molecular formula C9H8F2N2O2 B571785 N-Cyclopropyl-2,3-difluoro-6-nitroaniline CAS No. 1249882-57-2

N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Cat. No.: B571785
CAS No.: 1249882-57-2
M. Wt: 214.172
InChI Key: ZJCMNSWNFKRDHG-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2,3-difluoro-6-nitroaniline, also known as this compound, is a useful research compound. Its molecular formula is C9H8F2N2O2 and its molecular weight is 214.172. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-2,3-difluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O2/c10-6-3-4-7(13(14)15)9(8(6)11)12-5-1-2-5/h3-5,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCMNSWNFKRDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC(=C2F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734419
Record name N-Cyclopropyl-2,3-difluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249882-57-2
Record name N-Cyclopropyl-2,3-difluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential physical properties of the novel research compound, N-Cyclopropyl-2,3-difluoro-6-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document outlines the foundational physicochemical characteristics of this compound and establishes the rigorous experimental methodologies required for their validation. As a key intermediate in pharmaceutical synthesis, a thorough understanding of these properties is paramount for its effective application in medicinal chemistry and materials science.[1][2]

The structural uniqueness of this compound, featuring a cyclopropyl moiety, difluoro substitution on the aromatic ring, and a nitro group, suggests a complex interplay of electronic and steric effects that dictate its behavior.[2] The presence of fluorine atoms can significantly influence reactivity and physiological properties, while the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution.[2] The cyclopropyl group is of particular interest in medicinal chemistry for imparting conformational rigidity and metabolic stability.[2]

This guide is structured to provide not just data, but a framework for the empirical validation of the compound's physical properties, ensuring scientific integrity and reproducibility.

Compound Identification and Core Properties

A precise identification of this compound is the first step in any rigorous scientific investigation. The fundamental identifiers and calculated properties are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1249882-57-2[1]
Molecular Formula C₉H₈F₂N₂O₂[3]
Molecular Weight 214.17 g/mol Calculated
Canonical SMILES C1CC1NC2=C(C(=CC=C2F)F)[O-][1]

Experimental Determination of Physicochemical Properties

Due to the novel nature of this compound, experimentally determined data for its core physical properties such as melting point, boiling point, and solubility are not yet widely published. The following sections detail the authoritative, field-proven methodologies for the precise measurement of these critical parameters.

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, characteristic physical constant that serves as a crucial indicator of purity. For a novel compound like this compound, an accurate determination of its melting range is a foundational step in its characterization.

This method remains a gold standard for its simplicity, accuracy, and the small sample quantity required.

  • Sample Preparation: A small quantity of dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder, and the tube is gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus, adjacent to a high-precision thermometer or an integrated digital temperature sensor.

  • Heating and Observation: The sample is heated at a controlled, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

  • Validation: The determination is repeated at least twice to ensure reproducibility. A narrow melting range (typically ≤ 1 °C) is indicative of high purity.

Solubility Profiling

Understanding the solubility of this compound in various solvents is critical for its application in synthetic reactions, formulation development, and biological assays. A comprehensive solubility profile should be established in a range of aqueous and organic solvents.

The shake-flask method is the benchmark for determining the thermodynamic equilibrium solubility of a compound.

  • System Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, dimethyl sulfoxide (DMSO)) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Separation: After equilibration, the suspension is allowed to settle, and a sample of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid.

  • Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

  • Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).

Spectroscopic Characterization

Spectroscopic analysis provides invaluable information about the molecular structure and purity of this compound. While specific spectra for this compound are often available from suppliers upon request, the following outlines the standard techniques and their expected utility.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will provide information on the number and types of protons, including those on the cyclopropyl ring and the aromatic ring, as well as the amine proton.

  • ¹³C NMR: Will show the number of unique carbon environments in the molecule.

  • ¹⁹F NMR: Is essential for confirming the presence and chemical environment of the two fluorine atoms on the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:

  • N-H stretch: From the secondary amine.

  • Aromatic C-H stretch.

  • Asymmetric and symmetric NO₂ stretches: Characteristic of the nitro group.

  • C-F stretches.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion.

Data Visualization and Workflow

A logical and systematic workflow is crucial for the comprehensive characterization of a new chemical entity.

G cluster_0 Compound Acquisition & Initial Assessment cluster_1 Physicochemical Property Determination cluster_2 Spectroscopic Structural Confirmation cluster_3 Data Consolidation & Reporting A This compound Sample B Purity Assessment (e.g., HPLC) A->B C Melting Point Analysis (Capillary Method) B->C D Solubility Profiling (Shake-Flask Method) B->D E NMR Spectroscopy (¹H, ¹³C, ¹⁹F) B->E F IR Spectroscopy B->F G Mass Spectrometry (HRMS) B->G H Comprehensive Physicochemical Profile C->H D->H E->H F->H G->H

Caption: Workflow for the physicochemical characterization of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not publicly available, related nitroaniline compounds are classified as hazardous.[4] Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

  • Molbase. This compound. [Link]

  • PubChem. 2-Nitroaniline. [Link]

  • PubChem. 3-Nitroaniline. [Link]

  • ResearchGate. Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline. [Link]

  • OSHA. P-NITROANILINE. [Link]

  • AA Blocks. 2,3-difluoro-N,N-dimethyl-6-{[1-(methylamino)cyclopropyl]methyl}aniline. [Link]

  • NIST. m-Nitroaniline. [Link]

  • SpectraBase. N-Cyclopropyl-4-fluoroaniline - Optional[Vapor Phase IR] - Spectrum. [Link]

  • NIST. o-Nitroaniline. [Link]

  • NIST. m-Nitroaniline. [Link]

Sources

An In-depth Technical Guide to N-Cyclopropyl-2,3-difluoro-6-nitroaniline: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Cyclopropyl-2,3-difluoro-6-nitroaniline is a specialized organic compound increasingly recognized for its potential as a versatile building block in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical identity, a proposed synthetic route based on established chemical principles, its physicochemical properties, and its strategic importance in medicinal chemistry. The unique combination of a strained cyclopropyl ring, electron-withdrawing fluorine atoms, and a nitro group on an aniline scaffold presents a unique opportunity for the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Introduction: A Molecule of Strategic Importance

This compound, identified by CAS Number 1249882-57-2 , is emerging as a compound of significant interest for researchers in synthetic and medicinal chemistry.[1][2][3][4] Its structure is a carefully orchestrated assembly of functionalities that are highly sought after in modern drug design.

Chemical Structure and Identity:

  • IUPAC Name: this compound[1][3]

  • Molecular Formula: C₉H₈F₂N₂O₂

  • Molecular Weight: 214.17 g/mol

  • SMILES String: C1CC1Nc2c(F)c(F)ccc2=O[1]

The molecule's architecture is notable for three key features:

  • The Cyclopropylamine Moiety: The cyclopropyl group is a "bioisostere" that is frequently incorporated into drug candidates to enhance metabolic stability, increase potency, and improve brain permeability.[5] Its strained three-membered ring introduces conformational rigidity, which can lead to more selective binding to biological targets.[5][6]

  • The Difluoro-nitroaromatic System: The two fluorine atoms and the nitro group are strong electron-withdrawing groups.[7] This electronic profile makes the aromatic ring susceptible to nucleophilic aromatic substitution, a cornerstone reaction for building more complex molecules.[7] Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to modulate pKa, improve metabolic stability, and enhance binding affinity.

  • The Aniline Core: The aniline nitrogen serves as a key reactive handle for further chemical modifications, such as amide bond formation or cross-coupling reactions, enabling the diversification of this chemical scaffold.

Synthesis and Mechanism: A Practical Approach

While specific peer-reviewed publications detailing the synthesis of this compound are not abundant, a robust synthetic strategy can be confidently proposed based on well-established principles of nucleophilic aromatic substitution (SNAr). The most plausible route involves the reaction of a suitable trifluoro-nitrobenzene precursor with cyclopropylamine.

Proposed Synthetic Pathway

The synthesis can be envisioned as a one-step displacement of a fluoride ion from 1,2,3-trifluoro-4-nitrobenzene by cyclopropylamine. The fluorine atom para to the strongly electron-withdrawing nitro group is the most activated and thus the most likely to be displaced.

Detailed Experimental Protocol

Reaction: 1,2,3-Trifluoro-4-nitrobenzene + Cyclopropylamine → this compound

Materials:

  • 1,2,3-Trifluoro-4-nitrobenzene

  • Cyclopropylamine

  • Potassium Carbonate (K₂CO₃) or a similar non-nucleophilic base

  • Acetonitrile (CH₃CN) or a similar polar aprotic solvent

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1,2,3-trifluoro-4-nitrobenzene (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents) and cyclopropylamine (1.2 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure this compound.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants and facilitate the SNAr reaction without interfering with the nucleophile.

  • Base: Potassium carbonate acts as a scavenger for the hydrofluoric acid (HF) byproduct, driving the reaction to completion. A non-nucleophilic base is crucial to prevent side reactions.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or potential regioisomeric byproducts.

Visual Workflow of the Synthesis

Synthesis_Workflow Reactants 1,2,3-Trifluoro-4-nitrobenzene + Cyclopropylamine + K₂CO₃ in CH₃CN ReactionVessel Stir at RT or 50-60 °C (Monitor by TLC/LC-MS) Reactants->ReactionVessel Workup Filter and Concentrate ReactionVessel->Workup Extraction Dissolve in EtOAc Wash with H₂O and Brine Workup->Extraction Drying Dry over MgSO₄ Filter and Concentrate Extraction->Drying Purification Silica Gel Chromatography Drying->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in further synthetic steps. While extensive experimental data is not publicly available, reliable suppliers indicate its key characteristics.[3]

Table 1: Physicochemical Properties

PropertyValue/InformationSource/Justification
CAS Number 1249882-57-2[1][2][3]
Molecular Formula C₉H₈F₂N₂O₂[4][8]
Molecular Weight 214.17 g/mol Calculated from formula
Appearance Expected to be a yellow or orange solidBased on analogous nitroaniline compounds[9][10]
Purity Typically >95%[1]
Storage Store in a cool, dry, well-ventilated areaGeneral laboratory practice for nitroaromatic compounds
Spectroscopic Analysis

Spectroscopic data is essential for confirming the structure and purity of the synthesized compound. While a dedicated spectrum for this specific molecule is not readily published, the expected spectral features can be inferred from analogous structures.[9][11] Chemical suppliers can provide a Certificate of Analysis (COA) with actual spectral data upon request.[3]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the cyclopropyl protons (multiplets in the upfield region, ~0.6-1.0 ppm), the aromatic protons (doublets or multiplets in the downfield region, ~6.5-8.0 ppm), and a broad singlet for the N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the cyclopropyl carbons, the aromatic carbons (with characteristic C-F couplings), and the carbons bearing the nitro and amino groups.

  • IR (Infrared) Spectroscopy: Key absorption bands would include N-H stretching (~3300-3500 cm⁻¹), C-H stretching of the aromatic and cyclopropyl groups (~2900-3100 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹, respectively), and C-F stretching (~1100-1300 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 214.17).

Applications in Research and Drug Development

The true value of this compound lies in its potential as a key intermediate for the synthesis of high-value, biologically active molecules.

Role as a Versatile Synthetic Building Block

The primary application of this compound is as a scaffold for further chemical elaboration. The nitro group can be readily reduced to an amine, creating a diamine intermediate. This opens up a plethora of synthetic possibilities for creating fused heterocyclic systems, which are common motifs in many drug classes.

Potential in Kinase Inhibitor Development

Substituted anilines are a prominent feature in many small-molecule kinase inhibitors. The N-cyclopropyl-difluoro-aniline core can serve as a "warhead" that orients other functionalities to interact with the ATP-binding site of various kinases. The unique electronic and steric properties imparted by the cyclopropyl and difluoro groups can be exploited to achieve high potency and selectivity for specific kinase targets.

Safety and Handling

As with any nitroaromatic compound, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this compound should be consulted, general precautions for related chemicals apply.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.[12][13]

  • In case of contact:

    • Skin: Wash with plenty of soap and water.[12]

    • Eyes: Rinse cautiously with water for several minutes.[12]

    • Inhalation: Remove person to fresh air.[12]

    • Ingestion: Call a poison center or doctor if you feel unwell.[12]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[13]

Conclusion

This compound stands as a promising and strategically important chemical entity for the advancement of pharmaceutical research. Its unique combination of a cyclopropyl group for enhanced drug-like properties and an activated difluoro-nitroaromatic system for versatile synthetic transformations makes it a valuable tool for medicinal chemists. This guide has provided a comprehensive technical overview, from a plausible and practical synthetic route to its potential applications in drug discovery, underscoring its significance for professionals in the field.

References

  • PrepChem.com. Synthesis of A. N-cyclopropyl-2-nitroaniline. [Link]

  • Hypha Discovery Blogs. Metabolism of cyclopropyl groups. [Link]

  • ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • MOLBASE. This compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. [Link]

  • ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. [Link]

  • PMC - NIH. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. [Link]

  • SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]

  • NIST WebBook. m-Nitroaniline. [Link]

Sources

Synthesis of N-Cyclopropyl-2,3-difluoro-6-nitroaniline from 1,2,3-trifluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Abstract

This guide provides a comprehensive technical overview of the synthesis of this compound, a valuable intermediate in the fields of medicinal chemistry and drug development. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, starting from 1,2,3-trifluoro-4-nitrobenzene and cyclopropylamine. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, discuss critical safety considerations, and outline methods for product purification and characterization. This document is intended for researchers, scientists, and professionals in organic synthesis and drug discovery.

Introduction: Strategic Importance of Fluorinated Nitroanilines

This compound is a key building block in synthetic organic chemistry.[1][2] Its structure is strategically important for several reasons:

  • Fluorine Atoms: The presence of fluorine can significantly alter the electronic properties of the aromatic ring, influencing reactivity and modulating the physicochemical properties (e.g., lipophilicity, metabolic stability) of derivative compounds.[2]

  • Nitro Group: As a potent electron-withdrawing group, the nitro group activates the aromatic ring for nucleophilic aromatic substitution, a cornerstone reaction for building complex molecules.[2][3]

  • Cyclopropyl Moiety: The incorporation of a cyclopropyl group is a common strategy in medicinal chemistry to introduce conformational rigidity and improve metabolic stability.[2]

This guide focuses on the direct and efficient synthesis of this intermediate from the readily available starting material, 1,2,3-trifluoro-4-nitrobenzene.

Reaction Mechanism: A Case Study in Nucleophilic Aromatic Substitution (SNAr)

The formation of this compound from 1,2,3-trifluoro-4-nitrobenzene and cyclopropylamine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[3]

Causality of Reactivity:

  • Activation: The aromatic ring of 1,2,3-trifluoro-4-nitrobenzene is rendered highly electron-deficient by the strong electron-withdrawing nitro (-NO₂) group. This activation is most pronounced at the positions ortho and para to the nitro group.

  • Regioselectivity: The fluorine atom at the C1 position is para to the nitro group, making it the most activated site for nucleophilic attack. The fluorines at C2 and C3 are less activated. Consequently, the incoming nucleophile, cyclopropylamine, will selectively displace the C1 fluorine.

  • Leaving Group: Fluoride is an excellent leaving group in SNAr reactions, facilitating the re-aromatization of the ring after the initial nucleophilic attack.[3]

The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: SNAr mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and standard purification methodologies derived from analogous transformations.[3][4][5]

Materials and Reagents
CompoundFormulaMW ( g/mol )Molar Eq.
1,2,3-Trifluoro-4-nitrobenzeneC₆H₂F₃NO₂177.081.0
CyclopropylamineC₃H₇N57.091.2
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.0
Acetonitrile (CH₃CN)CH₃CN41.05Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction
Brine (Saturated NaCl)NaCl58.44Washing
Anhydrous Magnesium SulfateMgSO₄120.37Drying
Silica Gel (230-400 mesh)SiO₂60.08Chromatography
Step-by-Step Methodology
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2,3-trifluoro-4-nitrobenzene (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per gram of starting material) to the flask.

  • Nucleophile Addition: Begin stirring the suspension. Slowly add cyclopropylamine (1.2 eq.) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and rinse with a small amount of ethyl acetate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and saturated brine (1x).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, typically as a yellow or orange solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure product.[4]

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Charge flask with starting material and K₂CO₃ B 2. Add acetonitrile solvent A->B C 3. Add cyclopropylamine B->C D 4. Heat to reflux (4-6h) & Monitor by TLC/LC-MS C->D E 5. Cool, filter solids D->E Reaction Complete F 6. Concentrate filtrate E->F G 7. Extraction with EtOAc & Wash (H₂O, Brine) F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Purify via Column Chromatography H->I J Characterization (NMR, MS, FTIR) I->J Pure Product

Caption: Experimental workflow for synthesis and purification.

Safety, Handling, and Hazard Management

Authoritative grounding in safety is paramount. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • 1,2,3-Trifluoro-4-nitrobenzene: This starting material is hazardous. It is harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation.[6][7] It is also a combustible liquid.[6] Avoid all sources of ignition.[6]

  • Cyclopropylamine: This reagent is flammable and corrosive. Handle with extreme care.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves.[6][8]

  • Waste Disposal: Dispose of all chemical waste, including solvents and silica gel, in accordance with local and institutional regulations.[6]

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical methods.[1]

  • NMR Spectroscopy: ¹H NMR should show characteristic signals for the cyclopropyl protons and the aromatic protons. ¹⁹F NMR will confirm the presence of the two remaining fluorine atoms, and ¹³C NMR will validate the carbon skeleton.

  • Mass Spectrometry (MS): LC-MS or GC-MS analysis will confirm the molecular weight of the product (C₉H₈F₂N₂O₂).[9]

  • Infrared (IR) Spectroscopy: FTIR will show characteristic absorption bands for the N-H bond, the aromatic C-H bonds, and the symmetric and asymmetric stretches of the nitro group.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method for producing a high-value chemical intermediate. The procedure relies on a well-understood SNAr mechanism, where the regioselectivity is controlled by the powerful activating effect of the nitro group. By following the detailed protocol and adhering to strict safety standards, researchers can reliably produce this compound for further application in the development of novel pharmaceuticals and other advanced materials.

References

  • SAFETY DATA SHEET: 1,2,3-Trifluoro-4-nitrobenzene. (2025). [Source Redacted for Safety]
  • PubChem. (n.d.). 1,2,3-Trifluoro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemicalBook. (2025).
  • SAFETY DATA SHEET: 1-Fluoro-4-nitrobenzene [Analogue]. (2025). [Source Redacted for Safety]
  • European Patent Office. (n.d.). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. Google Patents.
  • PrepChem.com. (n.d.). Synthesis of A. N-cyclopropyl-2-nitroaniline. PrepChem.com. Retrieved from [Link]

  • MOLBASE. (n.d.). This compound. MOLBASE. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the novel research compound, N-Cyclopropyl-2,3-difluoro-6-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted spectroscopic data based on its chemical structure and provides standardized protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: Unveiling the Molecular Architecture

This compound (CAS No. 1249882-57-2) is a substituted aniline derivative with a molecular formula of C₉H₈F₂N₂O₂.[1][2][3] Its structure incorporates several key functional groups that are of significant interest in medicinal chemistry and materials science. The presence of a cyclopropyl ring can impart conformational rigidity and improved metabolic stability.[4] The difluoronitroaniline core serves as a versatile scaffold in organic synthesis, with the fluorine atoms and the nitro group profoundly influencing the molecule's electronic properties and reactivity.[5]

A thorough spectroscopic analysis is paramount to confirm the identity, purity, and structure of this compound. This guide provides the foundational knowledge and practical methodologies to achieve this.

Predicted Spectroscopic Data

Due to the limited availability of public experimental data for this compound, this section presents predicted spectroscopic values. These predictions are derived from the analysis of its structural features and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 8.2d1HAr-H
~6.8 - 7.0t1HAr-H
~8.5 - 9.0br s1HN-H
~2.6 - 2.8m1HCH (cyclopropyl)
~0.8 - 1.0m2HCH₂ (cyclopropyl)
~0.6 - 0.8m2HCH₂ (cyclopropyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~145 - 150C-NO₂
~140 - 145 (dd)C-F
~135 - 140 (dd)C-F
~125 - 130C-NH
~120 - 125Ar-CH
~115 - 120Ar-CH
~25 - 30CH (cyclopropyl)
~5 - 10CH₂ (cyclopropyl)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
~3350 - 3450N-HStretching
~3000 - 3100Aromatic C-HStretching
~2850 - 3000Aliphatic C-HStretching
~1600 - 1620Aromatic C=CStretching
~1500 - 1550N-O (asymmetric)Stretching
~1330 - 1370N-O (symmetric)Stretching
~1200 - 1300C-NStretching
~1000 - 1100C-FStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zAssignment
~214[M]⁺ (Molecular Ion)
~197[M - OH]⁺
~184[M - NO]⁺
~168[M - NO₂]⁺
~141[M - C₃H₅N]⁺

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Transfer Transfer solution to a 5 mm NMR tube Prep->Transfer Instrument Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) Transfer->Instrument H1 Acquire ¹H NMR spectrum Instrument->H1 C13 Acquire ¹³C NMR spectrum Instrument->C13 Process Apply Fourier transformation, phase correction, and baseline correction H1->Process C13->Process Analyze Integrate signals and determine chemical shifts and coupling constants Process->Analyze Report Generate final spectrum and data report Analyze->Report

Caption: Workflow for NMR spectroscopic analysis.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (a frequency of 400 MHz or higher is recommended for better signal dispersion).

  • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation. Perform phase and baseline corrections to obtain a clean spectrum.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Identify the chemical shifts (δ) and coupling constants (J) for all signals.

IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film Instrument Use a Fourier Transform Infrared (FTIR) spectrometer Prep->Instrument Scan Record the spectrum in the range of 4000-400 cm⁻¹ Instrument->Scan Identify Identify characteristic absorption bands for key functional groups Scan->Identify Compare Compare with reference spectra if available Identify->Compare Report Generate final spectrum and data report Compare->Report

Caption: Workflow for IR spectroscopic analysis.

Detailed Steps:

  • Sample Preparation: For a solid sample, prepare a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[6]

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection cluster_interpret Data Interpretation Intro Introduce the sample via direct infusion or through a chromatographic technique (GC-MS or LC-MS) Ion Select an appropriate ionization technique (e.g., EI for GC-MS, ESI for LC-MS) Intro->Ion Analyze Separate ions based on their mass-to-charge ratio (m/z) Ion->Analyze Detect Detect the ions to generate a mass spectrum Analyze->Detect Interpret Identify the molecular ion peak and analyze the fragmentation pattern Detect->Interpret Report Generate final spectrum and data report Interpret->Report

Caption: Workflow for Mass Spectrometry analysis.

Detailed Steps:

  • Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6]

  • Ionization: Select an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.[6]

  • Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[6]

  • Data Analysis: The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which is crucial for structural elucidation.[6]

Conclusion: A Framework for Confident Characterization

This guide provides a robust framework for the spectroscopic characterization of this compound. The predicted data serves as a reliable reference for researchers, while the detailed experimental protocols offer a standardized approach to data acquisition. By systematically applying these spectroscopic techniques and analytical workflows, scientists can confidently verify the structure and purity of this compound, paving the way for its application in further research and development.

References

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An In-Depth Technical Guide to the Solubility Profiling of N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Cyclopropyl-2,3-difluoro-6-nitroaniline is a highly functionalized aromatic compound with significant potential as a key intermediate in the synthesis of novel therapeutic agents and agrochemicals. Its utility in process chemistry and drug development is fundamentally linked to its physicochemical properties, chief among them being its solubility in organic solvents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine, understand, and apply the solubility characteristics of this and structurally similar molecules. We present a detailed, field-proven protocol for equilibrium solubility determination, discuss the underlying chemical principles that govern its solubility profile, and provide a workflow for leveraging this data in downstream applications such as reaction optimization and crystallization.

Introduction: The Strategic Importance of Solubility Data

In the landscape of pharmaceutical and chemical development, solubility is not merely a physical constant; it is a critical parameter that dictates the viability of a synthetic route, the efficiency of purification, and the potential for formulating an active pharmaceutical ingredient (API). For a specific intermediate like this compound, a comprehensive understanding of its solubility is essential for:

  • Reaction Optimization: Selecting an appropriate solvent system that maximizes reactant concentration while minimizing side reactions.

  • Purification and Crystallization: Designing efficient crystallization processes for isolating the compound with high purity and yield. The choice of solvent is a cornerstone of crystallization development, influencing polymorph control, impurity rejection, and crystal morphology.[1]

  • Formulation Development: Providing foundational data for pre-formulation studies should the intermediate or a close derivative become a drug candidate.

Publicly available solubility data for highly specific, non-commercial intermediates is often scarce. Therefore, the ability to rapidly and accurately determine this data in-house is a crucial capability for any research and development team. This guide provides the theoretical grounding and practical methodology to achieve this.

Physicochemical Profile and Solubility Predictions

The molecular structure of this compound offers key insights into its expected solubility behavior. The general principle that "like dissolves like" provides a foundational rule for prediction, where polar solvents tend to dissolve polar solutes and vice-versa.[2][3]

  • Aromatic Core & Nitro Group: The nitroaniline core is highly polar and capable of acting as both a hydrogen bond donor (the -NH group) and acceptor (the -NO2 group). The strong electron-withdrawing nature of the nitro group significantly increases the polarity of the molecule.

  • Difluoro Substituents: Fluorine is the most electronegative element, and the C-F bond is highly polarized. While this increases bond polarity, extensive fluorination can also decrease a molecule's ability to participate in hydrogen bonding, sometimes leading to lower-than-expected water solubility.[4][5] The unique properties of fluorinated compounds can impart both hydrophobic and lipophobic characteristics.[4]

  • Cyclopropyl Group: The cyclopropyl ring is a rigid, lipophilic moiety.[6][7][8] It is often introduced in drug design to improve metabolic stability and potency but will generally increase solubility in non-polar organic solvents.[6][7][9]

Hypothesis: Based on this structural analysis, this compound is predicted to be a polar, crystalline solid. Its solubility is expected to be low in non-polar solvents (e.g., hexanes, toluene), moderate in solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane), and highest in polar aprotic solvents (e.g., acetone, acetonitrile, DMSO, DMF) that can effectively solvate its polar functional groups.

G cluster_structure Molecular Structure cluster_features Structural Features cluster_prediction Predicted Solubility Behavior Compound This compound Nitro Nitro Group (-NO2) - Highly Polar - H-Bond Acceptor Aniline Amino Group (-NH) - Polar - H-Bond Donor Difluoro Difluoro Groups (-F) - Increase Polarity - Modulate Interactions Cyclopropyl Cyclopropyl Ring - Lipophilic - Rigid HighSol High Solubility (e.g., DMSO, Acetone) Nitro->HighSol Polar solvents Aniline->HighSol Polar solvents MedSol Moderate Solubility (e.g., Ethyl Acetate, DCM) Difluoro->MedSol Modulating effect LowSol Low Solubility (e.g., Toluene, Hexanes) Cyclopropyl->LowSol Non-polar solvents

Figure 1. Logical relationship between molecular features and predicted solubility.

Experimental Protocol: Equilibrium Solubility Determination

The gold standard for determining the solubility of a pure compound is the shake-flask method .[10][11][12][13] This technique measures the thermodynamic equilibrium solubility, which is the concentration of the compound in a saturated solution when excess solid is present and the system has reached equilibrium.

Materials and Reagents
  • This compound (solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent) covering a range of polarities (see Table 1)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker with temperature control

  • Centrifuge capable of holding the selected vials

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation of Vials: Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~10-20 mg of solid.

  • Solvent Addition: Accurately pipette a fixed volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial containing the solid compound.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150-200 rpm).[12] The system should be allowed to equilibrate for at least 24-48 hours to ensure thermodynamic equilibrium is reached.[3][11][12]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for 30 minutes. To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial for analysis. This step is critical to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical calibration curve. The dilution factor must be recorded precisely.

  • Quantitative Analysis: Analyze the diluted samples using a validated HPLC-UV method.[14][15] The concentration of the compound is determined by comparing its peak area to a standard calibration curve prepared from known concentrations of the analyte.

  • Calculation: The equilibrium solubility (S) is calculated using the following formula: S (mg/mL) = CHPLC × DF Where:

    • CHPLC is the concentration determined by HPLC (in mg/mL)

    • DF is the dilution factor

G start Start prep 1. Add excess solid to vial start->prep add_solvent 2. Add known volume of solvent prep->add_solvent equilibrate 3. Equilibrate on shaker (25°C, 24-48h) add_solvent->equilibrate centrifuge 4. Centrifuge to separate solid equilibrate->centrifuge filter 5. Filter supernatant (0.22 µm filter) centrifuge->filter dilute 6. Accurately dilute aliquot filter->dilute hplc 7. Quantify by HPLC-UV dilute->hplc calculate 8. Calculate Solubility hplc->calculate end End calculate->end

Figure 2. Experimental workflow for equilibrium solubility determination.

Data Presentation and Interpretation

The results of the solubility screening should be compiled into a clear, organized table. This allows for easy comparison across different solvent classes and informs subsequent experimental design.

Table 1: Solubility Data Template for this compound at 25°C

SolventSolvent ClassDielectric Constant (ε)Solubility (mg/mL)Molar Solubility (mol/L)Observations
n-HexaneNon-polar Aliphatic1.9[Experimental Data][Calculated Data]e.g., Insoluble
TolueneNon-polar Aromatic2.4[Experimental Data][Calculated Data]e.g., Sparingly Soluble
DichloromethanePolar Aprotic9.1[Experimental Data][Calculated Data]e.g., Moderately Soluble
Ethyl AcetatePolar Aprotic6.0[Experimental Data][Calculated Data]e.g., Soluble
AcetonePolar Aprotic21[Experimental Data][Calculated Data]e.g., Freely Soluble
AcetonitrilePolar Aprotic37.5[Experimental Data][Calculated Data]e.g., Freely Soluble
IsopropanolPolar Protic19.9[Experimental Data][Calculated Data]e.g., Soluble
EthanolPolar Protic24.5[Experimental Data][Calculated Data]e.g., Soluble
MethanolPolar Protic33[Experimental Data][Calculated Data]e.g., Soluble
DMSOPolar Aprotic47[Experimental Data][Calculated Data]e.g., Very Soluble

Interpretation: The collected data can be used to select appropriate solvent systems. For instance, a solvent in which the compound has high solubility might be ideal for a chemical reaction or for loading onto a chromatography column. Conversely, a pair of solvents—one in which the compound is highly soluble and another in which it is poorly soluble (an anti-solvent)—is the basis for designing a successful crystallization process.[16]

Safety and Handling Considerations

As a nitroaromatic compound, this compound requires careful handling.

  • Toxicity: Nitroaromatic compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17] All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[18][19]

  • Thermal Stability: Many nitroaromatic compounds are thermally sensitive and can decompose exothermically or, in some cases, explosively, especially upon heating under confinement.[20] Avoid excessive heating and ensure proper storage away from strong oxidizers.[20][21]

  • Waste Disposal: All waste materials contaminated with the compound must be disposed of according to institutional and local regulations for hazardous chemical waste.[18]

Conclusion

The solubility profile of a synthetic intermediate like this compound is a cornerstone of its chemical development. By moving beyond simple qualitative tests and employing a robust, quantitative method like the shake-flask protocol, researchers can generate the high-quality data necessary for informed decision-making. This guide provides the necessary framework to perform such an analysis, interpret the results, and apply them to accelerate the development of new chemical entities. The principles and methodologies described herein are broadly applicable to a wide range of novel organic compounds encountered in modern research.

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The Emerging Potential of N-Cyclopropyl-2,3-difluoro-6-nitroaniline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of unique structural motifs in a single molecular scaffold often heralds the dawn of novel therapeutic avenues. N-Cyclopropyl-2,3-difluoro-6-nitroaniline represents such a confluence, integrating the metabolic stability and conformational rigidity of a cyclopropyl group with the electronically-tuned and biologically active difluoro-6-nitroaniline core. This technical guide provides an in-depth exploration of the potential applications of this compound in modern medicinal chemistry. We will dissect the strategic advantages conferred by each component of the molecule, propose plausible therapeutic targets, and outline detailed experimental workflows for the synthesis of derivatives and their subsequent biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical matter in their discovery pipelines.

Introduction: Deconstructing a Privileged Scaffold

The quest for novel chemical entities with enhanced pharmacological profiles is a perpetual endeavor in drug discovery. The inherent liabilities of many traditional pharmacophores, such as metabolic instability and off-target toxicity, necessitate the exploration of innovative molecular architectures. This compound is a prime candidate for such exploration, embodying a strategic amalgamation of functionalities that address several key challenges in medicinal chemistry.

  • The Cyclopropyl Advantage: The incorporation of a cyclopropyl ring is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] Its three-membered ring introduces conformational constraint, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[2][3] Furthermore, the high s-character of its C-H bonds renders it more resistant to oxidative metabolism by cytochrome P450 enzymes, often leading to improved metabolic stability and a longer plasma half-life.[4]

  • The Power of Fluorine: The strategic placement of fluorine atoms on an aromatic ring can profoundly influence a molecule's properties.[5] In the case of this compound, the two fluorine atoms are expected to lower the pKa of the aniline nitrogen, thereby modulating its basicity and potential for ionization at physiological pH. This can have significant implications for cell permeability and oral bioavailability. Additionally, fluorine can engage in favorable orthogonal multipolar interactions with protein targets, enhancing binding affinity and selectivity.[6]

  • The Nitro Group as a Versatile Modulator: While often associated with toxicity, the nitro group is a powerful electron-withdrawing group that can be a critical pharmacophoric element. Its presence in the ortho position to the aniline nitrogen further decreases the basicity of the amine. In certain contexts, the nitro group can be reduced in vivo to form reactive species that exhibit cytotoxic effects, a property that has been exploited in the design of anticancer and antimicrobial agents.[7][8] Conversely, it can serve as a synthetic handle for further chemical elaboration.

This guide will explore how the interplay of these structural features can be harnessed to design novel therapeutic agents targeting a range of diseases.

Synthetic Accessibility and Derivatization Strategies

A key advantage of this compound as a starting point for a medicinal chemistry campaign is its straightforward synthesis and the potential for diverse functionalization.

Core Synthesis

The parent compound can be readily synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 1,2,3-trifluoro-4-nitrobenzene and cyclopropylamine.[9] This reaction is typically high-yielding and allows for the production of the core scaffold on a multi-gram scale.

Experimental Protocol: Synthesis of this compound

  • To a solution of 1,2,3-trifluoro-4-nitrobenzene (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) is added cyclopropylamine (1.2 eq) and potassium carbonate (2.0 eq).

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water (3 x 50 mL) and brine (1 x 50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a yellow solid.

Derivatization Pathways

The true potential of this scaffold lies in its amenability to chemical modification. The following diagram illustrates key derivatization strategies:

G core This compound reduction Reduction of Nitro Group (e.g., Fe/HCl, H2/Pd-C) core->reduction 1 snar Further SNAr at C4 (Requires activating group at C5) core->snar 5 (Hypothetical) suzuki Suzuki Coupling at C4/C5 (Requires prior halogenation) core->suzuki 6 (Hypothetical) amination Ortho-Diamino Intermediate reduction->amination 2 heterocycle Heterocycle Formation (e.g., Benzimidazoles, Quinoxalines) amination->heterocycle 3 sulfonylation Sulfonylation/Acylation of Amine amination->sulfonylation 4

Caption: Key derivatization pathways for this compound.

The reduction of the nitro group to an amine is a pivotal transformation, yielding an ortho-diamino intermediate that is a versatile precursor for the synthesis of a wide range of heterocyclic systems, such as benzimidazoles and quinoxalines.[10] These heterocyclic motifs are prevalent in many approved drugs.

Potential Therapeutic Applications

Based on the structural features of this compound and the known biological activities of related compounds, we propose several promising avenues for therapeutic intervention.

Kinase Inhibition in Oncology

The substituted aniline scaffold is a common feature in a multitude of kinase inhibitors.[11] These drugs often target the ATP-binding site of kinases, which are frequently dysregulated in cancer. The N-cyclopropyl group can probe hydrophobic pockets within the kinase active site, while the difluoro-substituted phenyl ring can form critical hydrogen bonds and other interactions with the hinge region.

Hypothetical Target: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are well-validated targets in oncology. Several approved drugs for these targets contain substituted aniline cores.[12]

Proposed Research Workflow:

G start Synthesize Library of N-Cyclopropyl-2,3-difluoro-6-aminoaniline Derivatives screen Primary Screen: In vitro Kinase Assays (EGFR, VEGFR-2) start->screen hits Identify Hits (IC50 < 1 µM) screen->hits cellular Cell-Based Assays: - Proliferation (e.g., MTT) - Apoptosis (e.g., Caspase-Glo) hits->cellular sar Structure-Activity Relationship (SAR) and Lead Optimization cellular->sar in_vivo In Vivo Efficacy Studies (Xenograft Models) sar->in_vivo

Caption: Workflow for the development of kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF)

  • Prepare a reaction buffer containing the target kinase (e.g., recombinant human EGFR), a biotinylated peptide substrate, and ATP.

  • Add the test compound (derivatives of N-Cyclopropyl-2,3-difluoro-6-aminoaniline) at various concentrations to a 384-well plate.

  • Initiate the kinase reaction by adding the enzyme-substrate-ATP mixture to the wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and add detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665).

  • Incubate for a further 60 minutes to allow for signal development.

  • Measure the Homogeneous Time-Resolved Fluorescence (HTRF) signal on a compatible plate reader. The signal is inversely proportional to kinase inhibition.

Antimicrobial Agents

Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell to generate cytotoxic radical species. The presence of fluorine atoms can enhance the lipophilicity of the molecule, potentially improving its penetration through microbial cell walls.

Hypothetical Target: The unique electronic and steric properties of this scaffold may confer activity against drug-resistant strains of bacteria or protozoa, such as Leishmania or Trypanosoma cruzi.[7]

Proposed Research Workflow:

  • Primary Screening: A library of this compound derivatives will be screened against a panel of pathogenic bacteria (e.g., MRSA, E. coli) and protozoa (Leishmania donovani, Trypanosoma cruzi) to determine the minimum inhibitory concentration (MIC).

  • Cytotoxicity Assays: Active compounds will be evaluated for cytotoxicity against mammalian cell lines (e.g., HepG2, HEK293) to assess their therapeutic index.

  • Mechanism of Action Studies: For promising candidates, studies will be conducted to determine if the antimicrobial effect is dependent on the nitro group (e.g., by comparing the activity of the nitro compound with its amino-reduced counterpart).

  • In Vivo Efficacy: Lead compounds will be tested in appropriate animal models of infection.

Bioisosteric Replacement of Anilines

A significant challenge in drug development is mitigating the metabolic liabilities associated with aniline-containing compounds, which can lead to the formation of reactive metabolites and idiosyncratic adverse drug reactions.[13][14] The this compound scaffold can serve as a starting point for the development of novel bioisosteres that mimic the spatial and electronic properties of anilines while offering improved metabolic stability.

Hypothetical Application: Replacement of a known aniline-containing drug that suffers from metabolic instability.

Proposed Research Workflow:

G start Identify Aniline-Containing Drug with Metabolic Liabilities design Design and Synthesize N-Cyclopropyl-2,3-difluoroaniline Analogs start->design compare Comparative In Vitro ADME Assays: - Microsomal Stability (Human, Rat) - Metabolite Identification design->compare evaluate Evaluate Biological Activity at the Target of Interest compare->evaluate optimize Optimize for Potency and Improved DMPK Properties evaluate->optimize

Caption: Workflow for developing aniline bioisosteres.

Table 1: Hypothetical Comparative ADME Data

CompoundTarget Potency (IC50, nM)Human Liver Microsomal Stability (t1/2, min)Major Metabolites
Parent Aniline Drug1015N-dealkylation, Ring Hydroxylation
N-Cyclopropyl Analog 12545N/A
N-Cyclopropyl Analog 215>60N/A

Conclusion and Future Directions

This compound is a largely unexplored chemical entity with significant potential in medicinal chemistry. The strategic combination of a metabolically robust cyclopropyl group, electronically modulating fluorine atoms, and a versatile nitro functionality creates a scaffold that is ripe for investigation. The proposed applications in oncology, infectious diseases, and as a platform for aniline bioisosterism represent just a few of the possibilities.

Future work should focus on the systematic exploration of the chemical space around this core structure. The generation of diverse chemical libraries and their screening against a broad range of biological targets will be crucial in unlocking the full therapeutic potential of this promising scaffold. As our understanding of the intricate interplay between chemical structure and biological function continues to evolve, compounds like this compound will undoubtedly play a vital role in the development of the next generation of medicines.

References

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The Strategic Utility of N-Cyclopropyl-2,3-difluoro-6-nitroaniline: A Core Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. N-Cyclopropyl-2,3-difluoro-6-nitroaniline, a highly functionalized aromatic amine, has emerged as a pivotal building block, particularly in the synthesis of complex heterocyclic systems for targeted therapies. Its unique combination of a strained cyclopropyl ring, electron-withdrawing fluorine atoms, and a versatile nitro group offers a powerful toolkit for medicinal chemists.

This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its application as a key intermediate in the development of novel therapeutics. We will delve into the mechanistic rationale behind its reactivity and present field-proven insights into its strategic deployment in organic synthesis.

Physicochemical Properties and Structural Attributes

The strategic value of this compound as a synthetic intermediate is rooted in its distinct structural features. The interplay of its constituent functional groups governs its reactivity and confers desirable properties to its downstream derivatives.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1249882-57-2[1]
Molecular Formula C₉H₈F₂N₂O₂[2]
Molecular Weight 214.17 g/mol
Appearance Typically a yellow to orange solid

The key structural elements that dictate the molecule's utility include:

  • The Cyclopropyl Group: This three-membered ring introduces conformational rigidity and a unique spatial footprint. In medicinal chemistry, the cyclopropyl moiety is often employed as a bioisostere for other groups, and its high s-character can enhance metabolic stability.[3]

  • Difluorinated Aromatic Ring: The two fluorine atoms significantly modulate the electronic properties of the aniline ring. Their strong electron-withdrawing nature enhances the electrophilicity of the aromatic system, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[3]

  • The Nitro Group: As a powerful electron-withdrawing group, the nitro moiety further activates the aromatic ring for SNAr reactions.[3] Furthermore, the nitro group is a versatile synthetic handle that can be readily reduced to an amino group, providing a key vector for further molecular elaboration.

Synthesis of this compound: A Mechanistic Approach

The most direct and industrially scalable synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high electrophilicity of a polyfluorinated nitrobenzene precursor.

Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via the addition of a nucleophile (cyclopropylamine) to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a leaving group (a fluoride ion) restores the aromaticity of the ring and yields the desired product.[3]

The regioselectivity of this reaction is primarily dictated by the strong activating effect of the nitro group at the ortho and para positions. In the case of 1,2,3-trifluoro-4-nitrobenzene as the starting material, the fluorine atom at the C-1 position is the most likely site of substitution due to its para-relationship to the nitro group.[3]

sn_ar_mechanism reactant1 1,2,3-Trifluoro-4-nitrobenzene intermediate Meisenheimer Complex (Resonance Stabilized) reactant1->intermediate Nucleophilic Attack reactant2 Cyclopropylamine reactant2->intermediate product This compound intermediate->product Fluoride Elimination

Caption: Generalized workflow for the SNAr synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, based on established methodologies for analogous SNAr reactions.

Materials:

  • 1,2,3-Trifluoro-4-nitrobenzene

  • Cyclopropylamine

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 1,2,3-trifluoro-4-nitrobenzene (1.0 eq) in acetonitrile (or DMF) is added potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

  • Addition of Nucleophile: Cyclopropylamine (1.1 eq) is added dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (40-60 °C) and monitored by thin-layer chromatography (TLC) until complete consumption of the starting material is observed.

  • Work-up: Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Trustworthiness and Self-Validation:

This protocol incorporates a standard work-up and purification procedure that allows for the isolation of the target compound with high purity. The progress of the reaction can be reliably monitored by TLC, and the identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in the Synthesis of Bioactive Molecules

This compound is a critical intermediate in the synthesis of a variety of biologically active compounds, most notably inhibitors of NADPH oxidase (NOX).

Key Transformation: Reduction of the Nitro Group

A pivotal step in the utilization of this compound is the reduction of the nitro group to a primary amine. This transformation opens up a plethora of possibilities for further functionalization, such as amide bond formation, sulfonylation, or participation in the construction of heterocyclic rings.

Commonly employed methods for this reduction include:

  • Catalytic Hydrogenation: Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Transfer Hydrogenation: Employing reagents such as ammonium formate in the presence of Pd/C.

  • Metal-mediated Reduction: Using metals like iron, tin, or zinc in an acidic medium.

Case Study: Synthesis of NADPH Oxidase (NOX) Inhibitors

This compound is a key precursor for the synthesis of potent and selective NADPH oxidase 2 (NOX2) inhibitors, such as GSK2795039 and its cyclopropyl-substituted analog, NCATS-SM7270.[4] These inhibitors are of significant interest for the treatment of a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[5][6]

The synthetic utility of this compound in this context lies in its ability to undergo a series of transformations to construct the complex heterocyclic core of these inhibitors.

nox_inhibitor_synthesis start N-Cyclopropyl-2,3-difluoro- 6-nitroaniline intermediate1 N¹-Cyclopropyl-2,3-difluoro- benzene-1,6-diamine start->intermediate1 Nitro Reduction intermediate2 Functionalized Pyrrolo[2,3-b]pyridine Core intermediate1->intermediate2 Heterocycle Formation product NOX2 Inhibitor (e.g., NCATS-SM7270) intermediate2->product Further Functionalization

Caption: Synthetic pathway from the building block to a NOX2 inhibitor.

The synthesis of these complex molecules highlights the strategic importance of this compound as a starting material that provides a pre-functionalized aromatic ring, ready for the construction of the intricate heterocyclic systems required for potent biological activity.

Conclusion: A Versatile and Indispensable Tool

This compound stands as a testament to the power of rational molecular design in organic synthesis. Its unique combination of functional groups provides a versatile platform for the construction of complex and biologically relevant molecules. The ability to undergo selective SNAr reactions and the presence of a readily transformable nitro group make it an indispensable tool for medicinal chemists. As the quest for novel therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the development of the next generation of life-saving medicines.

References

  • MOLBASE. (n.d.). This compound | 1249882-57-2. Retrieved from [Link]

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  • Kudryavtsev, D. S., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6529. Retrieved from [Link]

  • Behe, M., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 273-279. Retrieved from [Link]

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  • Al-Lawati, H., et al. (2020). A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(6), 129562. Retrieved from [Link]

  • Sereda, G., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6529. Retrieved from [Link]

  • Belambri, S. A., et al. (2018). Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement. Antioxidants & Redox Signaling, 29(14), 1415-1440. Retrieved from [Link]

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The Nitro Group as a Versatile Handle: An In-depth Technical Guide to the Reactivity of N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the reactivity of the nitro group in N-Cyclopropyl-2,3-difluoro-6-nitroaniline, a key intermediate in the synthesis of novel pharmaceutical agents. The strategic positioning of the nitro moiety, in conjunction with fluoro substituents and a cyclopropylamino group, imparts a unique chemical profile that allows for selective transformations. This document delves into the electronic and steric influences governing the reactivity of this versatile building block, with a primary focus on the chemoselective reduction of the nitro group and subsequent derivatization of the resulting ortho-diamine. Detailed experimental protocols, mechanistic insights, and analytical characterization are provided to empower researchers in the effective utilization of this compound in drug discovery and development programs.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound (CAS No. 1249882-57-2) has emerged as a valuable scaffold in contemporary medicinal chemistry.[1] Its constituent fragments each contribute to its utility. The cyclopropyl group is a well-recognized bioisostere that can enhance metabolic stability and binding affinity.[2] The difluorinated aniline core is a common feature in kinase inhibitors and other targeted therapies.[3] The nitro group, often considered a synthetic intermediate, serves as a powerful electron-withdrawing group that activates the aromatic ring for certain transformations and, more importantly, can be selectively reduced to a primary amine, unlocking a diverse range of subsequent chemical modifications.[4]

This guide will focus on the pivotal role of the nitro group as a synthetic handle, detailing its reactivity and providing practical, field-proven methodologies for its transformation.

Understanding the Reactivity Profile: Electronic and Steric Considerations

The reactivity of the nitro group in this compound is intricately governed by the electronic interplay of the substituents on the aniline ring.

  • Electron-Withdrawing Effects: The nitro group is a potent electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution.[5] However, this deactivation is advantageous for promoting nucleophilic aromatic substitution, although the primary focus of this guide is on the reactivity of the nitro group itself. The two fluorine atoms also contribute to the electron-deficient nature of the ring through their inductive effects.[6]

  • Steric Hindrance: The ortho-positioning of the nitro group relative to the N-cyclopropylamino group introduces steric hindrance. This can influence the accessibility of the nitro group to certain reagents and may necessitate specific catalytic systems to achieve efficient transformation.

Core Transformation: Chemoselective Reduction of the Nitro Group

The most critical transformation of this compound is the selective reduction of the nitro group to an amine, yielding N¹-cyclopropyl-2,3-difluorobenzene-1,6-diamine. This reaction must be performed under conditions that preserve the cyclopropyl and fluoro substituents. Several robust methods can be employed for this purpose.

Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely adopted and efficient method for the reduction of aromatic nitro compounds.[7] This method is generally clean and proceeds with high chemoselectivity.

Table 1: Key Parameters for Catalytic Hydrogenation

ParameterValueRationale
Catalyst 10% Palladium on Carbon (Pd/C)Highly active and selective for nitro group reduction.
Hydrogen Source Hydrogen gas (balloon or Parr apparatus)Clean and efficient reducing agent.
Solvent Methanol or EthanolGood solubility for the substrate and inert to reaction conditions.
Temperature Room TemperatureMild conditions prevent side reactions and degradation.
Pressure 1 atm (balloon) to 50 psi (Parr)Sufficient for efficient reduction.
  • Reactor Setup: To a clean and dry hydrogenation vessel (e.g., a Parr shaker bottle or a round-bottom flask), add this compound (1.0 eq) and a suitable solvent such as methanol (10-20 mL per gram of substrate).

  • Inerting the System: Add a magnetic stir bar and 10% Pd/C (5-10 mol%).

  • Purging with Hydrogen: Seal the vessel and purge the system with hydrogen gas three to five times to ensure a complete hydrogen atmosphere.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and commence vigorous stirring at room temperature.

  • Monitoring the Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Product Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude N¹-cyclopropyl-2,3-difluorobenzene-1,6-diamine. The product can be purified further by column chromatography if necessary.

Catalytic Transfer Hydrogenation

An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor in the presence of a catalyst. This method is often more convenient for laboratory-scale synthesis.[8] Ammonium formate is a commonly used and effective hydrogen donor.

Table 2: Key Parameters for Catalytic Transfer Hydrogenation

ParameterValueRationale
Catalyst 10% Palladium on Carbon (Pd/C)Effective for transfer hydrogenation reactions.
Hydrogen Donor Ammonium FormateStable, easy to handle, and efficient hydrogen source.
Solvent Methanol or EthanolGood solubility for reactants and inert to reaction conditions.
Temperature RefluxThermal energy facilitates the decomposition of ammonium formate and the transfer of hydrogen.
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in methanol (15-25 mL per gram of substrate).

  • Addition of Reagents: To this solution, add ammonium formate (3.0-5.0 eq) followed by 10% Pd/C (5-10 mol%).

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Work-up and Product Isolation: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®, washing with methanol. Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the desired diamine.

Nitro Group Reduction Workflow cluster_start Starting Material cluster_reduction Reduction Method cluster_product Product Start This compound Method1 Catalytic Hydrogenation (H₂, Pd/C) Start->Method1 Option 1 Method2 Catalytic Transfer Hydrogenation (HCOONH₄, Pd/C) Start->Method2 Option 2 Product N¹-cyclopropyl-2,3-difluorobenzene-1,6-diamine Method1->Product Method2->Product Quinoxaline Synthesis Diamine N¹-cyclopropyl-2,3-difluorobenzene-1,6-diamine Reaction Condensation (e.g., EtOH, reflux) Diamine:p1->Reaction Dicarbonyl 1,2-Dicarbonyl Compound (e.g., Benzil) Dicarbonyl:p2->Reaction Quinoxaline Substituted Quinoxaline Reaction->Quinoxaline:p3

Caption: General scheme for quinoxaline synthesis.

Experimental Protocol: Synthesis of a Substituted Quinoxaline
  • Reaction Setup: In a round-bottom flask, dissolve N¹-cyclopropyl-2,3-difluorobenzene-1,6-diamine (1.0 eq) in ethanol (10-20 mL per gram of diamine).

  • Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the starting material and its reaction products. While specific experimental spectra for this compound are not readily available in public databases, the expected spectral data can be predicted based on analogous structures. [9][10][11][12] Table 3: Predicted Spectroscopic Data

TechniqueThis compoundN¹-cyclopropyl-2,3-difluorobenzene-1,6-diamine
¹H NMR Aromatic protons (2H), cyclopropyl methine (1H), cyclopropyl methylene (4H), NH proton (1H).Aromatic protons (2H), cyclopropyl methine (1H), cyclopropyl methylene (4H), NH and NH₂ protons (3H).
¹³C NMR Aromatic carbons (6C, including C-F and C-N carbons), cyclopropyl carbons (3C).Aromatic carbons (6C, including C-F and C-N carbons), cyclopropyl carbons (3C).
IR (cm⁻¹) N-H stretching, aromatic C-H stretching, asymmetric and symmetric NO₂ stretching, C-F stretching.N-H stretching (primary and secondary amines), aromatic C-H stretching, C-F stretching.
MS (ESI+) [M+H]⁺[M+H]⁺

Conclusion

The nitro group in this compound is a highly valuable and versatile functional group that serves as a gateway to a wide array of complex molecular architectures. Its chemoselective reduction to the corresponding ortho-diamine provides a robust platform for the synthesis of medicinally relevant heterocyclic systems, most notably quinoxalines. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of this important building block in the pursuit of novel therapeutics. As with all chemical transformations, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

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A Technical Guide to the Electronic Properties of N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

N-Cyclopropyl-2,3-difluoro-6-nitroaniline is a highly substituted aniline derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique combination of a strong electron-withdrawing nitro group, electron-donating cyclopropylamine functionality, and ring-deactivating fluorine atoms creates a complex electronic landscape. This guide provides a comprehensive analysis of the anticipated electronic properties of this molecule. While direct experimental data for this specific compound is not extensively published, this document synthesizes established principles from physical organic chemistry and data from structurally analogous systems to predict its behavior. We present the theoretical underpinnings of its electronic structure, detailed protocols for its empirical characterization via spectroscopic and electrochemical methods, and a discussion of how these properties inform its reactivity and potential applications.

Introduction: A Molecule of Designed Complexity

The rational design of functional molecules hinges on a deep understanding of their electronic architecture. This compound (CAS 1249882-57-2) is a case study in such design, incorporating distinct functional groups that modulate the electron density of the aniline core in opposing ways.[1][2][3]

  • The "Push-Pull" System: The molecule features a classic intramolecular charge transfer (ICT) or "push-pull" system. The N-cyclopropylamino group acts as an electron-donating group (EDG), "pushing" electron density into the aromatic ring. Conversely, the ortho-nitro group acts as a powerful electron-withdrawing group (EWG), "pulling" density from the ring.[4][5] This dynamic is the primary determinant of the molecule's frontier molecular orbitals and its spectroscopic signature.

  • Inductive and Steric Perturbation by Fluorine: The two vicinal fluorine atoms at the 2- and 3-positions introduce strong inductive (-I) electron withdrawal, which lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[6][7] Fluorine substitution can also influence non-covalent interactions and enforce specific conformations.[8][9]

  • The N-Cyclopropyl Moiety: The cyclopropyl group is a unique substituent in medicinal chemistry. Its high s-character allows it to engage in conjugation with the aromatic system, while also providing conformational rigidity and metabolic stability.[1]

Understanding the interplay of these groups is crucial for predicting the molecule's reactivity in synthetic transformations and its potential for creating novel materials with tailored optoelectronic properties.

Theoretical Framework: Predicting Electronic Structure

The electronic properties of this compound can be modeled using computational quantum chemistry, specifically Density Functional Theory (DFT).[10][11] DFT calculations allow for the prediction of key electronic descriptors.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are central to understanding a molecule's electronic behavior.

  • HOMO (Highest Occupied Molecular Orbital): For this molecule, the HOMO is expected to be predominantly localized on the electron-rich N-cyclopropylamino group and the phenyl ring. The energy of the HOMO is a proxy for the ionization potential; a higher HOMO energy indicates greater ease of oxidation. The electron-donating nature of the amine group raises the HOMO energy relative to unsubstituted benzene.

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to be heavily localized on the electron-deficient nitro group.[12] The energy of the LUMO relates to the electron affinity; a lower LUMO energy signifies a greater propensity to accept an electron.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (the band gap) is a critical parameter. It correlates with the molecule's chemical reactivity and the energy of its lowest-energy electronic transition, which is observable by UV-Vis spectroscopy.[13] The strong "push-pull" nature of the substituents is expected to significantly lower the HOMO-LUMO gap compared to aniline itself, leading to absorption at longer wavelengths.[12]

The diagram below illustrates the conceptual relationship between the substituent effects and the resulting frontier orbitals.

FMO_Concept cluster_EDG Electron Donating Group (EDG) N-Cyclopropylamino cluster_EWG Electron Withdrawing Groups (EWG) -NO2, -F cluster_Ring cluster_Result Resulting Electronic Structure EDG_Effect Destabilizes (Raises) HOMO Energy Ring π-System EDG_Effect->Ring Pushes e- density Result Reduced HOMO-LUMO Gap (ΔE) EDG_Effect->Result EWG_Effect Stabilizes (Lowers) LUMO Energy EWG_Effect->Result Ring->EWG_Effect Pulls e- density

Caption: Conceptual influence of substituents on frontier molecular orbitals.

Predicted Quantitative Data

While precise values require dedicated computation, we can estimate key electronic parameters based on published data for analogous compounds like 4-nitroaniline and other substituted anilines.[10]

ParameterAniline (Reference)4-Nitroaniline (Reference)This compound (Predicted)Rationale for Prediction
HOMO Energy ~ -5.2 eV~ -6.7 eV~ -6.5 to -7.0 eVThe strongly withdrawing -NO2 and -F groups will significantly lower the HOMO energy compared to aniline, dominating the donating effect of the N-cyclopropyl group.
LUMO Energy ~ -0.15 eV~ -2.5 eV~ -2.8 to -3.3 eVThe powerful -NO2 group drastically lowers the LUMO energy. The additional inductive effect of two fluorine atoms will lower it further.
HOMO-LUMO Gap (ΔE) ~ 5.0 eV~ 4.2 eV~ 3.5 to 4.0 eVThe combined push-pull and inductive effects lead to a substantially smaller energy gap than the reference compounds, suggesting absorption at a longer wavelength.
Dipole Moment ~ 1.5 D~ 6.3 DHigh (> 7 D)The strong ortho-oriented charge separation between the amine donor and nitro acceptor will result in a very large ground-state dipole moment.

Experimental Characterization

Verifying the predicted electronic properties requires empirical measurement. The following sections detail the primary techniques and standardized protocols for this purpose.

UV-Visible Spectroscopy

UV-Vis spectroscopy directly probes the electronic transitions within the molecule. For this compound, the spectrum is expected to be dominated by an intense intramolecular charge-transfer (ICT) band.[4]

  • Expected Spectrum: A strong absorption band (λmax) is predicted in the 380-430 nm range. This corresponds to the π→π* transition from the HOMO (localized on the amino-phenyl moiety) to the LUMO (localized on the nitro group).[14][15] This transition is responsible for the characteristic yellow/orange color of many nitroanilines.

  • Solvatochromism: This ICT band is expected to exhibit positive solvatochromism. The excited state is significantly more polar than the ground state. Therefore, increasing solvent polarity will stabilize the excited state more than the ground state, resulting in a lower energy transition and a bathochromic (red) shift in λmax.[4]

  • Solution Preparation:

    • Prepare a 1 mM stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade acetonitrile).

    • From the stock, prepare a dilute working solution (e.g., 10-20 µM) to ensure the maximum absorbance falls within the optimal instrumental range (0.2 - 1.0 a.u.).[4]

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for a stable baseline.

    • Set the scan range from 200 to 800 nm.

  • Measurement:

    • Use a matched pair of quartz cuvettes. Fill one with the pure solvent to serve as the blank.

    • Fill the other cuvette with the sample solution.

    • Record the baseline with the blank cuvette.

    • Measure the absorbance spectrum of the sample.

    • To study solvatochromism, repeat the procedure using a range of solvents with varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol).

Electrochemistry: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for probing the redox properties of a molecule, providing direct experimental values for the HOMO and LUMO energy levels.

  • Expected Voltammogram: The cyclic voltammogram of this compound is expected to show at least one irreversible reduction wave at a negative potential. This wave corresponds to the reduction of the nitro group.[16][17] The reduction of nitroaromatics is typically a multi-electron, multi-proton process, often proceeding via a nitro radical anion intermediate to a hydroxylamine and then to the amine.[16][18] The precise potential and reversibility depend heavily on the solvent and electrolyte used.[16] An oxidation wave corresponding to the N-cyclopropylamino group may be observable at positive potentials, but it is often irreversible.[19]

The workflow for electrochemical analysis is outlined below.

CV_Workflow A Prepare Electrolyte Solution (e.g., 0.1 M TBAPF6 in ACN) B Prepare Analyte Solution (1-5 mM in Electrolyte) A->B C Deoxygenate Solution (Purge with N2 or Ar for 15 min) B->C D Assemble 3-Electrode Cell (Working, Reference, Counter) C->D E Run Cyclic Voltammogram (Scan from 0 V to -2.0 V) D->E F Add Internal Standard (e.g., Ferrocene) E->F G Run CV with Standard F->G H Analyze Data (Determine Epc, Estimate HOMO/LUMO) G->H

Caption: Standard workflow for Cyclic Voltammetry analysis.

  • Materials:

    • Working Electrode: Glassy carbon electrode.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter Electrode: Platinum wire.

    • Potentiostat.

    • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile.

  • Procedure:

    • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry, rinse with deionized water and the solvent, and dry thoroughly.

    • Solution Preparation: Dissolve the analyte (1-5 mM) in the electrolyte solution.

    • Deoxygenation: Purge the solution with inert gas (N2 or Ar) for at least 15 minutes to remove dissolved oxygen.[20] Maintain an inert atmosphere over the solution during the experiment.

    • Measurement:

      • Immerse the three electrodes in the solution.

      • Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficiently negative to observe the nitro group reduction (e.g., -2.0 V) and back.

      • Set a scan rate of 100 mV/s.[20]

      • Record the voltammogram.

    • Calibration: After the initial measurement, add a small amount of an internal standard with a known, stable redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc+) and record the voltammogram again. All measured potentials should be reported relative to the Fc/Fc+ couple.

Conclusion and Outlook

This compound possesses a sophisticated electronic structure defined by the competing influences of its varied substituents. The strong intramolecular charge transfer character, conferred by the ortho-amino donor and nitro acceptor, results in a relatively small HOMO-LUMO gap and absorption of visible light. The difluoro substitution further lowers the orbital energies, enhancing the electron-accepting nature of the molecule. These predicted properties, which can be confirmed using the detailed spectroscopic and electrochemical protocols herein, render it a valuable synthon. Its well-defined electron-accepting character makes it a candidate for use in organic electronic materials, while the predictable reactivity of the substituted aniline core allows for its incorporation into complex pharmaceutical scaffolds. The experimental validation of the principles outlined in this guide will enable researchers to fully exploit the potential of this and other similarly complex molecules.

References

  • Typical cyclic voltammogram of nitroaromatic compounds in different media. ResearchGate. Available at: [Link]

  • Redox potentials of various nitroaromatic compounds. (A) Cyclic... ResearchGate. Available at: [Link]

  • Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. ACS Publications. Available at: [Link]

  • Cyclic voltammograms recorded for five nitro aromatic species. ResearchGate. Available at: [Link]

  • Electroreduction of aromatic nitro compounds : case for comparison of information obtained by polarography and voltammetry. Semantic Scholar. Available at: [Link]

  • UV-visible spectra obtained from saturated with aqueous solutions of... ResearchGate. Available at: [Link]

  • Electronic spectra and structure of nitroanilines. Infez.med. Available at: [Link]

  • Quantum chemical computational studies on 2,4-difluoroaniline calculated by DFT method. International Journal of ChemTech Research. Available at: [Link]

  • What is the ortho effect of nitro group on aniline? Filo. Available at: [Link]

  • Frontier molecular orbitals of nitrobenzene and aniline formed by interaction... ResearchGate. Available at: [Link]

  • ELECTROCHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie. Available at: [Link]

  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. ResearchGate. Available at: [Link]

  • How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? CrystEngComm (RSC Publishing). Available at: [Link]

  • This compound. MOLBASE. Available at: [Link]

  • Electrochemical Fluorination of Organic Compounds. Semantic Scholar. Available at: [Link]

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An In-depth Technical Guide to the Safe Handling of N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed overview of the essential safety and handling protocols for N-Cyclopropyl-2,3-difluoro-6-nitroaniline (CAS No. 1249882-57-2).[1] As a research chemical, comprehensive safety data is not extensively published. Therefore, this document synthesizes information from structurally related compounds to establish a robust framework for its safe utilization in a laboratory setting. The core principles outlined are derived from the known hazards associated with nitroanilines and cyclopropylamines.

Understanding the Hazard Profile

This compound is a substituted aromatic amine. Its hazard profile is a composite of the risks associated with its constituent chemical motifs: a difluoronitroaniline core and an N-cyclopropyl group.

  • Nitroaniline Moiety : Nitroanilines are known to be toxic and can be hazardous upon inhalation, ingestion, or skin contact.[2][3][4][5][6] They can lead to conditions such as methemoglobinemia, where the blood's ability to carry oxygen is diminished, and may cause damage to organs with prolonged exposure.[3][4][5] The presence of fluorine atoms can further modify the compound's electronic properties and potential toxicity.

  • Cyclopropylamine Moiety : Cyclopropylamine and its derivatives are often flammable and can cause severe skin and eye irritation.[7][8][9][10][11] They require careful handling to avoid contact and inhalation.

The GHS07 symbol associated with this compound indicates that it is considered hazardous.[1]

Physicochemical Properties (Predicted)
PropertyValueSource
CAS Number1249882-57-2[1]
Molecular FormulaC₉H₈F₂N₂O₂[12]
IUPAC NameThis compound[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is crucial when handling this compound.

Engineering Controls
  • Ventilation : All manipulations of this compound should be conducted in a well-ventilated area.[8][13] A certified chemical fume hood is mandatory for weighing, transferring, and any reactions involving this substance to minimize inhalation exposure.[4]

  • Safety Equipment : An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[13]

Personal Protective Equipment (PPE)

The following PPE is required at all times when handling this compound:

  • Eye and Face Protection : Chemical safety goggles or a face shield are necessary to protect against splashes.[11][13]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn.[11][13] It is critical to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal technique to avoid skin contact.[11][14]

  • Skin and Body Protection : A lab coat or chemical-resistant apron should be worn.[7] For larger quantities or in the event of a spill, a full-body protective suit may be necessary.[7]

  • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[13][14]

Caption: Hierarchy of safety controls for handling hazardous chemicals.

Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is fundamental to preventing accidental exposure and ensuring laboratory safety.

Handling
  • Hygiene : Avoid all personal contact, including inhalation.[10] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][13] Wash hands thoroughly after handling the compound.[13][15]

  • Spill Management : In the event of a spill, evacuate the area and prevent further spread.[7] For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal, avoiding dust generation.[13][16] Absorb liquid spills with an inert material.[15]

Storage
  • Conditions : Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[8][13]

  • Containers : Keep containers tightly closed when not in use.[9][15]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][15][17]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9][15]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][15]

Caption: General workflow for responding to chemical exposure.

Fire and Explosion Hazards

While specific data for this compound is unavailable, related compounds present fire and explosion risks.

  • Flammability : The cyclopropylamine moiety suggests that the compound may be flammable.[9]

  • Extinguishing Media : Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[2][11]

  • Hazardous Combustion Products : Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.[2][15]

Disposal Considerations

  • Waste Disposal : Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It should be treated as hazardous waste and disposed of at an approved waste disposal plant.[15]

Conclusion

The safe handling of this compound requires a proactive and informed approach to safety. By understanding the potential hazards inferred from structurally similar molecules and by rigorously applying the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment.

References

  • NITROANILINES - CAMEO Chemicals - NOAA. (n.d.).
  • This compound - SynHet. (n.d.).
  • N-Cyclopropyl-4-fluoro-2-nitroaniline - Synquest Labs. (n.d.).
  • p-NITROANILINE HAZARD SUMMARY - NJ.gov. (n.d.).
  • Cyclopropylamine - Santa Cruz Biotechnology. (n.d.).
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. (2024).
  • CYCLOPROPYLAMINE FOR SYNTHESIS MSDS - Loba Chemie. (2016).
  • N-Cyclopropyl-4-nitroaniline - AK Scientific, Inc. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • Safety Data Sheet: p-nitroaniline - Chemos GmbH&Co.KG. (n.d.).
  • Safety Data Sheet: 3-Nitroaniline - Carl ROTH. (n.d.).
  • Cyclopropylamine - Apollo Scientific. (2022).
  • Safety Data Sheet: 2-Nitroaniline - Astech Ireland. (n.d.).
  • Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • SIGMA-ALDRICH - Durham Tech. (n.d.).
  • This compound | 1249882-57-2 - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023).
  • This compound - MOLBASE. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2021).

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Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of N-Cyclopropyl-2,3-difluoro-6-nitroaniline. This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to its unique structural features that are valuable in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. This document details the underlying mechanistic principles, discusses the critical aspects of regioselectivity, and provides detailed, field-proven protocols for the reaction of this compound with various nucleophiles, including amines, thiols, and alcohols. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction: A Building Block of Strategic Importance

This compound is a highly functionalized aromatic compound that serves as a valuable intermediate in organic synthesis.[1] Its structure is characterized by several key features that dictate its reactivity and utility:

  • A Highly Activated Aromatic Ring: The presence of a strong electron-withdrawing nitro group (-NO2) significantly activates the benzene ring towards nucleophilic attack.[2][3] This activation is most pronounced at the ortho and para positions relative to the nitro group.

  • Dual Fluorine Leaving Groups: The two fluorine atoms at the C2 and C3 positions are excellent leaving groups in SNAr reactions.[2] Their high electronegativity also contributes to the electrophilicity of the aromatic ring.

  • The N-Cyclopropyl Moiety: The cyclopropyl group is a desirable feature in medicinal chemistry, known for its ability to introduce conformational rigidity, enhance metabolic stability, and modulate the physicochemical properties of drug candidates.[4]

The combination of these features makes this compound a versatile scaffold for the introduction of diverse functionalities through sequential SNAr reactions, enabling the construction of complex molecular architectures.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[3]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a fluorine atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

  • Elimination of the Leaving Group and Re-aromatization: In the second step, the fluoride ion is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the substituted product.

SNAr_Mechanism reagents This compound + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Resonance Stabilized) reagents->meisenheimer Addition product Substituted Product + F⁻ meisenheimer->product Elimination protocol1_workflow setup Reaction Setup (Substrate, Solvent, Base) add_nu Add Amine Nucleophile setup->add_nu react Heat Reaction (80-120 °C) add_nu->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product Purified Product purify->product

Sources

Application Notes & Protocols: Synthesis of Heterocyclic Compounds Using N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of medicinally relevant heterocyclic compounds, specifically benzimidazoles and quinoxalines, utilizing N-Cyclopropyl-2,3-difluoro-6-nitroaniline as a key precursor. This guide is intended for researchers, scientists, and professionals in drug development. We will explore two primary synthetic strategies: one-pot reductive cyclization and a sequential nucleophilic aromatic substitution (SNAr)-cyclization pathway. The protocols herein are designed to be robust and reproducible, with detailed explanations of the underlying chemical principles, step-by-step methodologies, and expected outcomes.

Introduction: The Versatility of this compound

This compound (CAS No. 1249882-57-2) is a highly functionalized aniline derivative that serves as a powerful building block in modern synthetic organic chemistry.[1] Its utility stems from a unique combination of reactive sites within its structure:

  • Electron-Deficient Aromatic Core: The presence of two fluorine atoms and a potent electron-withdrawing nitro group significantly lowers the electron density of the benzene ring. This "activation" renders the ring highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for forming C-N, C-O, and C-S bonds.[2][3][4]

  • Reducible Nitro Group: The nitro moiety can be readily reduced to a primary amine. This transformation is pivotal for intramolecular cyclization reactions, as it sets the stage for forming fused heterocyclic systems by generating an in situ ortho-diamine.[5][6][7]

  • Stable Cyclopropyl Substituent: The N-cyclopropyl group often remains intact under various reaction conditions, providing a desirable lipophilic and conformationally constrained motif in the final products, a feature often sought in medicinal chemistry to enhance binding affinity and metabolic stability.

The strategic manipulation of these functional groups allows for the efficient construction of complex heterocyclic scaffolds, such as benzimidazoles and quinoxalines, which are ubiquitous in FDA-approved pharmaceuticals and bioactive natural products.[8][9][10][11]

Safety and Handling

Working with nitroaromatic compounds requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[12][13]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[12][14]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[13]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Contaminated containers should be treated as hazardous waste.

Synthetic Strategy I: One-Pot Reductive Cyclization for Benzimidazole Synthesis

This strategy leverages the simultaneous reduction of the nitro group and condensation with an aldehyde to afford 2-substituted benzimidazoles in a single, efficient step. This approach avoids the isolation of the often unstable ortho-phenylenediamine intermediate.[7]

Causality and Mechanistic Insight: The reaction proceeds via the reduction of the ortho-nitroaniline to the corresponding ortho-aminoaniline using a mild reducing agent like sodium dithionite (Na₂S₂O₄).[6] The newly formed diamine intermediate immediately undergoes acid-catalyzed condensation with an aldehyde. The resulting Schiff base then cyclizes and aromatizes to yield the stable benzimidazole core.

Diagram 1: Reductive Cyclization Workflow

G cluster_0 One-Pot Reaction Vessel A N-Cyclopropyl-2,3-difluoro- 6-nitroaniline B o-Phenylenediamine Intermediate (in situ) A->B  Reduction  [Na₂S₂O₄] D Condensation & Cyclization B->D C Aldehyde (R-CHO) C->D E 2-Substituted-4-cyclopropyl- 5,6-difluorobenzimidazole D->E  Aromatization

Caption: Workflow for the one-pot synthesis of benzimidazoles.

Protocol 3.1: Synthesis of 2-Aryl-4-cyclopropyl-5,6-difluorobenzimidazole

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Sodium Dithionite (Na₂S₂O₄)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Add the desired aldehyde (1.1 eq) and ethanol to form a stirrable slurry (approx. 0.2 M concentration).

  • In a separate beaker, dissolve sodium dithionite (4.0 eq) in water.

  • Heat the reaction mixture to 70-80 °C.

  • Add the aqueous sodium dithionite solution dropwise to the heated mixture over 30 minutes. The reaction is often exothermic.

  • After the addition is complete, maintain the reaction at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate it in vacuo to remove the ethanol.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure benzimidazole derivative.

Data Presentation: Representative Aldehyde Scopes

Entry Aldehyde (R-CHO) Reducing Agent Solvent Time (h) Yield (%)
1 Benzaldehyde Na₂S₂O₄ EtOH/H₂O 3 85
2 4-Chlorobenzaldehyde Na₂S₂O₄ EtOH/H₂O 3 88
3 4-Methoxybenzaldehyde Na₂S₂O₄ EtOH/H₂O 4 82

| 4 | Cyclohexanecarboxaldehyde | Na₂S₂O₄ | EtOH/H₂O | 4 | 75 |

Synthetic Strategy II: SNAr / Cyclization for Quinoxaline Synthesis

This two-stage strategy is ideal for constructing highly substituted quinoxalines. The first stage involves a nucleophilic aromatic substitution (SNAr) to introduce a new substituent, followed by reductive cyclization with a 1,2-dicarbonyl compound.

Causality and Mechanistic Insight: The electron-deficient nature of the starting material facilitates the displacement of a fluorine atom by a nucleophile (e.g., a primary amine).[4] The strong activation provided by the ortho-nitro group makes this substitution highly efficient. Following this SNAr reaction, the nitro group of the intermediate is reduced to an amine, generating an ortho-diamine. This diamine is then condensed with a 1,2-dicarbonyl compound (e.g., benzil) in a classic reaction to form the quinoxaline ring system.[15][16][17][18]

Diagram 2: SNAr-Cyclization Pathway to Quinoxalines

G cluster_0 Step 1: SₙAr Reaction cluster_1 Step 2: Reductive Cyclization A N-Cyclopropyl-2,3-difluoro- 6-nitroaniline C SₙAr Intermediate A->C Base, Heat B Nucleophile (R-NH₂) B->C D o-Diamine Intermediate C->D Reduction [SnCl₂ or H₂/Pd-C] F Substituted Quinoxaline D->F E 1,2-Dicarbonyl (e.g., Benzil) E->F Condensation

Caption: Sequential workflow for quinoxaline synthesis.

Protocol 4.1: Synthesis of a Substituted Cyclopropyl-Fluoro-Quinoxaline

Part A: Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • This compound

  • Primary amine (e.g., Benzylamine)

  • Potassium Carbonate (K₂CO₃) or DIPEA

  • Dimethylformamide (DMF) or DMSO

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) in DMF.

  • Add the primary amine (1.2 eq) followed by powdered potassium carbonate (2.0 eq).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • The crude SNAr product can often be used directly in the next step or purified by column chromatography if necessary.

Part B: Reductive Cyclization to Quinoxaline

Materials:

  • Crude SNAr product from Part A

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or H₂ gas with 10% Pd/C

  • 1,2-Dicarbonyl compound (e.g., Benzil)

  • Ethanol (EtOH)

  • Concentrated HCl (for SnCl₂ reduction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the crude SNAr product (1.0 eq) in ethanol.

  • Add Tin(II) chloride dihydrate (5.0 eq) and a few drops of concentrated HCl.

  • Heat the mixture to reflux for 2-4 hours until the reduction of the nitro group is complete (monitor by TLC).

  • Cool the reaction and carefully neutralize with a saturated solution of NaHCO₃ until the pH is ~8.

  • Filter the mixture through a pad of Celite® to remove tin salts, washing the pad with ethyl acetate.

  • To the filtrate containing the crude diamine, add the 1,2-dicarbonyl compound (1.0 eq).

  • Stir the mixture at room temperature or gentle heat (50 °C) for 1-3 hours.[15]

  • Once the condensation is complete, concentrate the solvent.

  • Extract the product with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the final quinoxaline product by column chromatography or recrystallization.

Data Presentation: Representative Reaction Scopes

Entry SNAr Amine 1,2-Dicarbonyl Overall Yield (%)
1 Benzylamine Benzil 78
2 Morpholine Benzil 81
3 Aniline 2,3-Butanedione 75

| 4 | Benzylamine | Glyoxal | 70 |

Product Characterization

The identity and purity of the final heterocyclic products should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula. The starting material itself can be analyzed by LCMS or GCMS.[1]

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion

This compound stands out as an exceptionally valuable and versatile precursor for constructing diverse and complex heterocyclic molecules. The protocols detailed in this guide demonstrate its application in robust and high-yielding syntheses of benzimidazoles and quinoxalines. By strategically employing either one-pot reductive cyclizations or sequential SNAr-cyclization pathways, researchers can efficiently access novel chemical entities with significant potential for applications in drug discovery and materials science.

References

  • Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. SID.[Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH.[Link]

  • Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. PMC - PubMed Central.[Link]

  • Nucleophilic Aromatic Substitution. YouTube.[Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. International Journal of ChemTech Research.[Link]

  • A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Organic Chemistry Portal.[Link]

  • Synthesis of Medicinally Relevant N-Heterocycles. Encyclopedia.pub.[Link]

  • a facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization. ARKIVOC.[Link]

  • Heterocyclic Compounds: A Study of its Biological Activity. Al-Nahrain Journal of Science.[Link]

  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.[Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH.[Link]

  • Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. Synthesis.[Link]

  • nucleophilic aromatic substitutions. YouTube.[Link]

  • Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.[Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online.[Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate.[Link]

  • Safety Data Sheet: 2-Nitroaniline. Carl ROTH.[Link]

  • Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. ChemRxiv.[Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. NIH.[Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing.[Link]

  • N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. ResearchGate.[Link]

  • The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. PMC - NIH.[Link]

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Application Notes and Protocols for N-Cyclopropyl-2,3-difluoro-6-nitroaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Cyclopropyl-2,3-difluoro-6-nitroaniline in Modern Synthesis

This compound is a highly functionalized building block of significant interest to researchers in medicinal chemistry and drug development. Its unique combination of structural motifs—a strained cyclopropyl ring, electron-withdrawing fluorine atoms, and a nitro group—imparts distinct physicochemical properties that are desirable in the design of novel therapeutics. The cyclopropyl group can enhance metabolic stability and binding affinity, while the difluoro-nitro-aromatic core serves as a versatile scaffold for complex molecular architectures.[1]

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds with broad functional group tolerance.[2][3][4][5] This guide provides detailed application notes and protocols for the use of this compound in three key palladium-catalyzed transformations: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Heck reaction. The protocols are designed to be self-validating, with explanations for the causal relationships between experimental choices and outcomes, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Core Concepts: Navigating the Reactivity of an Electron-Deficient Aniline

The presence of two fluorine atoms and a nitro group renders the aniline nitrogen of this compound significantly electron-deficient. This reduced nucleophilicity presents a challenge for palladium-catalyzed cross-coupling reactions, often requiring carefully optimized conditions to achieve high yields. Key considerations include:

  • Catalyst and Ligand Selection: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, BrettPhos, RuPhos), are often essential.[6][7] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, even with challenging substrates. N-heterocyclic carbene (NHC) ligands can also offer enhanced stability and reactivity.

  • Base Selection: Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are frequently required to deprotonate the weakly acidic N-H bond of the electron-deficient aniline.[7]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[8] Rigorous exclusion of air using an inert atmosphere (e.g., nitrogen or argon) is critical to prevent catalyst decomposition and ensure reproducibility.[9]

Buchwald-Hartwig Amination: Synthesis of N-Aryl-N-cyclopropyl-2,3-difluoro-6-nitroanilines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4][5] The following protocol is adapted from methodologies used in the synthesis of complex pharmaceutical intermediates and is optimized for the coupling of this compound with aryl halides.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N-aryl-N-cyclopropyl-2,3-difluoro-6-nitroaniline derivatives via palladium-catalyzed amination.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., [(tBuBrettPhos)Pd(allyl)]OTf)[10][11]

  • Buchwald ligand (e.g., XPhos or BrettPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 2 mol %), phosphine ligand (e.g., 4 mol %), and sodium tert-butoxide (1.4 equivalents) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality in Experimental Choices:
  • Ligand Choice: Bulky biaryl phosphine ligands like XPhos or BrettPhos are crucial for accelerating the reductive elimination step, which is often the rate-limiting step for electron-deficient anilines.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that effectively deprotonates the aniline without competing in the coupling reaction.

  • Solvent: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig reactions due to their ability to dissolve the reagents and their relatively high boiling points. Degassing is essential to remove dissolved oxygen.

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a fresh palladium source and ligand; Ensure the base is anhydrous and of high purity; Gradually increase the reaction temperature.
Formation of Side Products (e.g., Hydrodehalogenation) Catalyst deactivation; Presence of water.Use a more robust ligand; Ensure all reagents and solvents are rigorously dried.
Catalyst Decomposition (Formation of Palladium Black) High reaction temperature; Presence of oxygen.Optimize for the lowest effective temperature; Ensure a thoroughly inert atmosphere.[2]

Suzuki-Miyaura Coupling: A Representative Protocol for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[12] While a specific protocol for the direct Suzuki coupling of this compound at the aniline nitrogen is not prevalent, the following representative protocol outlines the coupling at a halogenated position of a derivative, based on established methods for electron-deficient aromatic substrates.

Representative Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize biaryl derivatives from a halogenated this compound scaffold.

Materials:

  • Halogenated this compound derivative (e.g., an aryl bromide or iodide)

  • Arylboronic acid or arylboronic ester

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst

  • Phosphine ligand (e.g., SPhos or XPhos)

  • Inorganic base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous, degassed solvent system (e.g., 1,4-dioxane/water or toluene/water)

Procedure:

  • Reaction Setup: To a Schlenk tube, add the halogenated aniline derivative (1.0 equivalent), the arylboronic acid (1.5 equivalents), the base (2.0-3.0 equivalents), the palladium catalyst (2-5 mol %), and the phosphine ligand (4-10 mol %).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a concentration of ~0.1 M.

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Buchwald-Hartwig amination.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X Intermediate OxAdd->ArPd(II)XL2 Transmetalation Transmetalation (Ar'-B(OR)2) ArPd(II)XL2->Transmetalation Ar'B(OR)2, Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Intermediate Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Product Ar-Ar' Product RedElim->Product Heck_Workflow start Start setup Combine Reagents: Aryl Halide, Alkene, Pd Catalyst, Ligand, Base start->setup solvent Add Degassed Solvent setup->solvent react Heat under Inert Atmosphere (80-120 °C) solvent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Cool, Dilute, Wash monitor->workup Complete purify Column Chromatography workup->purify product Characterized Product purify->product

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of N-Cyclopropyl-2,3-difluoro-6-nitroaniline. As a crucial intermediate in pharmaceutical synthesis, verifying the purity of this compound is essential for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[1][2] The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with photodiode array (PDA) detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high specificity, precision, accuracy, and robustness.[3][4] A comprehensive forced degradation study was conducted to confirm the method's ability to separate the main analyte from potential degradation products, thus establishing its stability-indicating characteristics.[5][6]

Introduction & Method Rationale

This compound (CAS No. 1249882-57-2) is a substituted aniline derivative frequently used as a building block in medicinal chemistry.[1][7][8] The purity of such intermediates directly impacts the impurity profile of the final API. Therefore, a reliable analytical method is required to quantify the purity and identify any related substances.

1.1. Rationale for Chromatographic Choices

  • Mode of Chromatography: Reversed-phase HPLC (RP-HPLC) was selected as the primary separation technique. This mode is ideally suited for moderately polar organic molecules like this compound, offering excellent reproducibility and efficiency.[9] The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column was chosen for this method. C18 phases are versatile and provide substantial hydrophobic retention for aromatic compounds, ensuring good separation from more polar or non-polar impurities.[10][11] While other phases like Phenyl-Hexyl could offer alternative selectivity through π-π interactions, the C18 column provides a robust and universally available starting point for method development.[12]

  • Mobile Phase Optimization: The mobile phase consists of water and acetonitrile. Acetonitrile is favored for its low viscosity and UV transparency, leading to better peak shapes and lower backpressure.[13] A gradient elution was implemented to ensure that impurities with a wide range of polarities can be eluted and resolved from the main peak and each other within a reasonable analysis time.[14] A small amount of phosphoric acid is added to the aqueous phase to control the pH and sharpen the analyte peak by minimizing silanol interactions on the stationary phase.[15]

  • Detector Selection: A Photodiode Array (PDA) detector was employed. This is a critical choice for a purity-indicating method.[16][17] A PDA detector acquires the entire UV-Vis spectrum at each point in the chromatogram, which allows for:

    • Peak Purity Analysis: To confirm the spectral homogeneity of the main analyte peak and detect any co-eluting impurities.[18][19]

    • Optimal Wavelength Selection: To maximize sensitivity for the analyte and its potential impurities.

    • Spectral Identification: To compare the spectra of unknown peaks against a library for tentative identification.[20]

Experimental Protocol

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Solvents & Reagents: HPLC-grade acetonitrile, purified water (18.2 MΩ·cm), and ortho-phosphoric acid (85%, analytical grade).

  • Reference Standard: this compound reference standard of known purity.

2.2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water : Phosphoric Acid (1000 : 0.5, v/v)
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 40% B; 5-25 min: 40% to 80% B; 25-30 min: 80% B; 30.1-35 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA Detector, 254 nm
Injection Volume 10 µL
Run Time 35 minutes

2.3. Preparation of Solutions

  • Diluent: Mobile Phase A and Mobile Phase B were mixed in a 60:40 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

2.4. System Suitability Testing (SST)

Before sample analysis, the chromatographic system's performance must be verified. Five replicate injections of the Standard Solution are made. The acceptance criteria are as follows:

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
% RSD of Retention Time ≤ 1.0%Confirms retention time stability.

Method Validation Strategy (ICH Q2(R2) Framework)

The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[3][21][22]

Workflow for HPLC Method Development and Validation

cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use Dev1 Define Analytical Target Profile Dev2 Select Column & Mobile Phase Dev1->Dev2 Dev3 Optimize Chromatographic Conditions Dev2->Dev3 Val1 Specificity (Forced Degradation) Dev3->Val1 Final Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOQ & LOD Val4->Val5 Val6 Robustness Val5->Val6 R1 System Suitability Testing (SST) Val6->R1 Validated Method R2 Sample Analysis & Purity Calculation R1->R2

Caption: Overall workflow for HPLC method development and validation.

3.1. Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[23] To prove this, forced degradation studies were conducted to intentionally degrade the sample under various stress conditions.[5][24] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the primary degradation products are formed without generating secondary, less relevant products.[6][25]

Forced Degradation Protocol

Stress ConditionProtocol
Acid Hydrolysis 1 mL of sample solution (1 mg/mL) + 1 mL of 0.1 M HCl; heat at 60°C for 4 hours, then neutralize.
Base Hydrolysis 1 mL of sample solution (1 mg/mL) + 1 mL of 0.1 M NaOH; heat at 60°C for 2 hours, then neutralize.
Oxidation 1 mL of sample solution (1 mg/mL) + 1 mL of 3% H₂O₂; store at room temperature for 24 hours.
Thermal Degradation Store solid sample at 80°C for 48 hours, then prepare solution.
Photolytic Degradation Expose solid sample to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.

In all cases, a control sample (unstressed) was analyzed in parallel. The stressed samples were analyzed using the developed HPLC method. The results should demonstrate that the degradation product peaks are well-resolved from the main analyte peak. Peak purity of the this compound peak was assessed using the PDA detector to confirm no co-elution.

Forced Degradation Study Workflow

cluster_stress Apply Stress Conditions cluster_eval Evaluate Results start Prepare API Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂) start->oxid therm Thermal (Solid, 80°C) start->therm photo Photolytic (ICH Light Box) start->photo analyze Analyze by HPLC-PDA acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze res Assess Resolution (API vs Degradants) analyze->res purity Check Peak Purity of API res->purity mass Calculate Mass Balance purity->mass report Confirm Stability-Indicating Nature mass->report

Caption: Workflow for conducting a forced degradation study.

3.2. Further Validation Parameters

The following parameters must also be assessed to complete the method validation.

Validation ParameterPurposeTypical Acceptance Criteria
Linearity & Range To demonstrate a proportional relationship between concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999
Accuracy To measure the closeness of the test results to the true value, typically assessed by spike recovery.98.0% - 102.0% recovery
Precision Repeatability: Agreement between multiple measurements of the same sample under the same conditions. Intermediate Precision: Agreement between results from the same sample analyzed on different days or by different analysts.% RSD ≤ 2.0%
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.S/N ratio ≥ 10
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C).System suitability parameters must pass.

Conclusion

The developed reversed-phase HPLC method provides a reliable and robust tool for the purity assessment of this compound. The method is specific, accurate, precise, and linear over the established range. The successful completion of a forced degradation study confirms its stability-indicating nature, making it suitable for routine quality control and stability testing in a pharmaceutical development environment. The use of PDA detection adds a layer of confidence by enabling real-time peak purity analysis.

References

  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Vertex AI Search.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • Forced Degradation Studies for Stability-Indic
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Diode Array Detector HPLC | DAD. SCION Instruments.
  • The role of forced degradation studies in stability indicating HPLC method development. GSC Biological and Pharmaceutical Sciences.
  • Peak Purity Algorithms using Diode Array Detectors.
  • ICH Guidelines for Analytical Method Valid
  • Understanding ICH Q2(R2)
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • A Review on HPLC Method Development and Validation in Forced Degrad
  • Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Labcompare.
  • UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu.
  • This compound | 1249882-57-2. ChemicalBook.
  • This compound. MOLBASE.
  • This compound. SynHet.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
  • Performance of different stationary phases for HPLC analysis of 4-Amino-2-nitrophenol. Benchchem.
  • This compound(1249882-57-2)
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
  • How to Prepare and Optimise HPLC Mobile Phases.
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
  • Exploring the Different Mobile Phases in HPLC. Veeprho.
  • HPLC Column Selection Guide. SCION Instruments.
  • Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies.
  • Validation of N-Ethyl-2,3-difluoro-6-nitroaniline Purity by HPLC: A Compar

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Application Note: High-Throughput GC-MS Analysis of N-Cyclopropyl-2,3-difluoro-6-nitroaniline Reaction Mixtures for Pharmaceutical Process Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N-Cyclopropyl-2,3-difluoro-6-nitroaniline, a key intermediate in pharmaceutical synthesis. The methodology outlined herein is designed for researchers, scientists, and drug development professionals to ensure accurate monitoring of reaction progress, identification of impurities, and final product purity assessment. The protocol emphasizes a systematic approach to sample preparation, method development, and data interpretation, ensuring both scientific integrity and practical applicability in a high-throughput environment.

Introduction: The Significance of this compound Analysis

This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of fluorine atoms and a cyclopropyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug product. Consequently, rigorous analytical monitoring of its synthesis is paramount to control the formation of impurities and ensure the quality and safety of the resulting API.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its high separation efficiency, sensitivity, and specificity, making it ideal for the analysis of volatile and semi-volatile compounds like this compound and its potential reaction byproducts. This document provides a comprehensive guide to developing and implementing a reliable GC-MS method for this purpose.

Method Development: Rationale and Key Considerations

The development of a successful GC-MS method hinges on a thorough understanding of the analyte's chemical properties and the potential complexities of the reaction matrix.

The Choice of GC-MS

GC-MS is particularly well-suited for the analysis of this compound for several reasons:

  • Volatility: The compound possesses sufficient volatility for gas chromatographic separation.

  • Thermal Stability: It is generally stable at the temperatures employed in the GC injector and column.

  • Specificity: Mass spectrometry provides unambiguous identification based on the molecule's unique mass-to-charge ratio and fragmentation pattern.

Critical Parameters for Optimization

Several instrumental parameters must be carefully optimized to achieve the desired chromatographic resolution and sensitivity.

  • Injector Temperature and Mode: An optimized injector temperature ensures efficient vaporization of the analyte without thermal degradation. A split/splitless injector is recommended, with the split ratio adjusted based on the sample concentration to avoid column overloading.

  • Carrier Gas and Flow Rate: Helium is a common choice for the carrier gas, though hydrogen can be used to reduce analysis time. The flow rate should be optimized to balance analysis speed and separation efficiency.

  • Column Selection: A mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is a suitable starting point. The choice of stationary phase is critical for separating the target analyte from structurally similar impurities.

  • Oven Temperature Program: A temperature gradient program is essential for separating compounds with a range of boiling points. The initial temperature, ramp rate, and final temperature should be adjusted to achieve optimal separation of all components of interest.

  • Mass Spectrometer Parameters: The mass spectrometer should be operated in electron ionization (EI) mode. The scan range should be set to cover the expected mass range of the analyte and potential impurities. For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity.

Detailed Experimental Protocol

This section provides a step-by-step protocol for the GC-MS analysis of this compound reaction mixtures.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Sample Dilution Dilute with Ethyl Acetate Sample->Dilution Filtration Filter through 0.22 µm PTFE filter Dilution->Filtration Vial Transfer to GC Vial Filtration->Vial GC_Injection Inject into GC-MS Vial->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Identification Compound Identification (Library/Standard) Integration->Identification Quantification Quantification Identification->Quantification Report Generate Report Quantification->Report

Caption: Workflow for GC-MS analysis of reaction mixtures.

Reagents and Materials
  • This compound reference standard (≥98% purity)

  • Ethyl acetate (HPLC grade or equivalent)

  • Methanol (HPLC grade)

  • Volumetric flasks (various sizes)

  • Micropipettes

Application Note: Scale-Up Synthesis of N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the scale-up synthesis of N-Cyclopropyl-2,3-difluoro-6-nitroaniline, a key intermediate in modern drug discovery, is presented in the following application note. This document is intended for researchers, chemists, and drug development professionals, providing a detailed protocol grounded in established chemical principles.

Introduction: Significance of this compound

This compound (CAS No. 1249882-57-2) is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry.[1][2] Its structure incorporates several key pharmacophoric elements: a difluorinated nitroaromatic ring and a cyclopropylamine moiety. The fluorine atoms can enhance metabolic stability and binding affinity, while the cyclopropyl group introduces conformational rigidity and can act as a bioisostere for other functional groups.[3] The nitro group, a potent electron-withdrawing group, not only influences the electronic properties of the molecule but also serves as a synthetic handle for further transformations, most notably its reduction to an aniline, which is a common step in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[4][5][6]

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for constructing C-N bonds on electron-deficient aromatic rings.[7][8] This guide provides a robust and scalable protocol for its preparation from commercially available starting materials.

The Chemistry: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism

The core transformation in this synthesis is the SNAr reaction between 2,3,4-trifluoronitrobenzene and cyclopropylamine.[3][9] Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of a strong electron-withdrawing group, such as the nitro (NO₂) group, fundamentally alters this reactivity.[7]

The mechanism proceeds in two main steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electron-deficient carbon atom at the C4 position of the 2,3,4-trifluoronitrobenzene ring. This position is para to the activating nitro group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[10][11]

  • Leaving Group Departure: Aromatization is restored by the elimination of a leaving group. In this SNAr reaction, the fluoride ion is an effective leaving group.[10] The displacement of the fluoride at the C4 position is highly favored over the C2 or C3 positions due to the powerful resonance stabilization provided by the para-nitro group.

This reaction is typically performed in the presence of a base to neutralize the hydrofluoric acid (HF) that is formed as a byproduct, driving the reaction to completion.

Scalable Laboratory Synthesis Protocol

This protocol details the synthesis of this compound on a scale suitable for further development.

Materials and Equipment
Reagents & SolventsEquipment
2,3,4-Trifluoronitrobenzene (CAS 771-69-7)2L three-necked round-bottom flask
Cyclopropylamine (CAS 765-30-0)Mechanical stirrer with overhead motor
Potassium Carbonate (K₂CO₃), anhydrousHeating mantle with temperature controller & probe
Acetonitrile (CH₃CN), anhydrousCondenser with inert gas inlet (N₂ or Ar)
Ethyl Acetate (EtOAc)Addition funnel (250 mL)
Deionized WaterBuchner funnel and filter flask
Brine (saturated NaCl solution)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Standard laboratory glassware
Experimental Workflow Diagram

G cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation charge_reactor 1. Charge Reactor (2,3,4-Trifluoronitrobenzene, K₂CO₃, Acetonitrile) heat 2. Heat to 40-45°C charge_reactor->heat add_amine 3. Add Cyclopropylamine (Dropwise over 1 hour) heat->add_amine react 4. Stir at 45°C (Monitor by TLC/HPLC for ~4-6h) add_amine->react cool 5. Cool to Room Temperature react->cool filter_salts 6. Filter Solids cool->filter_salts Proceed to Work-up concentrate 7. Concentrate Filtrate filter_salts->concentrate dissolve 8. Dissolve in EtOAc concentrate->dissolve wash_water 9. Wash with Water dissolve->wash_water wash_brine 10. Wash with Brine wash_water->wash_brine dry 11. Dry (MgSO₄) & Filter wash_brine->dry evaporate 12. Evaporate Solvent dry->evaporate product Yields Crude Product evaporate->product Crude Product

Sources

The Strategic Role of N-Cyclopropyl-2,3-difluoro-6-nitroaniline in the Synthesis of Advanced Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Comprehensive Guide for Medicinal Chemists and Process Development Scientists

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). N-Cyclopropyl-2,3-difluoro-6-nitroaniline has emerged as a key intermediate, offering a unique combination of reactive sites and structural motifs that are instrumental in the construction of high-value therapeutics, particularly in the class of fluoroquinolone antibiotics. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals, elucidating the synthesis, properties, and application of this versatile intermediate.

Physicochemical Properties and Safety Profile

This compound is a specialty chemical valued for its specific arrangement of functional groups that drive its reactivity in multi-step syntheses.[1] A thorough understanding of its properties is the foundation for its safe and effective use.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 1249882-57-2[1]
Molecular Formula C₉H₈F₂N₂O₂[2]
Molecular Weight 214.17 g/mol
Appearance Typically a yellow to orange crystalline solid[3]
Purity ≥98% (as per commercial suppliers)[3]

Safety and Handling: While a specific safety data sheet (SDS) for this compound should always be consulted, data for structurally related nitroanilines indicate that this compound should be handled with care.[3] It is advisable to treat it as harmful if swallowed, in contact with skin, or if inhaled. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

The Synthetic Genesis: Preparation of this compound

The synthesis of this compound is a prime example of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of highly functionalized aromatic compounds. The reaction leverages the electron-withdrawing nature of the nitro group to activate the aromatic ring for nucleophilic attack by cyclopropylamine.

Reaction Causality: The fluorine atoms on the aromatic ring are excellent leaving groups in SNAr reactions. The potent electron-withdrawing nitro group, positioned ortho to one of the fluorine atoms, significantly lowers the electron density of the aromatic ring, making it highly susceptible to attack by a nucleophile like cyclopropylamine. This electronic arrangement ensures a regioselective and efficient substitution.

Synthesis_of_this compound 1,2,3-Trifluoro-4-nitrobenzene 1,2,3-Trifluoro-4-nitrobenzene Reaction Reaction 1,2,3-Trifluoro-4-nitrobenzene->Reaction Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction This compound This compound Reaction->this compound HF HF (byproduct) Reaction->HF

Figure 1: Synthetic pathway to this compound.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1,2,3-trifluoro-4-nitrobenzene (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Amine: To the stirred solution, add cyclopropylamine (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 equivalents) to scavenge the hydrofluoric acid (HF) byproduct.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out of the aqueous solution.

  • Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound.

Application in the Synthesis of Fluoroquinolone Antibiotics

The primary application of this compound is as a precursor to the core structure of fluoroquinolone antibiotics. These potent antibacterial agents function by inhibiting bacterial DNA gyrase and topoisomerase IV. The N-cyclopropyl group and the fluorine substituents are crucial for the biological activity and pharmacokinetic properties of these drugs.

The synthetic strategy involves the transformation of the nitroaniline into a quinolone ring system. A key step is the reduction of the nitro group to an amine, followed by a series of reactions to construct the bicyclic quinolone core.

Fluoroquinolone_Synthesis A This compound B Reduction of Nitro Group A->B C N-Cyclopropyl-2,3-difluoro-1,6-diaminobenzene B->C D Reaction with Diethyl ethoxymethylenemalonate C->D E Enamine Intermediate D->E F Thermal Cyclization E->F G Quinolone Core F->G H Further Functionalization G->H I Fluoroquinolone API H->I

Figure 2: General workflow for the synthesis of fluoroquinolones.

Protocol 2: Synthesis of a Fluoroquinolone Core Intermediate

This protocol outlines the general steps for the conversion of this compound to a key quinolone intermediate.

Part A: Reduction of the Nitro Group

  • Reaction Setup: Suspend this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude N-cyclopropyl-2,3-difluoro-1,6-diaminobenzene. This intermediate is often used directly in the next step without further purification.

Part B: Quinolone Ring Formation (Gould-Jacobs Reaction)

  • Condensation: React the crude diamine from Part A with diethyl ethoxymethylenemalonate (1 equivalent) in a high-boiling point solvent (e.g., diphenyl ether) and heat to approximately 120-140 °C. This step forms an enamine intermediate.

  • Cyclization: Increase the temperature to around 240-260 °C to effect a thermal cyclization.

  • Saponification: After cooling, the resulting quinolone ester is saponified using a base such as sodium hydroxide.

  • Acidification: Acidification of the reaction mixture with an acid like hydrochloric acid will precipitate the desired 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-7-amino-3-quinolinecarboxylic acid.

  • Purification: The crude product can be purified by recrystallization.

This quinolone core is then further functionalized at the 7-position, typically through nucleophilic aromatic substitution with a desired amine (e.g., piperazine), to yield the final fluoroquinolone API.

Analytical Characterization

The purity and identity of this compound and its downstream products are critical. A suite of analytical techniques is employed for this purpose.[1]

Analytical TechniquePurpose
HPLC Purity assessment and reaction monitoring.
LC-MS/GC-MS Molecular weight determination and impurity profiling.
¹H and ¹⁹F NMR Structural elucidation and confirmation.
FTIR Identification of functional groups.

Conclusion

This compound stands as a testament to the power of strategic molecular design in pharmaceutical synthesis. Its carefully orchestrated arrangement of fluorine atoms, a nitro group, and a cyclopropylamine moiety provides a robust platform for the construction of complex and life-saving fluoroquinolone antibiotics. The protocols and insights provided herein are intended to empower researchers and developers to harness the full potential of this valuable intermediate, paving the way for the next generation of therapeutics.

References

  • MOLBASE. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-[3-amino-1-pyrrolidinyl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Retrieved from [Link]

  • PubMed. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. Retrieved from [Link]

  • Google Patents. (n.d.). A process for synthesis of fluoroquinolonic derivatives.
  • PrepChem.com. (n.d.). Synthesis of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(1-azetidinyl)-4-oxo-3-quinolinecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Niraparib. Retrieved from [Link]

  • Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,3,4,5-tetrafluorobenzoyl chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Streamlined syntheses of fluoroquinolones.
  • Google Patents. (n.d.). Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

Sources

Application Note: Selective Reduction of N-Cyclopropyl-2,3-difluoro-6-nitroaniline to its Corresponding Diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Considerations

The transformation of an aromatic nitro group into a primary amine is a fundamental and enabling reaction in organic synthesis. This reduction is a cornerstone in the production of pharmaceuticals, agrochemicals, and dyes, serving as a gateway to a vast array of further chemical modifications.[1][2] The substrate in focus, N-Cyclopropyl-2,3-difluoro-6-nitroaniline, presents a unique synthetic challenge. Its structure contains a difluorinated aromatic ring and an N-cyclopropyl moiety—features often incorporated into modern pharmaceutical candidates to modulate metabolic stability, binding affinity, and electronic properties.[3] The successful reduction to 1-Cyclopropyl-2,3-difluorobenzene-1,4-diamine is critical for its use as a key building block in drug discovery programs.

The selection of an appropriate reduction method must be carefully considered to ensure high yield and, crucially, to preserve the integrity of the molecule's other functional groups. While catalytic hydrogenation is a powerful and clean reduction method, the presence of aryl fluorides raises the risk of undesirable hydrodefluorination, particularly with catalysts like Palladium on carbon (Pd/C).[4] Therefore, chemical reduction methods offer a more reliable and chemoselective alternative for this specific transformation. Among these, reduction with tin(II) chloride (SnCl₂) in acidic medium is a classic, robust, and highly effective method known for its tolerance of various functional groups, including aryl halides.[4][5][6]

This document provides a detailed protocol for the reduction of this compound using tin(II) chloride, explains the underlying reaction mechanism, and outlines the necessary steps for product purification and characterization.

The Chemistry: Mechanism of the Tin(II) Chloride Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[7] In the presence of a strong acid like hydrochloric acid (HCl), tin(II) chloride acts as a single-electron donor, becoming oxidized to tin(IV) in the process.[6][8] The acidic medium is crucial as it protonates the oxygen atoms of the nitro group and its intermediates, facilitating their removal as water and preventing side reactions such as the formation of azoxy or azo compounds.[8]

The generally accepted pathway is as follows:

  • Nitro to Nitroso: The nitro group is first reduced to a nitroso intermediate.

  • Nitroso to Hydroxylamine: The nitroso group is further reduced to a hydroxylamine derivative.

  • Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the target primary amine.[8][9]

G cluster_mechanism General Pathway for Nitro Group Reduction Start Aromatic Nitro (Ar-NO₂) Intermediate1 Nitroso (Ar-NO) Start->Intermediate1 + 2e⁻, + 2H⁺ Intermediate2 Hydroxylamine (Ar-NHOH) Intermediate1->Intermediate2 + 2e⁻, + 2H⁺ End Aromatic Amine (Ar-NH₂) Intermediate2->End + 2e⁻, + 2H⁺ G A 1. Setup & Dissolution Dissolve substrate in EtOH in a round-bottom flask. B 2. Add Reagents Add SnCl₂·2H₂O, then slowly add conc. HCl. A->B C 3. Reaction Heat to reflux (70-80°C). Monitor by TLC. B->C D 4. Cooldown Cool reaction mixture to room temperature. C->D E 5. Neutralization Carefully add 10M NaOH until pH > 10. (Precipitation of tin salts occurs). D->E F 6. Extraction Extract product with Ethyl Acetate (3x). E->F G 7. Washing & Drying Combine organic layers, wash with brine, dry over Na₂SO₄. F->G H 8. Isolation Filter and concentrate solvent via rotary evaporation. G->H I 9. Purification Purify crude product by column chromatography. H->I

Sources

Application Notes and Protocols for the Derivatization of N-Cyclopropyl-2,3-difluoro-6-nitroaniline for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemical derivatization of N-cyclopropyl-2,3-difluoro-6-nitroaniline, a versatile scaffold for the generation of compound libraries intended for biological screening. We present a strategic, two-stage synthetic approach centered on the transformation of the nitro group into a versatile synthetic handle. This is followed by the construction of a benzimidazole core, a privileged structure in medicinal chemistry. Detailed, field-proven protocols for each synthetic step are provided, including reaction setup, purification, and analytical characterization. Furthermore, this guide outlines a workflow for the biological evaluation of the resulting compound library, with a specific focus on high-throughput screening against protein kinases using a robust, luminescence-based assay. The causality behind experimental choices is explained throughout, ensuring that researchers can adapt and troubleshoot these methods effectively.

Introduction: Rationale and Strategy

This compound is a unique starting material for library synthesis due to the combination of several key structural features. The cyclopropyl moiety is a well-established bioisostere that can impart favorable pharmacokinetic properties such as metabolic stability. The difluoro-substitution pattern on the aniline ring modulates the electronic environment and can enhance binding interactions with biological targets. The nitro group, a strong electron-withdrawing substituent, serves as a latent amino group, providing a strategic point for diversification.

The derivatization strategy detailed herein focuses on a robust and modular synthetic sequence. The primary transformation is the reduction of the nitro group to a primary amine, yielding a phenylenediamine intermediate. This intermediate possesses two distinct amine functionalities: a primary aromatic amine and the original secondary N-cyclopropylamine. The significant difference in nucleophilicity and steric hindrance between these two groups allows for the selective functionalization of the more reactive primary amine.

This guide will focus on the synthesis of a benzimidazole library, as this scaffold is present in numerous FDA-approved drugs and exhibits a wide range of biological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The benzimidazole core will be constructed via the condensation of the phenylenediamine intermediate with a diverse panel of aldehydes.

Synthetic Derivatization Workflow

The overall workflow for the derivatization of this compound is depicted below. This multi-step process is designed to be efficient and amenable to parallel synthesis for the generation of a compound library.

Derivatization_Workflow cluster_0 PART 1: Synthesis Start This compound Intermediate N1-Cyclopropyl-2,3-difluoro-benzene-1,6-diamine Start->Intermediate Nitro Group Reduction Library Benzimidazole Library (Diverse R-groups) Intermediate->Library Condensation with Aldehydes (R-CHO) Screening Biological Screening (e.g., Kinase Assays) Library->Screening HTS

Caption: Overall workflow for the synthesis and screening of a benzimidazole library.

Experimental Protocols: Synthesis

Stage 1: Reduction of the Nitro Group

The initial and critical step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol 3.1.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Rationale: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. The reaction proceeds under mild conditions with high chemoselectivity, leaving other functional groups intact. This method is generally high-yielding and the catalyst can be easily removed by filtration.

  • Materials:

    • This compound

    • 10% Palladium on Carbon (Pd/C)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.

    • Seal the flask and purge with nitrogen gas, followed by purging with hydrogen gas.

    • Pressurize the reaction vessel with hydrogen gas (typically a balloon or a pressure reactor at 1-3 atm).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude N¹-cyclopropyl-2,3-difluoro-benzene-1,6-diamine. The product can be purified by column chromatography if necessary.

Parameter Value/Condition Notes
Solvent Ethanol or Ethyl AcetateEnsure anhydrous conditions for optimal results.
Catalyst Loading 5-10 mol% PdHigher loading may be required for challenging substrates.
Hydrogen Pressure 1-3 atmHigher pressures can accelerate the reaction.
Temperature Room TemperatureExothermic reaction; cooling may be necessary on larger scales.
Reaction Time 2-12 hoursMonitor by TLC or LC-MS for completion.
Stage 2: Benzimidazole Library Synthesis

The synthesized diamine is then used to construct the benzimidazole core through condensation with a variety of aldehydes.

Protocol 3.2.1: Condensation with Aldehydes

  • Rationale: The reaction of a phenylenediamine with an aldehyde is a classic and efficient method for the synthesis of 2-substituted benzimidazoles.[6][7][8][9][10] The reaction typically proceeds in two stages: initial formation of a Schiff base, followed by cyclization and oxidation. The use of a mild oxidant promotes the final aromatization step.

  • Materials:

    • N¹-cyclopropyl-2,3-difluoro-benzene-1,6-diamine

    • A diverse set of aromatic and aliphatic aldehydes (1.0 - 1.2 eq)

    • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

    • Sodium metabisulfite (Na₂S₂O₅) or a similar mild oxidant (optional, but recommended)

    • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst (optional)

  • Procedure:

    • To a solution of N¹-cyclopropyl-2,3-difluoro-benzene-1,6-diamine (1.0 eq) in ethanol or DMF, add the desired aldehyde (1.0 - 1.2 eq).

    • If desired, add a catalytic amount of p-TsOH.

    • Heat the reaction mixture to reflux (typically 80-100 °C).

    • Monitor the formation of the intermediate by TLC or LC-MS.

    • Once the initial condensation is complete, add a mild oxidizing agent such as sodium metabisulfite (1.5 - 2.0 eq).

    • Continue heating until the reaction is complete, as indicated by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the precipitated product by filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization or column chromatography.

Parameter Value/Condition Notes
Aldehyde Stoichiometry 1.0 - 1.2 equivalentsA slight excess of the aldehyde can drive the reaction to completion.
Solvent Ethanol or DMFDMF can be useful for less soluble starting materials.
Temperature 80-100 °CRefluxing conditions are generally optimal.
Reaction Time 4-24 hoursVaries depending on the reactivity of the aldehyde.
Purification Recrystallization or Column ChromatographyChoice of method depends on the properties of the final product.

Biological Screening Workflow

The synthesized library of benzimidazole derivatives can be screened against a variety of biological targets. Given the prevalence of benzimidazoles as kinase inhibitors, a high-throughput kinase activity assay is a logical starting point.

Screening_Workflow cluster_1 PART 2: Screening Compound_Prep Compound Library Preparation (DMSO Stocks in 384-well plates) Primary_Screen Primary HTS (Single Concentration) Compound_Prep->Primary_Screen Hit_ID Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response Analysis (IC50 Determination) Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: High-throughput screening workflow for the synthesized library.

Recommended Assay: ADP-Glo™ Kinase Assay
  • Rationale: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[1][3][4][5][11][12][13][14] It is a universal assay suitable for virtually any kinase, highly sensitive, and amenable to high-throughput screening in 384- or 1536-well formats. Its high signal-to-background ratio and resistance to compound interference make it a robust choice for primary screening.[11][15]

Protocol 4.1.1: High-Throughput Screening using the ADP-Glo™ Kinase Assay

  • Materials:

    • Synthesized benzimidazole library in DMSO

    • Target Kinase

    • Kinase-specific substrate

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well plates (white, low-volume)

    • Luminometer

  • Procedure:

    • Compound Plating: Prepare assay plates by dispensing a small volume (e.g., 50 nL) of each library compound from DMSO stock plates into the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Kinase Reaction:

      • Prepare a kinase reaction mixture containing the kinase, its substrate, and ATP in the appropriate kinase buffer.

      • Dispense the kinase reaction mixture into the wells of the assay plate containing the compounds.

      • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • ATP Depletion:

      • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

      • Incubate at room temperature for 40 minutes.

    • ADP to ATP Conversion and Signal Generation:

      • Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced to ATP and provides luciferase and luciferin to generate a luminescent signal.

      • Incubate at room temperature for 30-60 minutes.

    • Data Acquisition: Read the luminescence signal using a plate-reading luminometer.

    • Data Analysis:

      • Calculate the percent inhibition for each compound relative to the positive and negative controls.

      • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition).

Parameter Value/Condition Notes
Compound Concentration 10 µM (for primary screen)A single, relatively high concentration is used to identify initial hits.
Plate Format 384-wellAllows for high-throughput and minimizes reagent consumption.
Assay Volumes 5 µL kinase reaction, 5 µL ADP-Glo™ Reagent, 10 µL Kinase Detection ReagentMaintain a 1:1:2 ratio.[5]
Incubation Times Kinase reaction: 60 min; ATP depletion: 40 min; Signal generation: 30-60 minOptimize for the specific kinase being assayed.

Conclusion

The synthetic and screening protocols detailed in this application note provide a robust and efficient pathway for the derivatization of this compound and the subsequent identification of biologically active compounds. The strategic conversion of the nitroaniline to a versatile phenylenediamine intermediate, followed by the construction of a benzimidazole library, offers access to a rich chemical space with proven therapeutic relevance. The outlined high-throughput screening workflow using the ADP-Glo™ Kinase Assay provides a clear and validated method for assessing the biological activity of the synthesized library. This integrated approach empowers researchers in drug discovery to efficiently generate and evaluate novel chemical entities for further development.

References

  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor. Retrieved from [Link]

  • Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. (n.d.). PubMed. Retrieved from [Link]

  • A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2025). Applied Chemical Engineering. Retrieved from [Link]

  • Benzimidazole: A Milestone in the Field of Medicinal Chemistry. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • New Procedure for the Synthesis of 2-Alkylbenzimidazoles. (2009). Taylor & Francis Online. Retrieved from [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC - NIH. Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved from [Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Screening assays for tyrosine kinase inhibitors: A review. (2023). Lirias - KU Leuven. Retrieved from [Link]

  • CHAPTER 2: New Screening Approaches for Kinases. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2025). ResearchGate. Retrieved from [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. Retrieved from [Link]

  • Selective acylation of 4-substituted-1,3-phenylenediamine. (n.d.). Google Patents.
  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. (n.d.). PubMed. Retrieved from [Link]

  • Application note: Promega's ADP-Glo™ assay. (2018). Drug Target Review. Retrieved from [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Cyclopropyl-2,3-difluoro-6-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this synthesis, providing in-depth troubleshooting advice and detailed analytical guidance. Our goal is to equip you with the expertise to navigate the complexities of this reaction and achieve high-purity yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, cyclopropylamine acts as the nucleophile, attacking the electron-deficient aromatic ring of a 1,2,3-trifluoro-4-nitrobenzene derivative. The strong electron-withdrawing effect of the nitro group, along with the fluorine atoms, activates the benzene ring towards nucleophilic attack. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of a fluoride ion to yield the final product.[1][2][3]

Troubleshooting Guide: Side Reactions and Their Mitigation

This section provides a detailed, question-and-answer-formatted guide to troubleshoot common side reactions and experimental challenges in the synthesis of this compound.

Issue 1: Low Yield of the Desired Product and Presence of Unreacted Starting Material

Q: My reaction shows a low conversion rate, with a significant amount of the fluoronitrobenzene starting material remaining. What are the likely causes and how can I improve the yield?

A: Low conversion in this SNAr reaction can stem from several factors related to reaction conditions and reagent purity.

Causality and Resolution:

  • Insufficient Activation: The SNAr reaction is highly dependent on the electronic activation of the aromatic ring. The nitro group must be positioned ortho or para to the leaving group (fluorine) to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][3] If your starting material has the nitro group in the meta position relative to the fluorine being substituted, the reaction rate will be significantly slower.

  • Reaction Temperature and Time: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If the reaction temperature is too low, the rate of reaction will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to degradation of reactants or products. It is crucial to optimize the temperature and reaction time. A good starting point, based on similar syntheses, is in the range of 15-30°C, with the reaction time monitored by TLC or LC-MS.

  • Base Strength and Stoichiometry: A base is typically used to deprotonate the cyclopropylamine and neutralize the HF generated during the reaction. The choice and amount of base are critical. A weak base may not be sufficient to drive the reaction to completion. Common bases for this type of reaction include potassium carbonate or sodium carbonate.[4] Ensure that at least a stoichiometric amount of base is used, and in some cases, a slight excess may be beneficial.

  • Solvent Polarity: Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred for SNAr reactions as they can solvate the charged intermediate and reactants effectively. Using a non-polar solvent can significantly hinder the reaction rate.

Experimental Protocol for Optimizing Reaction Conditions:

  • Reactant Verification: Confirm the identity and purity of your starting materials (1,2,3-trifluoro-4-nitrobenzene derivative and cyclopropylamine) using NMR or GC-MS.

  • Solvent Selection: If not already using one, switch to a polar aprotic solvent such as DMSO or DMF.

  • Temperature Screening: Set up small-scale reactions at different temperatures (e.g., room temperature, 40°C, 60°C) and monitor the progress by TLC or LC-MS to determine the optimal temperature.

  • Base Evaluation: If using a weak base, consider switching to a stronger, non-nucleophilic base. Evaluate the effect of using 1.1 to 1.5 equivalents of the base.

G cluster_input Inputs cluster_process Reaction Conditions cluster_output Outcome Start_Material Fluoronitrobenzene + Cyclopropylamine Conditions Solvent, Temperature, Base Start_Material->Conditions Low_Yield Low Yield of This compound Conditions->Low_Yield Suboptimal High_Yield High Yield of Desired Product Conditions->High_Yield Optimal

Issue 2: Formation of a Di-substituted Byproduct

Q: I am observing a significant amount of a byproduct with a higher molecular weight than my target compound. I suspect it's a di-substituted product. How can I confirm this and prevent its formation?

A: The formation of a di-substituted byproduct, likely N,N'-dicyclopropyl-2,3-diamino-6-nitrobenzene, is a common side reaction when using a di- or poly-halogenated starting material.[5]

Causality and Resolution:

  • Stoichiometry of Cyclopropylamine: Using a large excess of cyclopropylamine will favor the di-substitution reaction, as there will be a higher concentration of the nucleophile available to react with the mono-substituted product.

  • Reaction Time and Temperature: Prolonged reaction times and higher temperatures can also promote the second substitution, as it provides more opportunity and energy for the less reactive mono-substituted product to react.

  • Reactivity of the Mono-substituted Product: The initial product, this compound, is still activated towards further nucleophilic attack by the remaining fluorine atom and the nitro group, although it is generally less reactive than the starting material.

Troubleshooting and Mitigation Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants. Use a 1:1 or a slight excess (e.g., 1.1 equivalents) of cyclopropylamine to the fluoronitrobenzene starting material.

  • Monitor Reaction Progress: Closely monitor the reaction using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to minimize the formation of the di-substituted product.

  • Lower Reaction Temperature: If di-substitution is a significant issue, try running the reaction at a lower temperature to decrease the rate of the second substitution reaction, which will have a higher activation energy.

  • Purification: If the di-substituted product is formed, it can often be separated from the desired mono-substituted product by column chromatography.

Analytical Identification of Di-substituted Byproduct:

Analytical Technique Expected Observation for Di-substituted Byproduct
Mass Spectrometry A molecular ion peak corresponding to the addition of two cyclopropylamine groups and the loss of two fluorine atoms.
¹H NMR Two distinct signals for the cyclopropyl protons (or a more complex pattern if they are diastereotopic), and likely two separate N-H signals. The aromatic region will also show a different splitting pattern compared to the mono-substituted product.
¹³C NMR Additional signals corresponding to the second cyclopropyl group.

G Difluoronitrobenzene 1,2,3-Trifluoro-4-nitrobenzene Mono_Product This compound (Desired Product) Difluoronitrobenzene->Mono_Product + Cyclopropylamine1 Cyclopropylamine (1 eq) Cyclopropylamine1->Mono_Product Di_Product N,N'-Dicyclopropyl-2-fluoro-6-nitro-1,3-phenylenediamine (Byproduct) Mono_Product->Di_Product + Cyclopropylamine2 Cyclopropylamine (Excess) Cyclopropylamine2->Di_Product

Issue 3: Potential Ring-Opening of Cyclopropylamine

Q: I am concerned about the stability of the cyclopropylamine under my reaction conditions. Is ring-opening a possible side reaction?

A: The cyclopropyl group is strained and can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids or upon radical initiation.[6] However, under typical SNAr conditions with a base, the ring is generally stable.

Causality and Potential for Ring-Opening:

  • Acidic Conditions: If the reaction medium becomes acidic (e.g., due to the accumulation of HF without a sufficient amount of base), protonation of the cyclopropylamine can be followed by a ring-opening to form an allyl cation or other rearranged products.

  • Radical Initiators: While less common in SNAr reactions, the presence of radical initiators could potentially lead to ring-opening of the cyclopropylamine.

Preventative Measures:

  • Ensure Basic Conditions: Use a sufficient amount of a suitable base to neutralize any acid generated during the reaction.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted side reactions that may be initiated by oxygen.

  • Purified Reagents: Use purified reagents and solvents to avoid contaminants that could catalyze ring-opening.

Analytical Clues for Ring-Opening Products:

  • ¹H NMR: Look for the appearance of signals in the olefinic region (around 4.5-6.5 ppm) which would be indicative of the formation of allyl groups.

  • Mass Spectrometry: The mass of the ring-opened product would be the same as the desired product, but its fragmentation pattern might differ. Isomeric impurities can often be detected by GC-MS or LC-MS.

References

  • European Patent Office. (n.d.). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines (EP 0430847 A1). Retrieved from [Link]

  • PrepChem. (2023). Synthesis of A. N-cyclopropyl-2-nitroaniline. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

  • Plater, M. J., & Harrison, T. (2018). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 42(1), 2-6.
  • NIH. (2011). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. Tetrahedron Letters, 52(43), 5646-5649.
  • ChemRxiv. (2018).
  • NIH. (2010). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 6, 114.
  • Beilstein Journals. (2011). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 7, 1072-1097.
  • Chemistry LibreTexts. (2021, December 12). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. Retrieved from [Link]

  • NIH. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4815.
  • NIH. (2024, July 26).
  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Cyclopropyl-2,3-difluoro-6-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

The synthesis of this compound is a vital step in the development of various pharmaceutical compounds. The primary route to this molecule involves a nucleophilic aromatic substitution (SNAr) reaction between 1,2,3-trifluoro-4-nitrobenzene and cyclopropylamine. This guide will address the common challenges associated with this specific transformation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Question 1: Why is my yield of this compound consistently low?

Low yields can stem from several factors, primarily incomplete reaction or the formation of side products.

  • Incomplete Reaction: The nucleophilicity of cyclopropylamine is reduced by the electron-withdrawing effects of the nitro and fluoro groups on the aromatic ring of the substrate. This can lead to a sluggish reaction.

    • Solution:

      • Increase Reaction Temperature: Gently increasing the reaction temperature in increments of 10-20°C can significantly enhance the reaction rate. Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid decomposition.

      • Optimize Base Selection: The choice of base is critical. A weak base may not sufficiently deprotonate the cyclopropylamine or neutralize the HF generated during the reaction. Consider using a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).

      • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally effective as they can help stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[1]

  • Side Reactions: The most common side reaction is the formation of the di-substituted product, where a second molecule of cyclopropylamine displaces another fluorine atom.

    • Solution:

      • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of cyclopropylamine. Adding the amine slowly to the reaction mixture can also help minimize di-substitution.

Question 2: I'm observing an unexpected side product in my reaction mixture. What could it be and how can I prevent it?

The most likely side product, other than the di-substituted aniline, is a result of reaction at a different position or decomposition.

  • Isomeric Products: While the fluorine at the 2-position is the most activated for substitution due to the ortho-nitro group, substitution at the 3-position is also possible, though generally less favored.

    • Solution:

      • Temperature Control: Lowering the reaction temperature may improve the regioselectivity of the reaction.

      • Purification: Careful column chromatography can usually separate the desired product from its isomer.

  • Decomposition: At excessively high temperatures, nitroaromatic compounds can be prone to decomposition.

    • Solution:

      • Monitor Reaction Temperature: Use a reliable temperature controller and avoid overheating the reaction mixture.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.

Question 3: My final product is an oil and difficult to purify. What are the best practices for purification?

This compound can sometimes be obtained as an oil, which can complicate isolation.

  • Inducing Crystallization:

    • Scratching: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

    • Seed Crystal: If you have a small amount of pure, solid product, adding a seed crystal to the oil can induce crystallization.

    • Trituration: Adding a non-polar solvent like hexane and stirring can sometimes cause the oil to solidify.

  • Chromatography:

    • Column Chromatography: Flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is the most effective method for purifying the product from starting materials and side products.

    • TLC Analysis: Before running a column, optimize the solvent system using TLC to ensure good separation between your product and any impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

The base plays a crucial dual role in this synthesis. Firstly, it acts as an acid scavenger, neutralizing the hydrogen fluoride (HF) that is eliminated during the substitution of a fluorine atom by cyclopropylamine. Secondly, a sufficiently strong base can deprotonate the cyclopropylamine, increasing its nucleophilicity and thereby accelerating the reaction.[2]

Q2: Can I use a different solvent for this reaction?

While polar aprotic solvents like DMF and DMSO are generally recommended for SNAr reactions, other solvents can be used.[1] Acetonitrile (MeCN) or tetrahydrofuran (THF) may also be suitable. The choice of solvent can influence reaction rate and solubility of reactants. It is advisable to perform small-scale trials to determine the optimal solvent for your specific conditions.

Q3: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction. By co-spotting the reaction mixture with the starting material (1,2,3-trifluoro-4-nitrobenzene), you can visualize the consumption of the starting material and the appearance of the product spot. The product, being more polar than the starting material, will typically have a lower Rf value.

Q4: What are the safety precautions I should take when running this synthesis?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling: 1,2,3-trifluoro-4-nitrobenzene is a hazardous substance and should be handled with care.[3] Cyclopropylamine is a flammable and corrosive liquid. Bases like sodium hydride are highly reactive and should be handled under an inert atmosphere.

Experimental Protocol: A General Guideline

This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on your specific laboratory setup and reagent purity.

Materials:

  • 1,2,3-Trifluoro-4-nitrobenzene

  • Cyclopropylamine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,3-trifluoro-4-nitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the 1,2,3-trifluoro-4-nitrobenzene.

  • Amine Addition: While stirring the suspension at room temperature, slowly add cyclopropylamine (1.05 eq) dropwise over 10-15 minutes.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).

  • Workup:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the pure this compound.

Data Presentation

Table 1: Troubleshooting Common Issues in this compound Synthesis

Problem Possible Cause Recommended Solution
Low Yield Incomplete reactionIncrease temperature; use a stronger base (e.g., K₂CO₃, NaH); ensure anhydrous conditions.
Side reactions (di-substitution)Use a slight excess (1.05 eq) of cyclopropylamine; add amine slowly.
Multiple Spots on TLC Di-substituted byproductReduce the amount of cyclopropylamine; lower the reaction temperature.
Isomeric productOptimize reaction temperature for better regioselectivity; purify by column chromatography.
Starting material remainingIncrease reaction time or temperature; check the quality of reagents.
Oily Product Product is not crystallizingTry scratching the flask, adding a seed crystal, or triturating with a non-polar solvent like hexane.

Visualizations

Experimental Workflow

G reagents 1. Reagent Addition (1,2,3-Trifluoro-4-nitrobenzene, Cyclopropylamine, Base) solvent 2. Solvent Addition (Anhydrous DMF) reagents->solvent reaction 3. Reaction (60-80°C, 4-12h) solvent->reaction workup 4. Aqueous Workup & Extraction reaction->workup purification 5. Purification (Column Chromatography) workup->purification product N-Cyclopropyl-2,3-difluoro- 6-nitroaniline purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Low Yield? incomplete Incomplete Reaction? start->incomplete Yes side_products Side Products? start->side_products No increase_temp Increase Temperature incomplete->increase_temp Yes stronger_base Use Stronger Base incomplete->stronger_base Yes control_stoich Control Stoichiometry side_products->control_stoich Yes lower_temp Lower Temperature side_products->lower_temp Yes purify Purify by Chromatography increase_temp->purify stronger_base->purify control_stoich->purify lower_temp->purify

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Sources

Technical Support Center: Purification of N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of N-Cyclopropyl-2,3-difluoro-6-nitroaniline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this key pharmaceutical intermediate.[1] The purity of this compound is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs), influencing reaction efficiency, impurity profiles, and the overall safety and efficacy of the final drug product.[2]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The methodologies described herein are grounded in established chemical principles and validated through practical application.

Troubleshooting Guide: Overcoming Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, providing causative explanations and actionable protocols.

Issue 1: Persistent Yellow/Orange Discoloration in the Final Product

Question: After what I believed to be a thorough purification, my isolated this compound is still colored. What are the likely impurities, and how can I remove them?

Answer:

Underlying Cause: The persistent coloration is typically due to residual starting materials or the presence of isomeric and over-nitrated byproducts. The nitro group is a strong chromophore, and even trace amounts of related nitroaromatic compounds can impart significant color. Common culprits include:

  • Unreacted 1,2,3-trifluoro-4-nitrobenzene: The starting material for the nucleophilic aromatic substitution with cyclopropylamine.[3]

  • Isomeric Products: Substitution of cyclopropylamine at different positions on the fluoronitrobenzene ring.

  • Dinitro Species: Over-nitration of the aromatic ring during synthesis.

Troubleshooting Protocol: Multi-Step Purification Strategy

  • Initial Workup and Extraction:

    • After the reaction is complete, quench the reaction mixture carefully with water.

    • Perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[4]

    • Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove any unreacted cyclopropylamine, followed by a brine wash to remove residual water.[5]

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Recrystallization:

    • Recrystallization is a powerful technique for removing closely related impurities.

    • Solvent Screening: Experiment with different solvent systems. A good starting point is a binary system of a solvent in which the compound is soluble (e.g., ethanol, isopropanol) and an anti-solvent in which it is poorly soluble (e.g., water, hexane).

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Slowly add the anti-solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration.

  • Column Chromatography:

    • If recrystallization fails to yield a product of sufficient purity, column chromatography is the next logical step.[4]

    • Stationary Phase: Standard silica gel is often effective. However, for amines, which can interact strongly with the acidic silanol groups on silica, leading to tailing and poor separation, an amine-functionalized silica or basic alumina may provide better results.[6][7]

    • Mobile Phase: A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or a mixture of DCM/methanol) is typically employed.[4][6] To mitigate the acidic nature of silica, adding a small amount of a competing amine like triethylamine (0.1-1%) to the mobile phase can improve peak shape and recovery.[5][6]

Issue 2: Co-elution of Impurities During Column Chromatography

Question: I'm using standard silica gel chromatography, but a key impurity is co-eluting with my desired product. How can I improve the separation?

Answer:

Underlying Cause: Co-elution occurs when the polarity of the impurity is very similar to that of this compound. This is common with isomeric byproducts where the only difference is the position of the substituents on the aromatic ring.

Optimization Strategies for Chromatographic Resolution:

  • Modify the Mobile Phase:

    • Adjusting Polarity: Fine-tune the solvent gradient. A shallower gradient can often improve the separation of closely eluting compounds.

    • Solvent Selectivity: Switch one of the mobile phase components to a solvent with different properties. For example, if you are using a hexane/ethyl acetate system, consider replacing ethyl acetate with dichloromethane or methyl tert-butyl ether (MTBE). Different solvents interact differently with the analyte and stationary phase, which can alter the elution order and improve resolution.

  • Change the Stationary Phase:

    • As mentioned previously, switching from standard silica to an amine-functionalized silica can be highly effective for purifying amines.[7] This minimizes the strong acid-base interactions between the basic amine and the acidic silica surface.[6]

    • Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water or methanol/water), can also be a powerful alternative.[6] For basic amines, adjusting the mobile phase pH to be alkaline can increase retention and improve separation.[6]

Data Presentation: Mobile Phase Screening for Improved Separation

Mobile Phase System (v/v)Stationary PhaseObservationRecommendation
10-30% Ethyl Acetate in HexaneSilica GelCo-elution of major impurity.Switch to a different solvent system or stationary phase.
5-20% Dichloromethane in HexaneSilica GelPartial separation, significant tailing.Add 0.5% triethylamine to the mobile phase.
10-40% Ethyl Acetate in HexaneAmine-Functionalized SilicaBaseline separation of the target compound and impurity.Optimal for normal-phase purification.
50-70% Acetonitrile in WaterC18 SilicaGood separation, but broad peaks.Add 0.1% triethylamine or ammonium hydroxide to the mobile phase to improve peak shape.[6]
Issue 3: Low Recovery of the Product After Purification

Question: My purity is acceptable after column chromatography, but my overall yield is very low. Where am I losing my product?

Answer:

Underlying Cause: Low recovery can be attributed to several factors, including irreversible adsorption onto the stationary phase, degradation of the compound during purification, or physical loss during handling.

Troubleshooting Low Recovery:

  • Irreversible Adsorption:

    • Problem: The basic amine functionality of this compound can strongly and sometimes irreversibly bind to the acidic silanol groups of silica gel.[5][7]

    • Solution:

      • Deactivate the Silica: Add a competing amine like triethylamine to your mobile phase.[7] This will "neutralize" the active sites on the silica, allowing your product to elute more efficiently.[6]

      • Use an Alternative Stationary Phase: Employ amine-functionalized silica or basic alumina to prevent strong acidic interactions.[6]

  • Compound Degradation:

    • Problem: Although generally stable, prolonged exposure to acidic conditions (like silica gel) or high temperatures can potentially lead to degradation.

    • Solution:

      • Minimize the time the compound spends on the column.

      • If using elevated temperatures for recrystallization, ensure the compound is stable at that temperature for the required duration.

  • Physical Loss:

    • Problem: Product can be lost during transfers, filtration, and solvent removal.

    • Solution:

      • Ensure complete transfer of the crude material to the column.

      • Be meticulous during fraction collection and pooling.

      • Use care when evaporating solvents to avoid bumping or aerosolization of the product.

Visualization: Decision Workflow for Purification Method Selection

PurificationWorkflow start Crude this compound recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (TLC/HPLC) recrystallization->purity_check1 column_chrom Perform Column Chromatography purity_check1->column_chrom Purity <99% pure_product Pure Product (>99%) purity_check1->pure_product Purity >99% select_stationary Select Stationary Phase column_chrom->select_stationary silica Standard Silica Gel select_stationary->silica Default amine_silica Amine-Functionalized Silica select_stationary->amine_silica Tailing/Low Recovery purity_check2 Check Purity (HPLC/NMR) silica->purity_check2 amine_silica->purity_check2 purity_check2->pure_product Purity >99% troubleshoot Troubleshoot Separation purity_check2->troubleshoot Co-elution

Caption: Decision tree for selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for assessing the purity of this compound?

A1: A combination of techniques is recommended for a comprehensive purity assessment.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis due to its high resolution and sensitivity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point. UV detection at around 254 nm is suitable for this chromophoric compound.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any structurally related impurities.[1][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the compound.[1]

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of a reaction and the separation during column chromatography.[10]

Q2: Can I use distillation to purify this compound?

A2: While distillation is a common purification technique for liquids, it is generally not suitable for this compound. Aromatic amines, especially those with nitro groups, can have high boiling points and may be thermally labile, potentially decomposing at the temperatures required for distillation.[11] Techniques like recrystallization and chromatography are much safer and more effective for this class of compounds.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for detailed information on handling, storage, and disposal.[1] Nitroaromatic compounds can be toxic and should be handled with care.

Q4: How should I store the purified this compound?

A4: The purified compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[1] Inert atmosphere storage (e.g., under nitrogen or argon) can be beneficial for long-term stability.

References

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Available from: [Link]

  • The Pharma Master. Troubleshooting. Available from: [Link]

  • MH Chem. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). Available from: [Link]

  • Google Patents. US8455691B2 - Process for the purification of aromatic amines.
  • Agilent. Achieve high-throughput LC/MS purification of pharmaceutical impurities. Available from: [Link]

  • Biotage. Is there an easy way to purify organic amines? (2023). Available from: [Link]

  • Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Available from: [Link]

  • MOLBASE. This compound. Available from: [Link]

  • Phenomenex. Troubleshooting Guide. Available from: [Link]

  • European Patent Office. EP 0430847 A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. Available from: [Link]

  • IJNRD. “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024). Available from: [Link]

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]

  • SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Available from: [Link]

  • PMC - NIH. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Available from: [Link]

  • MDPI. Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. Available from: [Link]

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Overcoming poor solubility of N-Cyclopropyl-2,3-difluoro-6-nitroaniline in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Introduction: Welcome to the technical support guide for this compound (CAS: 1249882-57-2). This molecule is a valuable intermediate in medicinal chemistry and materials science, prized for its unique combination of a strained cyclopropyl ring, electron-withdrawing nitro group, and fluorinated benzene core.[1][2] These features, however, contribute to its crystalline nature and often lead to significant solubility challenges in common reaction media. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven, practical solutions to overcome these solubility hurdles, ensuring the success of your synthetic campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving sufficiently in my chosen reaction solvent. What are my initial troubleshooting steps?

A1: Initial Approach: Solvent Screening and Thermal Adjustment

Poor solubility is often the first obstacle in utilizing crystalline intermediates. The strong intermolecular forces in the solid state of nitroaniline derivatives require significant energy to overcome. Your initial strategy should involve a logical selection of solvents and the careful application of heat.

Expert Rationale: The principle of "like dissolves like" is a useful starting point.[3] this compound is a polar molecule, suggesting that polar solvents should be more effective. However, the aromatic and cyclopropyl groups add non-polar character. Therefore, a systematic screen is recommended. Heating increases the kinetic energy of the solvent molecules, allowing them to better break down the solute's crystal lattice and increase solubility.[4][5] This is a common and effective first step for many nitro compounds.[6][7]

Workflow: Initial Solubility Troubleshooting

cluster_start Problem Identification cluster_step1 Step 1: Solvent Selection cluster_step2 Step 2: Thermal Method start Poor solubility of this compound solvent Select a suitable solvent. Refer to Solvent Selection Table. start->solvent heat Gradually heat the mixture while stirring vigorously. solvent->heat dissolved Is the compound fully dissolved? heat->dissolved success Proceed with reaction. dissolved->success Yes decomp Decomposition or side reactions observed? dissolved->decomp No decomp->heat No, continue heating (within solvent limits) failure Move to non-thermal methods (FAQ 2). decomp->failure Yes

Caption: Initial troubleshooting workflow for solubility issues.

Data Presentation: Common Solvents for Polar Aromatic Compounds

SolventClassPolarity IndexBoiling Point (°C)Notes
Dichloromethane (DCM)Chlorinated3.140Good for initial trials, but low boiling point limits heating.
Tetrahydrofuran (THF)Ether4.066Common choice, but can form peroxides.
Acetonitrile (MeCN)Nitrile5.882Aprotic polar solvent, widely used.
Isopropyl Alcohol (IPA)Alcohol3.982Protic solvent, can participate in some reactions.
TolueneAromatic2.4111Good for higher temperatures, less polar.
N,N-Dimethylformamide (DMF)Amide6.4153Excellent solvent for polar compounds, but high boiling point can make removal difficult.
Dimethyl Sulfoxide (DMSO)Sulfoxide7.2189Highly polar, dissolves many recalcitrant compounds. Use sparingly as a co-solvent first.

Protocol: Thermal Dissolution

  • Place the this compound in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.

  • Add the chosen solvent to the vessel.

  • Begin stirring the mixture at room temperature.

  • Gradually heat the mixture using a suitable heating mantle or oil bath while continuing to stir.

  • Monitor the dissolution of the solid. Increase the temperature in small increments (e.g., 5-10 °C) until the solid is fully dissolved or the boiling point of the solvent is approached.[4]

  • Critical Checkpoint: Observe for any darkening of the solution or gas evolution, which may indicate thermal decomposition. If this occurs, immediately reduce heat and consider non-thermal methods.

Q2: Heating causes my compound to decompose or leads to side-reactions. What non-thermal methods can I use to improve solubility?

A2: Non-Thermal Strategies: Sonication and Co-Solvents

When thermal sensitivity is an issue, mechanical energy or fine-tuning the solvent system are the preferred methods. Sonication and the use of co-solvents are powerful, non-destructive techniques to enhance solubility.

Expert Rationale: Sonication: This technique applies high-frequency sound waves to the sample, a process known as ultrasonication.[8] This energy creates and collapses microscopic bubbles in the liquid, a phenomenon called acoustic cavitation.[9] The resulting shockwaves act as a powerful local agitation, breaking down particle agglomerates and increasing the surface area available for interaction with the solvent, thereby accelerating dissolution.[10]

Co-solvents: Often, a single solvent is not optimal. A co-solvent system involves adding a small amount of a "power" solvent (in which the compound is highly soluble, like DMSO or DMF) to the primary reaction solvent.[4] This can drastically alter the polarity of the medium, disrupting the strong solute-solute interactions in the crystal lattice and promoting solvation.[11][12] This technique can increase the solubility of poorly soluble compounds by several orders of magnitude.[13][14]

Protocol: Dissolution via Sonication

  • Place the compound and the chosen solvent in a flask or vial.

  • Ensure the vessel is properly sealed to prevent solvent evaporation.

  • Place the vessel in an ultrasonic bath.

  • Turn on the sonicator. The high-frequency sound waves will agitate the mixture.[8]

  • Continue sonication until the solid is fully dissolved. This may take several minutes to over an hour depending on the scale and compound concentration.[15]

  • Process Monitoring: Prolonged sonication can cause minor heating. If your reaction is temperature-critical, use a cooled ultrasonic bath or sonicate in short bursts.[4]

Protocol: Using a Co-Solvent System

  • Suspend the this compound in your primary reaction solvent (e.g., THF, Toluene).

  • While stirring vigorously, add a co-solvent (e.g., DMF or DMSO) dropwise.

  • Typically, a co-solvent concentration of 1-10% (v/v) is sufficient. Add just enough to achieve full dissolution.

  • Causality Check: If the solid dissolves, it confirms that the solubility was limited by the polarity of the primary solvent. If it remains insoluble, the compound may require a more specialized approach.

Q3: I'm running a reaction with an ionic reagent (e.g., a salt in an aqueous solution), but my aniline is only soluble in an immiscible organic solvent. How can I facilitate this reaction?

A3: Bridging the Divide with Phase-Transfer Catalysis (PTC)

This is a classic heterogeneous reaction problem where reactants are segregated in two immiscible phases. Phase-Transfer Catalysis (PTC) is an elegant solution that avoids the need for harsh solvents or high temperatures.

Expert Rationale: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[16] Typically, for reactions involving an aqueous-soluble anion and an organic-soluble substrate, a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB) is used. The lipophilic ("oil-loving") alkyl chains of the catalyst drag the anion from the aqueous phase into the organic phase, allowing it to react with your dissolved aniline.[17][18] This technique is a cornerstone of green chemistry as it can reduce the need for single-phase, often toxic, aprotic polar solvents.[19]

Diagram: Mechanism of Phase-Transfer Catalysis

Aniline This compound (Soluble Here) Product Product Aniline->Product 3. Reaction with Aniline (Forms X⁻) M_X Byproduct Salt (M⁺ X⁻) Product->M_X 4. PTC (Q⁺ X⁻) returns to Aqueous Phase Nu_M Nucleophile Salt (Nu⁻ M⁺) (Soluble Here) PTC_QNu PTC Complex (Q⁺ Nu⁻) Soluble in Organic Phase Nu_M->PTC_QNu 1. Ion Exchange at Interface M_X->Nu_M 5. Catalyst Regeneration PTC_QNu->Aniline 2. Migration to Organic Phase

Caption: Simplified mechanism of Phase-Transfer Catalysis.

Protocol: Implementing Phase-Transfer Catalysis

  • Dissolve this compound in a suitable water-immiscible organic solvent (e.g., Toluene, DCM).

  • Dissolve your ionic reagent (e.g., sodium cyanide, potassium carbonate) in water to create a separate aqueous phase.

  • Combine the two phases in your reaction vessel.

  • Add the phase-transfer catalyst (e.g., TBAB, 1-5 mol%).

  • Begin vigorous stirring. High-speed mechanical stirring is crucial to maximize the interfacial surface area where the catalyst exchange occurs.

  • Monitor the reaction progress by a suitable method (TLC, LC-MS). PTC reactions can be significantly faster than their non-catalyzed counterparts.[20]

References

  • Benchchem. (n.d.). Improving the solubility of 2,6-Dibromo-4-nitroaniline for reactions.
  • Wikipedia. (2024). Sonication.
  • Alfa Chemistry. (n.d.). Phase Transfer Catalysis.
  • Wikipedia. (2024). Phase-transfer catalyst.
  • PubMed. (2010). Evaluation of the Dependence of Aqueous Solubility of Nitro Compounds on Temperature and Salinity: A COSMO-RS Simulation.
  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
  • Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References.
  • American Institute of Chemists. (n.d.). Starburst quaternary ammonium salt - a new effective phase transfer catalyst.
  • Thieme. (n.d.). Sonochemistry: Ultrasound in Organic Chemistry.
  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
  • MST.edu. (n.d.). Aromatic Nitro Compounds.
  • ResearchGate. (2017). Do you can used ultrasonication in dissolve organic dyes that are difficult to dissolve in water?.
  • ResearchGate. (2021). How to dissolve chemical compound using ultrasonicator?.
  • Benchchem. (n.d.). This compound | 1249882-57-2.
  • SynHet. (n.d.). This compound.
  • Unbound. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • ChemicalBook. (n.d.). This compound | 1249882-57-2.
  • Chemistry LibreTexts. (2021). Nitro Compounds.
  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • YouTube. (2020). Effect of Temperature on Solubility.
  • IJRAR.org. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • Organic Syntheses. (n.d.). o-NITROANILINE.

Sources

Technical Support Center: Optimization of SNAr Reaction Conditions for N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of N-Cyclopropyl-2,3-difluoro-6-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Nucleophilic Aromatic Substitution (SNAr) reaction required for this synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound, providing explanations for the underlying chemical principles and actionable solutions.

Issue 1: Low or No Product Yield

A diminished or absent yield of the desired this compound is a frequent hurdle. A systematic evaluation of the reaction components is crucial to pinpoint the cause.[1]

Q: My reaction is showing very low conversion to the desired product. What are the primary factors I should investigate?

A: Low conversion in this SNAr reaction can stem from several factors. Let's break them down systematically:

  • Substrate Activation: The aromatic ring of the starting material, 1,2,3-trifluoro-4-nitrobenzene, must be sufficiently electron-deficient to facilitate nucleophilic attack.[1][2] The nitro group (-NO2) is a powerful electron-withdrawing group (EWG) that activates the ring, particularly at the ortho and para positions.[3] In this case, the fluorine atoms are ortho and meta to the nitro group. The fluorine ortho to the nitro group is the most likely to be displaced.

  • Leaving Group Ability: In SNAr reactions, fluoride is an excellent leaving group.[4][5] The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and susceptible to nucleophilic attack.[2][4]

  • Nucleophile Strength: Cyclopropylamine is a primary amine and a moderately strong nucleophile. However, the electron-withdrawing groups on the aniline starting material can decrease its nucleophilicity.[6] The use of a base is necessary to deprotonate the amine or to neutralize the HF formed during the reaction, driving the equilibrium towards the product.[7][8]

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions.[2][4] These solvents effectively solvate cations, leaving the nucleophile more reactive.[4] Protic solvents can hydrogen bond with the amine, reducing its nucleophilicity.[4][9]

    • Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[4] If the reaction is sluggish at room temperature, a gradual increase in temperature can significantly improve the rate and yield.[4]

    • Base Selection: The choice of base is critical. A non-nucleophilic base is required to avoid competing reactions. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices.[6][8] Tertiary amines such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used.[8][10]

Troubleshooting Workflow for Low Yield

Caption: A systematic workflow for troubleshooting low yields.

Issue 2: Formation of Side Products

The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the presence of impurities, which can complicate purification and reduce the yield of the desired product.

Q: I'm observing multiple byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?

A: Several side reactions can occur during the synthesis of this compound:

  • Disubstitution: The product, this compound, still contains two fluorine atoms that can potentially undergo further SNAr. While the N-cyclopropyl group is slightly electron-donating, the strong activation by the nitro group can still allow for a second substitution, especially under harsh conditions (high temperature, long reaction time, or excess nucleophile).

    • Solution: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of cyclopropylamine. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent over-reaction.[11]

  • Reaction with Solvent: If using a nucleophilic solvent, it may compete with the cyclopropylamine.

    • Solution: Employ non-nucleophilic, polar aprotic solvents such as DMSO, DMF, NMP, or acetonitrile.[2]

  • Decomposition: At excessively high temperatures, the nitroaromatic compound may decompose.

    • Solution: Carefully control the reaction temperature. Start with a moderate temperature (e.g., 60-80 °C) and only increase it if the reaction is not proceeding.[6]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of the SNAr reaction for synthesizing this compound.

Q1: Which fluorine is displaced in the starting material, 1,2,3-trifluoro-4-nitrobenzene?

A: The fluorine atom at the 2-position (ortho to the nitro group) is the most likely to be displaced. The nitro group is a strong electron-withdrawing group that stabilizes the negative charge of the Meisenheimer intermediate, which is a key intermediate in the SNAr mechanism.[1] This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group.[1][3][5]

SNAr Reaction Mechanism

SNAr_Mechanism reactant1 1,2,3-trifluoro-4-nitrobenzene intermediate Meisenheimer Complex (Resonance Stabilized) reactant1->intermediate Nucleophilic Attack reactant2 Cyclopropylamine reactant2->intermediate base Base product This compound intermediate->product Elimination of F- byproduct HF product->byproduct Acid-Base Reaction with Base

Caption: The addition-elimination mechanism of the SNAr reaction.

Q2: What is the optimal solvent for this reaction?

A: Polar aprotic solvents are generally the best choice.[2][4] The table below summarizes the properties of common solvents for SNAr reactions.

SolventTypeBoiling Point (°C)Dielectric ConstantNotes
DMSO Polar Aprotic18947Excellent solvating power, but can be difficult to remove. Can decompose at high temperatures.[12]
DMF Polar Aprotic15337Good solvent, but has reprotoxic properties and can decompose with strong bases.[8][12]
NMP Polar Aprotic20232Similar to DMF, also has reprotoxic concerns.[7][12]
Acetonitrile Polar Aprotic8238Good alternative with a lower boiling point, making it easier to remove.
THF Polar Aprotic (Ethereal)667.6Can be used, but generally less effective than other polar aprotic solvents.[11]
Ethanol Polar Protic7824Generally avoided as it can hydrogen bond with the nucleophile, reducing its reactivity.[4][9]

Q3: Which base should I use and in what quantity?

A: A non-nucleophilic base is essential to prevent it from competing with the cyclopropylamine.

  • Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and commonly used base.[6][13] Cesium carbonate (Cs₂CO₃) is more reactive but also more expensive. Typically, 2.0 equivalents of the base are used to neutralize the HF produced and drive the reaction to completion.[6][13]

  • Organic Bases: Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be employed. They act as acid scavengers.

Q4: What is the ideal reaction temperature and duration?

A: The optimal temperature and time will depend on the specific solvent and base used.

  • Temperature: A starting point of 60-80 °C is recommended.[6] If the reaction is slow, the temperature can be gradually increased while monitoring for any decomposition of the starting material or product.

  • Duration: The reaction should be monitored by TLC or LC-MS.[4][6] Reactions can take anywhere from 4 to 24 hours.[6] It is crucial to stop the reaction once the limiting reagent is consumed to avoid the formation of disubstituted byproducts.

Q5: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[4]

  • Procedure:

    • Prepare a TLC plate with a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate).[6]

    • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate.

    • Develop the plate and visualize it under a UV lamp.

    • The consumption of the starting material and the appearance of a new, typically less polar, product spot will indicate the reaction is proceeding.[6]

  • For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[4]

Section 3: Experimental Protocol

This section provides a generalized, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
  • 1,2,3-trifluoro-4-nitrobenzene

  • Cyclopropylamine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 1,2,3-trifluoro-4-nitrobenzene (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Solvent and Nucleophile Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M with respect to the starting material. Add cyclopropylamine (1.1-1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir. Monitor the reaction's progress by TLC every 1-2 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash with deionized water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.[6]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the pure this compound.[6][13]

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.[6]

References

  • Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides - Benchchem.
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC - NIH.
  • Troubleshooting low yields in nucleophilic substitution of the 3-bromo position - Benchchem.
  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents - YouTube.
  • SNAr Reaction in Other Common Molecular Solvents - Wordpress.
  • SNAr troubleshooting : r/AskChemistry - Reddit.
  • Base-dependent selectivity of an SNAr reaction | Request PDF - ResearchGate.
  • This compound.
  • This compound - MOLBASE.
  • Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline - Benchchem.
  • Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline - Benchchem.
  • Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr) - Benchchem.
  • SNAr Solvents and Reagents - Wordpress.
  • Specific Solvent Issues with the SNAr Reaction - Wordpress.
  • Aromatic Nucleophilic Substitution - Fisher Scientific.
  • SNAr reaction scope & limitations - YouTube.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks.
  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress.

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Troubleshooting peak tailing in HPLC analysis of N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Cyclopropyl-2,3-difluoro-6-nitroaniline Analysis

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding peak tailing observed during the HPLC analysis of this compound. The content is structured to provide a logical workflow for diagnosing and resolving common chromatographic issues, ensuring robust and accurate analytical results.

Part 1: Systematic Troubleshooting Guide for Peak Tailing

Peak tailing, defined as a peak asymmetry factor (As) greater than 1.2, is a common issue that compromises quantification and resolution.[1] For this compound, the presence of a secondary amine functional group makes it particularly susceptible to secondary interactions with the stationary phase, a primary cause of tailing.[1][2][3][4]

Q1: My chromatogram shows a tailing peak for this compound. What is the first step?

Before modifying the method, it's crucial to rule out system- and sample-level issues. Follow this initial diagnostic workflow.

G start Observe Peak Tailing (Asymmetry Factor > 1.2) check_overload Is the column overloaded? start->check_overload check_coelution Is there a co-eluting impurity? check_overload->check_coelution No solve_overload Dilute sample or reduce injection volume. check_overload->solve_overload Yes check_system Is there excess extra-column volume? check_coelution->check_system No solve_coelution Adjust detection wavelength or improve separation. check_coelution->solve_coelution Yes solve_system Use shorter, narrower ID tubing. Check connections. check_system->solve_system Yes method_issue Problem Persists: Investigate Method Parameters check_system->method_issue No

Caption: Initial diagnostic workflow for peak tailing.

  • Check for Mass Overload : Injecting too much analyte can saturate the stationary phase.[5][6] To test this, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you are overloading the column.

  • Check for Co-elution : An impurity hiding in the tail of the main peak can mimic peak tailing.[1] If you are using a UV detector, change the detection wavelength and observe if the peak shape changes. A significant change may indicate a hidden peak.

  • Check for Extra-Column Effects : Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[3] This is especially noticeable for early-eluting peaks.[6] Ensure all connections use short, narrow internal diameter (e.g., 0.005") tubing.[3]

If these initial checks do not resolve the issue, the problem likely lies within the chemical interactions of your method.

Q2: How does the mobile phase pH affect the peak shape of my analyte?

Mobile phase pH is the most critical factor for controlling the peak shape of ionizable compounds like this compound. The secondary amine group can be protonated, and residual silanol groups on the silica stationary phase can be deprotonated, leading to strong ionic secondary interactions that cause severe tailing.[1]

The Causality:

  • At Mid-to-High pH (e.g., pH > 4): Residual silanol groups (Si-OH) on the silica surface become ionized (Si-O⁻).[3][7] The basic amine on your analyte becomes protonated (R₂NH₂⁺). The strong electrostatic attraction between these two species creates a secondary retention mechanism, causing the peak to tail.[4][8]

  • At Low pH (e.g., pH < 3): The high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[1][2][9] This eliminates the strong ionic interaction, leaving the primary reversed-phase retention mechanism to dominate, resulting in a much more symmetrical peak.[6]

Experimental Protocol 1: Mobile Phase pH Optimization

  • Prepare Buffers : Prepare three batches of the aqueous portion of your mobile phase, buffered at different pH values. Use buffers compatible with your detection method.

    • pH 7.0 : 20 mM Sodium Phosphate

    • pH 4.5 : 20 mM Ammonium Acetate

    • pH 2.7 : 0.1% Formic Acid (a volatile acid, suitable for LC-MS)[10]

  • Mobile Phase Preparation : For each pH, mix the buffered aqueous phase with your organic modifier (e.g., Acetonitrile) in the desired ratio.

  • System Equilibration : Equilibrate the column with at least 10-15 column volumes of the new mobile phase before each injection.

  • Analysis : Inject your standard and record the chromatogram for each pH condition.

  • Evaluation : Calculate the USP Tailing Factor (Tf) or Asymmetry Factor (As) for each run.

Table 1: Expected Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase Aqueous ComponentExpected pHExpected Analyte-Silanol InteractionPredicted Asymmetry Factor (As)
20 mM Sodium Phosphate~7.0Strong (Ionic)> 2.0
20 mM Ammonium Acetate~4.5Moderate1.5 - 1.9
0.1% Formic Acid~2.7Minimal (Hydrogen Bonding)1.0 - 1.3
Q3: My peak still tails at low pH. Could my column be the problem?

Yes. If pH optimization does not yield a satisfactory peak shape, the issue may be the column itself. This can be due to the fundamental chemistry of the stationary phase or physical degradation.

1. Column Chemistry (Residual Silanols): The primary cause of peak tailing is the interaction between the analyte and active sites on the stationary phase.[5] For silica-based columns, these active sites are often residual silanol groups that were not deactivated during the manufacturing process.[1][11]

  • Use Modern, High-Purity Columns : Older columns, or those made from "Type A" silica, have a higher concentration of acidic metal-contaminated silanols and exhibit more tailing with basic compounds.[7][12] Modern columns made from high-purity, "Type B" silica are specifically designed with fewer and less acidic silanol groups.[2]

  • Use End-Capped Columns : End-capping is a process that chemically derivatizes many of the remaining free silanol groups after the primary stationary phase (e.g., C18) is bonded.[1][9] This makes the surface less polar and reduces sites for secondary interactions.[1][13] For basic analytes, a well end-capped column is essential.[3]

  • Consider Alternative Phases : If a standard end-capped C18 column is insufficient, consider a stationary phase with a polar-embedded group. These phases have a polar functional group (e.g., carbamate) embedded near the base of the alkyl chain, which shields the analyte from interacting with underlying silanols.[3]

2. Physical Column Issues:

  • Column Void : Over time or under high pressure, the packed bed of silica can settle, creating a void at the column inlet.[14] This disrupts the sample band as it enters the column, leading to split or tailing peaks.

  • Blocked Frit : Particulate matter from the sample or system can clog the inlet frit of the column, causing similar peak shape distortions.

Experimental Protocol 2: Diagnosing a Physical Column Issue

  • Establish a Baseline : Inject a standard onto the suspect column and record the chromatogram.

  • Reverse and Flush : Check the manufacturer's instructions to see if your column is reversible. If it is, disconnect the column from the detector, reverse its direction, and flush it to waste with a strong, compatible solvent (e.g., 100% Acetonitrile or Methanol) for at least 10-20 column volumes.[1][6] This can dislodge particulates from the inlet frit.

  • Re-install and Test : Return the column to its original orientation (unless instructed otherwise), reconnect to the detector, re-equilibrate with the mobile phase, and inject the standard again. If the peak shape improves, a blocked frit was the likely cause. If the problem remains, a void may have formed, and the column likely needs replacement.

  • Confirm with a New Column : The most definitive test is to replace the suspect column with a new, equivalent column. If the peak shape is good on the new column, the old one has reached the end of its life.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the ideal mobile phase buffer and why is it important? A buffer is a solution that resists changes in pH.[15] Its purpose in HPLC is to maintain a constant pH, ensuring that the ionization states of both your analyte and the column's silanol groups remain stable.[7][15] This leads to reproducible retention times and peak shapes.[16] The ideal buffer has a pKa value within +/- 1 pH unit of your target mobile phase pH.[10] A buffer concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without risking precipitation in high organic mobile phases.[6][12]

Q: Should I add a competing base like triethylamine (TEA) to my mobile phase? Adding a small, basic "silanol suppressor" like triethylamine was a common strategy with older, Type-A silica columns.[12] The idea is that the TEA preferentially interacts with the acidic silanol sites, masking them from the analyte.[12] However, this approach is largely unnecessary with modern, high-purity, end-capped columns. Furthermore, additives like TEA can shorten column lifetime and may suppress ionization in mass spectrometry detectors.[12] It should be considered a last resort after optimizing pH and confirming you are using a high-quality, modern column.

Q: Can my sample solvent cause peak tailing? Yes. If your sample is dissolved in a solvent that is much stronger (less polar) than your mobile phase, it can cause peak distortion, including tailing or fronting.[5][17] This is because the strong solvent carries the analyte band down the column in a distorted shape before proper partitioning can begin. Best Practice : Whenever possible, dissolve your sample in the initial mobile phase.[18]

Q: How do I know if I am using a "Type A" or "Type B" silica column? This information is found in the column manufacturer's literature. Columns developed in the last 15-20 years are almost exclusively based on high-purity, low-acidity "Type B" silica. If you are using a very old column or a method developed decades ago, you may be using a Type A column, which is known to cause tailing for basic compounds.[2][12] Upgrading to a modern equivalent is the most effective solution.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions. [Link]

  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from LCGC International. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from Phenomenex. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from Chrom Tech. [Link]

  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from Alwsci. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from ACD/Labs. [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from Labcompare. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from ResearchGate. [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from Crawford Scientific. [Link]

  • SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide. Retrieved from SCION Instruments. [Link]

  • YMC. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from YMC. [Link]

  • LCGC International. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. Retrieved from LCGC International. [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from Pharma Now. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from Pharma Growth Hub. [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from LCGC International. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from Phenomenex. [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from Chromtech. [Link]

  • Waters. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from Waters. [Link]

  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from Hawach Scientific. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from GL Sciences. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from SCION Instruments. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from Waters. [Link]

  • MOLBASE. (n.d.). This compound. Retrieved from MOLBASE. [Link]

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Technical Support Center: Byproduct Identification in N-Cyclopropyl-2,3-difluoro-6-nitroaniline Synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and analysis of N-Cyclopropyl-2,3-difluoro-6-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying potential byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we move beyond simple protocols to explain the underlying chemistry and analytical principles, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.

I. Understanding the Core Synthesis and Its LC-MS Profile

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 1,2,3-trifluoro-4-nitrobenzene, is highly activated towards nucleophilic attack by the strongly electron-withdrawing nitro group.[1] Cyclopropylamine acts as the nucleophile, displacing one of the fluorine atoms.

Reaction Scheme:

  • Starting Material: 1,2,3-Trifluoro-4-nitrobenzene (MW: 177.08 g/mol )

  • Nucleophile: Cyclopropylamine (MW: 57.09 g/mol )

  • Product: this compound (MW: 214.17 g/mol )

Expected LC-MS Profile of the Main Product

When analyzing your reaction mixture, the primary peak of interest will be your desired product. In positive ion electrospray ionization (ESI) mode, you should look for the protonated molecule [M+H]+.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]+ (m/z)
This compoundC₉H₈F₂N₂O₂214.17215.06

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common and complex issues encountered during the LC-MS analysis of this reaction. Each question is designed to guide you through a logical troubleshooting process, from identifying the problem to finding a solution.

Q1: I see an unexpected peak with a mass of m/z 252.09. What could it be?

Answer: A peak at m/z 252.09 likely corresponds to a di-substituted byproduct, N¹,N²-dicyclopropyl-3-fluoro-6-nitro-1,2-benzenediamine (C₁₂H₁₃FN₂O₂).

Causality: This byproduct arises from a second SNAr reaction where another molecule of cyclopropylamine displaces a second fluorine atom on the benzene ring. This is more likely to occur if:

  • An excess of cyclopropylamine is used.

  • The reaction temperature is too high or the reaction is run for an extended period.

Identification Strategy:

  • Confirm the Mass: High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • MS/MS Fragmentation: Fragment the ion at m/z 252.09. Expect to see losses characteristic of the cyclopropyl and nitro groups. The fragmentation pattern will differ from the mono-substituted product.

  • Chromatographic Properties: This di-substituted product is less polar than your main product and will likely have a longer retention time on a reverse-phase HPLC column.

Q2: My chromatogram shows a peak at m/z 178.04. What is the origin of this impurity?

Answer: This peak is likely the protonated form of 2,3-difluoro-6-nitroaniline (C₆H₄F₂N₂O₂), which is formed by the hydrolysis of the starting material, 1,2,3-trifluoro-4-nitrobenzene.

Causality: Trace amounts of water in your reaction solvent or reagents can act as a nucleophile, displacing a fluorine atom to form the corresponding phenol. However, if ammonia or an ammonium salt is present as an impurity or byproduct of reagent degradation, it can lead to the formation of 2,3-difluoro-6-nitroaniline.

Identification Strategy:

  • Check Starting Materials: Analyze your starting 1,2,3-trifluoro-4-nitrobenzene by LC-MS to see if this impurity is already present.

  • MS/MS Fragmentation: The fragmentation of m/z 178.04 will show characteristic losses of the nitro group but will lack the fragmentation pattern associated with the cyclopropyl group.

  • Reaction Conditions: Ensure your solvents and reagents are anhydrous to minimize hydrolysis.

Q3: I'm observing a peak with the same mass as my product (m/z 215.06) but at a different retention time. What could this be?

Answer: You are likely observing an isomer of your desired product. The most probable isomer is N-Cyclopropyl-3,4-difluoro-2-nitroaniline.

Causality: This can arise from an isomeric impurity in your starting material. Commercial 1,2,3-trifluoro-4-nitrobenzene may contain other isomers like 1,2,4-trifluoro-3-nitrobenzene. Cyclopropylamine will react with this isomeric starting material to produce the corresponding isomeric product.

Identification Strategy:

  • Analyze Starting Material: A thorough LC-MS analysis of your 1,2,3-trifluoro-4-nitrobenzene starting material is crucial to check for isomeric purity.

  • MS/MS Fragmentation: While the precursor mass is the same, the fragmentation pattern of the isomers may differ slightly due to the different positions of the substituents. This can be a key diagnostic tool.

  • Reference Standard: If possible, synthesizing the suspected isomer as a reference standard can definitively confirm its identity.

Q4: My product peak is weak, and I see many adduct ions. How can I improve the signal and interpret the spectrum?

Answer: Nitroaromatic compounds can exhibit poor ionization efficiency in ESI.[2] The presence of multiple adducts can further complicate the spectrum and reduce the intensity of the desired [M+H]+ ion.

Common Adducts in Positive Ion Mode:

AdductMass Shift from [M+H]+Example m/z for ProductPotential Source
Sodium [M+Na]++21.98237.04Glassware, solvents, reagents
Potassium [M+K]++37.96253.02Glassware, solvents, reagents
Ammonium [M+NH₄]++17.03232.09Mobile phase additive (ammonium formate/acetate)
Acetonitrile [M+ACN+H]++41.03256.09Acetonitrile in the mobile phase

Troubleshooting and Optimization:

  • Mobile Phase Modification: The addition of a small amount of an acid, such as formic acid (0.1%), to the mobile phase can improve protonation and increase the intensity of the [M+H]+ ion.

  • Source Conditions: Optimize the ion source parameters, such as capillary voltage and gas temperatures, to favor the formation of the protonated molecule.

  • Use High-Purity Reagents: Utilize LC-MS grade solvents and additives to minimize sodium and potassium adducts.[3][4]

  • Data Analysis: When analyzing your data, always look for the characteristic mass differences of common adducts to correctly identify all forms of your product ion.

Q5: I'm struggling to get a clean MS/MS spectrum for my main product. What are the expected fragmentation patterns?

Answer: The fragmentation of N-alkyl-o-nitroanilines can be complex.[5] For this compound ([M+H]+ at m/z 215.06), you can expect the following fragmentation pathways in MS/MS:

  • Loss of the nitro group (NO₂): This is a common fragmentation for nitroaromatic compounds, resulting in a loss of 46 Da (m/z 169.06).

  • Loss of nitric oxide (NO): Another characteristic fragmentation, leading to a loss of 30 Da (m/z 185.06).

  • Cleavage of the cyclopropyl ring: The cyclopropyl group can undergo ring-opening and fragmentation, leading to various smaller fragments.

  • Loss of water (H₂O): In some cases, a loss of 18 Da (m/z 197.06) can be observed.[6]

Experimental Protocol for MS/MS Optimization:

  • Isolate the Precursor Ion: Ensure your mass spectrometer is set to isolate the [M+H]+ ion at m/z 215.06 with a narrow isolation window (e.g., 1-2 Da).

  • Vary Collision Energy: Perform a collision energy ramp experiment to find the optimal energy that produces a good balance of fragment ions. Start with a low collision energy and gradually increase it.

  • Acquire High-Resolution Data: If you have access to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), acquire MS/MS data to obtain accurate masses of the fragment ions, which will aid in determining their elemental composition.

III. Visualizing the Workflow

A systematic approach is key to identifying byproducts. The following workflow diagram illustrates the decision-making process.

Byproduct_Identification_Workflow start LC-MS Analysis of Reaction Mixture main_peak Identify Main Product Peak (m/z 215.06) start->main_peak unknown_peak Detect Unknown Peak main_peak->unknown_peak check_mass Determine m/z of Unknown unknown_peak->check_mass mass_252 m/z ≈ 252.09? (Di-substitution) check_mass->mass_252 Yes mass_178 m/z ≈ 178.04? (Hydrolysis/Amination of SM) check_mass->mass_178 No confirm_structure Confirm Structure via MS/MS and Reaction Conditions mass_252->confirm_structure mass_215_iso m/z ≈ 215.06 (Isomer) mass_178->mass_215_iso No check_sm Analyze Starting Material for Impurities mass_178->check_sm other_mass Other m/z mass_215_iso->other_mass No mass_215_iso->check_sm investigate_adducts Investigate Adducts and Solvent-Related Ions other_mass->investigate_adducts end Byproduct Identified confirm_structure->end check_sm->end investigate_adducts->end

Caption: A workflow for systematic byproduct identification.

IV. Summary and Best Practices

  • Proactive Analysis: Always analyze your starting materials and reagents for impurities before starting the synthesis.

  • Systematic Troubleshooting: Follow a logical workflow when you encounter unknown peaks. Start by analyzing the mass and then use MS/MS and knowledge of the reaction chemistry to deduce the structure.

  • Optimize Your LC-MS Method: Don't underestimate the importance of method development. Proper mobile phase composition and source conditions can significantly improve data quality.

  • Leverage High-Resolution MS: When available, HRMS is an invaluable tool for confirming the elemental composition of unknown byproducts.

This guide provides a framework for understanding and troubleshooting the identification of byproducts in the synthesis of this compound. By combining a solid understanding of the reaction chemistry with systematic analytical troubleshooting, you can confidently identify impurities and optimize your synthetic process.

References

  • Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry.
  • Allgood, C., et al. (2019).
  • BenchChem. (2025). Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of Protonated 2,6-Diisopropyl-4-nitroaniline. BenchChem.
  • ZefSci. (2025).
  • Maghchiche, A. (2024). How to identify the unknown compounds in LCMS data?
  • Restek. (2021).
  • SGS. (n.d.). How to Approach the Identification of Anomalous Peaks During Pharmaceutical Sample Analyses. SGS.
  • Oreate AI. (2026). Guidelines for Troubleshooting Chromatographic Peak Loss in Liquid Chromatography and LC-MS Systems.
  • Wikipedia. (2026). Fluoronitrobenzene. Wikipedia.
  • Zinner, T., et al. (2007).
  • ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI.
  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
  • Powers, S. E., et al. (2025).
  • ResearchGate. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Thermo Fisher Scientific. (n.d.). Common Background Contamination Ions in Mass Spectrometry. Thermo Fisher Scientific.
  • PubChem. (n.d.). 1,2,3-Trifluoro-4-nitrobenzene. PubChem.
  • Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigma-Aldrich.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
  • ResearchGate. (n.d.). The SNAr reaction of 4‐trifluoromethyl‐2‐nitro‐1‐fluorobenzene (1) with...
  • Thermo Fisher Scientific. (n.d.). HRAM LC-MS method for the determination of nitrosamine impurities in drugs. Thermo Fisher Scientific.
  • Claesen, J., et al. (2020).
  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. Wikipedia.
  • ResearchGate. (2025). LC-MS/MS Investigation of Nitrosamine Impurities in Certain Sartan Group Medicinal Products Available in Istanbul, Türkiye.
  • CASSS. (2023). Quantitative Analysis of Nitrosamine Impurities using LC-MS Methods from the United States Pharmacopeia General Chapter <1469>. CASSS.
  • Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
  • ResearchGate. (n.d.). SnAr and Nitrile Hydrolysis using KF/Alumina under solvent-free conditions.
  • Rao, G. S., et al. (2022). Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug substance and drug product. Journal of Applied Pharmaceutical Science.
  • ChemicalBook. (n.d.). 4-Fluoronitrobenzene synthesis. ChemicalBook.
  • ResearchGate. (2025). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene...

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Technical Support Center: Regioselectivity in Reactions with N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Complex Scaffold

N-Cyclopropyl-2,3-difluoro-6-nitroaniline is a valuable, yet complex, building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Its synthetic utility is derived from a dense arrangement of functional groups that offer multiple reaction pathways. However, this same complexity presents a formidable challenge in controlling regioselectivity. The aromatic ring's reactivity is governed by a delicate and often competing interplay of steric and electronic effects from its four substituents:

  • N-Cyclopropyl Group: An electron-donating group (+M > -I) that is strongly activating and directs electrophiles to the ortho and para positions.[2]

  • Nitro Group: A powerful electron-withdrawing group (-M, -I) that is strongly deactivating and meta-directing for electrophilic substitution, but strongly activating for nucleophilic substitution at the ortho and para positions.[3][4]

  • Fluorine Atoms: Inductively electron-withdrawing (-I) but with a resonance donating effect (+M), fluorine atoms are deactivating overall but are ortho, para-directing. In nucleophilic aromatic substitution (SNAr), fluoride is an excellent leaving group.[3][5]

This guide provides troubleshooting strategies and detailed protocols to help you direct reaction outcomes and maximize the yield of your desired regioisomer.

Troubleshooting Guide & FAQs

FAQ 1: We are attempting an electrophilic aromatic substitution (e.g., halogenation) and observe a mixture of products. How can we selectively functionalize the C4 position?

Answer:

This is a common issue arising from the competing directing effects on the ring. The primary sites for electrophilic attack are C4 and C5. The C4 position is para to the strongly activating N-cyclopropyl group, making it the most electronically favored site. However, reactivity at the C5 position can still occur. Achieving high C4 selectivity requires carefully tuning conditions to favor the electronically preferred pathway while minimizing side reactions.

Troubleshooting & Optimization Strategies:

  • Leverage the Dominant Activating Group: The N-cyclopropylamino group is the most powerful activating group on the ring. Reactions should be run under conditions that favor its directing influence. This typically means using milder conditions that are selective for the most nucleophilic position.

  • Choice of Lewis Acid and Temperature: For reactions like Friedel-Crafts or halogenations, the strength of the Lewis acid catalyst is paramount.[6][7]

    • Use a Mild Lewis Acid: A strong Lewis acid (e.g., AlCl₃) can over-activate the system, leading to lower selectivity. A milder acid (e.g., FeCl₃, ZnCl₂, I₂) provides sufficient activation for the electrophile to react at the most electron-rich C4 position without forcing a reaction at less activated sites.

    • Implement Cryogenic Conditions: Lowering the reaction temperature (e.g., -20 °C to 0 °C) decreases the overall thermal energy of the system. This creates a larger energy difference between the transition states leading to the C4 and C5 products, thereby amplifying the inherent electronic preference for C4 substitution.

  • Solvent Polarity: Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred. They are less likely to coordinate strongly with the Lewis acid or intermediates, helping to maintain a "cleaner" reaction profile that is governed primarily by the substrate's intrinsic electronics.

Workflow for Enhancing C4 Selectivity

G cluster_0 Workflow: Maximizing C4 Electrophilic Substitution A Problem: Low C4:C5 Isomer Ratio B Analysis: Competing Directing Effects & High Reaction Energy A->B C Strategy 1: Reduce Catalyst Activity B->C D Strategy 2: Lower Thermal Energy B->D E Strategy 3: Minimize Solvent Interference B->E F Action: Switch from AlCl₃ to FeCl₃ or ZnCl₂ C->F G Action: Run reaction at 0°C or below D->G H Action: Use non-polar aprotic solvent (DCM) E->H I Expected Outcome: Improved Regioselectivity for C4 Product F->I G->I H->I

Caption: A logical workflow for troubleshooting poor regioselectivity.

Detailed Protocol: Regioselective Bromination at C4

  • Inert Atmosphere: Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Add a mild Lewis acid, such as powdered iron(III) bromide (FeBr₃, 0.1 eq), to the stirred solution.

  • Reagent Addition: Slowly add a solution of bromine (Br₂, 1.05 eq) in DCM dropwise via a syringe pump over 30-60 minutes to maintain the internal temperature at or below 5 °C.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted bromine.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic fractions, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the C4-bromo isomer.

FAQ 2: We are attempting a nucleophilic aromatic substitution (SNAr) to replace a fluorine atom but get a mixture of C2 and C3 substitution products. How can we selectively target the C3 position?

Answer:

This is a classic example of kinetic versus thermodynamic control, dictated by the interplay of electronic activation and steric hindrance.[8]

  • Electronic Factor (Thermodynamic Preference): The nitro group strongly activates the ortho C2 position for nucleophilic attack. The resulting negatively charged Meisenheimer intermediate is significantly stabilized by resonance involving the nitro group, making C2 substitution the thermodynamically favored pathway.[3][9]

  • Steric Factor (Kinetic Preference): The N-cyclopropyl group provides significant steric bulk around the C2 position. This raises the activation energy for a nucleophile to attack C2. The C3 position, being less hindered, is kinetically favored as it is more accessible.[10][11]

To achieve high selectivity for the C3 position, you must employ conditions that amplify the steric barrier at C2, forcing the reaction down the kinetic pathway.

Troubleshooting & Optimization Strategies:

  • Nucleophile Choice is Critical: The size of the incoming nucleophile is the most effective tool for controlling this regioselectivity.

    • Small Nucleophiles (e.g., ammonia, methoxide, dimethylamine) are small enough to potentially overcome the steric hindrance at C2, leading to poor selectivity or favoring the C2 product.

    • Bulky Nucleophiles (e.g., piperidine, morpholine, potassium tert-butoxide) are highly sensitive to steric crowding. They will preferentially attack the more accessible C3 position, leading to high selectivity for the kinetic product.

  • Temperature Control: Since C3 substitution is the kinetically controlled pathway, running the reaction at moderate temperatures (e.g., 25-80 °C) is often sufficient. Excessively high temperatures might provide enough energy to overcome the steric barrier for C2 attack and could allow for equilibration towards the more stable C2 thermodynamic product.

Data Summary: Effect of Nucleophile on SNAr Regioselectivity

NucleophileSteric ProfileTypical Temp. (°C)Expected Major ProductControlling Factor
Sodium MethoxideSmall0 - 25Mixture / C2-ProductElectronics
AmmoniaSmall25 - 50Mixture / C2-ProductElectronics
DiethylamineMedium50 - 80Mixture / C3-ProductMixed
Piperidine Bulky 50 - 80 C3-Product Sterics
Potassium tert-Butoxide Very Bulky 25 - 50 C3-Product Sterics

Relationship Between Sterics and Reaction Pathways

G cluster_1 SNA_r Pathways: Steric vs. Electronic Control cluster_C2 Attack at C2 cluster_C3 Attack at C3 Start Substrate + Bulky Nucleophile (Nu⁻) C2_TS High Energy Transition State (Sterically Hindered) Start->C2_TS Disfavored Pathway C3_TS Low Energy Transition State (Sterically Accessible) Start->C3_TS Favored Pathway C2_Prod C2-Substituted Product (Thermodynamic) C2_TS->C2_Prod C3_Prod C3-Substituted Product (Kinetic) C3_TS->C3_Prod

Caption: Steric hindrance favors the kinetic pathway to the C3 product.

Detailed Protocol: Regioselective C3-Amination via SNAr

  • Setup: In a round-bottom flask, combine this compound (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.2 M concentration).

  • Nucleophile Addition: Add a bulky secondary amine nucleophile, such as piperidine (1.2-1.5 eq), to the suspension.

  • Heating: Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash three times with water to remove residual DMF/DMSO, then wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure C3-aminated product.

References

  • Influence of some steric and electronic effects on the mechanism of SNAr reactions in dimethyl sulphoxide. Journal of Physical Organic Chemistry (1991). [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions... Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules (MDPI). [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions... ResearchGate. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology (ACS Publications). [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions... Monatshefte für Chemie - Chemical Monthly (Springer). [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. International Journal of Chemical Kinetics (2005). [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! The Organic Chemistry Tutor (YouTube). [Link]

  • Examples of electrophilic aromatic substitution. Chemistry LibreTexts. [Link]

  • Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]

  • The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition (Wiley). [Link]

  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. International Journal of Research and Analytical Reviews. [Link]

  • Why is the -NH2 group in aniline an ortho and para directing group? Quora. [Link]

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Validation & Comparative

A Comparative Guide to N-Cyclopropyl-2,3-difluoro-6-nitroaniline and Other Fluorinated Nitroaromatics in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and strained ring systems into molecular scaffolds is a cornerstone of rational design. Fluorinated nitroaromatics, in particular, serve as highly versatile intermediates, prized for their predictable reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of N-Cyclopropyl-2,3-difluoro-6-nitroaniline, a key building block in contemporary pharmaceutical research, with other relevant fluorinated nitroaromatics. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to inform your selection of reagents for the synthesis of complex molecular architectures.

The Strategic Advantage of Fluorine and Cyclopropyl Moieties in Drug Design

The prevalence of fluorine in pharmaceuticals is a testament to its profound impact on a molecule's physicochemical and pharmacokinetic properties. The introduction of fluorine can modulate lipophilicity, pKa, and metabolic stability, often leading to enhanced potency and bioavailability.[1][2] The strong carbon-fluorine bond is resistant to metabolic cleavage, prolonging the in vivo lifetime of a drug.[1]

Similarly, the cyclopropyl group is a valuable motif in medicinal chemistry. Its rigid, three-membered ring structure can enforce a specific conformation on a molecule, enhancing its binding affinity to a biological target. Furthermore, the cyclopropyl group is often more metabolically stable than corresponding alkyl or aryl substituents.[3] this compound strategically combines these advantageous features, making it a sought-after intermediate in the synthesis of high-value pharmaceutical agents.[4]

This compound: A Profile

This compound (CAS 1249882-57-2) is a crystalline solid at room temperature.[5] Its structure, featuring two activating fluorine atoms ortho and meta to a strongly electron-withdrawing nitro group, renders the aromatic ring highly susceptible to nucleophilic attack. The presence of the N-cyclopropyl group further influences the molecule's electronic properties and provides a handle for subsequent synthetic transformations.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction between 1,2,3-trifluoro-4-nitrobenzene and cyclopropylamine. The reaction is generally carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrofluoric acid generated during the reaction.

Comparative Analysis of Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The utility of fluorinated nitroaromatics as synthetic intermediates is primarily dictated by their reactivity and regioselectivity in SNAr reactions. The general mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity of the ring.

The rate of an SNAr reaction is influenced by several factors:

  • The number and position of electron-withdrawing groups: The nitro group (-NO2) is a powerful activating group, and its presence ortho or para to the leaving group significantly accelerates the reaction.

  • The nature of the leaving group: In the context of SNAr, fluoride is an excellent leaving group. Its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the transition state leading to the Meisenheimer complex.

  • The nature of the nucleophile and solvent: Stronger nucleophiles and polar aprotic solvents generally lead to faster reaction rates.

To provide a quantitative comparison, we will consider the relative reactivity of this compound with other commercially available fluorinated nitroaromatics.

CompoundStructureKey FeaturesRelative Reactivity in SNAr (Predicted)
This compound C1CC1Nc2c(F)c(F)ccc2[O-]Two activating fluorine atoms; N-cyclopropyl group for further functionalization.High
2,4-Difluoronitrobenzene O=c1ccc(F)cc1FTwo activating fluorine atoms.High
2,3,4-Trifluoronitrobenzene O=c1cc(F)c(F)c1FThree activating fluorine atoms.Very High
4-Fluoro-3-nitroaniline Nc1ccc(F)c(c1)[O-]One activating fluorine atom; amino group can be further functionalized.Moderate
2,3-Difluoro-6-nitrobenzonitrile N#Cc1ccc(F)c(F)c1[O-]Two activating fluorine atoms; additional activation from the nitrile group.Very High

Note: The relative reactivity is a qualitative prediction based on the number and nature of activating groups. Actual reaction rates will depend on the specific nucleophile, solvent, and reaction conditions.

Regioselectivity in SNAr Reactions

For polysubstituted aromatics, the regioselectivity of the SNAr reaction is a critical consideration. In the case of this compound, nucleophilic attack can potentially occur at either the C-2 or C-3 position. The nitro group, being ortho to the C-2 fluorine and meta to the C-3 fluorine, will more strongly activate the C-2 position towards nucleophilic attack. Therefore, substitution is expected to occur preferentially at the C-2 position.

For a compound like 2,3-Difluoro-6-nitrobenzonitrile, the fluorine at the C-3 position is generally more activated due to its para-relationship to the cyano group and ortho to the nitro group.[6] However, the C-2 fluorine is also activated. The choice of nucleophile and reaction conditions, such as temperature, can influence the regioselectivity.[6]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-substituted nitroanilines.

Materials:

  • 1,2,3-Trifluoro-4-nitrobenzene

  • Cyclopropylamine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of 1,2,3-trifluoro-4-nitrobenzene (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add cyclopropylamine (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Protocol 2: Comparative Nucleophilic Aromatic Substitution with a Thiol Nucleophile

This protocol allows for a direct comparison of the reactivity of different fluorinated nitroaromatics.

Materials:

  • This compound (Substrate A)

  • 2,4-Difluoronitrobenzene (Substrate B)

  • 4-Fluoronitrobenzene (Substrate C, as a less reactive control)

  • 4-Methylthiophenol (Nucleophile)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Internal standard (e.g., dodecane)

Procedure:

  • Prepare stock solutions of each substrate and the internal standard in anhydrous DMF.

  • In separate reaction vials, combine the stock solution of a substrate (1.0 eq), 4-methylthiophenol (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the internal standard to each vial.

  • Place the vials in a heating block set to 80 °C and stir.

  • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture, quench with water, and extract with ethyl acetate.

  • Analyze the organic extracts by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material relative to the internal standard.

  • Plot the concentration of the starting material versus time to determine the initial reaction rates for each substrate.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and the experimental workflow for the comparative reactivity study.

SNAr_Mechanism A Fluorinated Nitroaromatic C Meisenheimer Complex (Resonance Stabilized) A->C + Nucleophile B Nucleophile B->C D Substituted Product C->D - Fluoride Ion E Fluoride Ion C->E

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactivity_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Analysis A Substrate A (this compound) D Add Nucleophile (4-Methylthiophenol) & Base (K₂CO₃) A->D B Substrate B (2,4-Difluoronitrobenzene) B->D C Substrate C (4-Fluoronitrobenzene) C->D E Heat at 80 °C D->E F Aliquots at Time Intervals E->F G GC/HPLC Analysis F->G H Determine Reaction Rates G->H

Caption: Experimental workflow for the comparative reactivity study.

Applications in Pharmaceutical Synthesis: The Gateway to Pyrazolopyrimidines

This compound and related compounds are valuable precursors for the synthesis of a variety of heterocyclic scaffolds, which are prevalent in many approved drugs. One notable application is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds known to exhibit a wide range of biological activities, including as protein kinase inhibitors for the treatment of cancer.[7][8][9]

The synthesis of a pyrazolo[1,5-a]pyrimidine core often involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent. The fluorinated nitroaniline can be elaborated into the required aminopyrazole intermediate through a series of synthetic steps, highlighting its strategic importance in accessing these complex and medicinally relevant molecules.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in medicinal chemistry. Its unique combination of activating fluorine atoms and a metabolically robust cyclopropyl group makes it an ideal building block for the synthesis of complex pharmaceutical agents. The comparative analysis presented in this guide demonstrates its high reactivity in SNAr reactions, a key transformation in the construction of diverse molecular scaffolds. The provided experimental protocols offer a reliable starting point for researchers to explore the utility of this and other fluorinated nitroaromatics in their drug discovery programs. As the demand for more sophisticated and targeted therapies continues to grow, the strategic use of such well-designed intermediates will remain a critical component of successful pharmaceutical research and development.

References

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  • PubMed. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Retrieved from [Link]

  • MDPI. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]

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  • PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]

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A Comparative Guide to N-Cyclopropyl- and N-Ethyl-2,3-difluoro-6-nitroaniline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The nuanced differences between structurally similar intermediates can dictate reaction outcomes, yields, and even the feasibility of a proposed route. This guide provides an in-depth comparison of two such synthons: N-Cyclopropyl-2,3-difluoro-6-nitroaniline and N-ethyl-2,3-difluoro-6-nitroaniline . While both molecules share a common, highly electron-deficient aniline core, the choice between the N-cyclopropyl and N-ethyl substituent is not trivial. It introduces profound differences in steric profile, electronic behavior, and, most critically, reaction mechanisms. This analysis is designed for researchers, scientists, and drug development professionals to inform the rational selection of these intermediates in the synthesis of complex molecular architectures.

Structural and Electronic Profiles: A Foundational Comparison

At first glance, the distinction between a cyclopropyl and an ethyl group may seem minor. However, their influence on the aniline nitrogen's reactivity is significant, especially when coupled with the powerful electron-withdrawing effects of the ortho- and para-substituents.

The aromatic ring in both compounds is severely deactivated by the cumulative effect of two ortho-fluoro substituents and a para-nitro group. These groups withdraw electron density via strong inductive (-I) and mesomeric (-M) effects, rendering the aniline nitrogen significantly less basic and nucleophilic than a typical aniline.[1][2][3] This deactivation is a critical consideration for any subsequent synthetic transformations.

  • N-Ethyl Group: The ethyl substituent is a simple alkyl group that acts as a weak electron-donating group through induction (+I). It provides moderate steric bulk around the nitrogen atom. Its reactivity profile is predictable and aligns with classical secondary aniline chemistry.

  • N-Cyclopropyl Group: The cyclopropyl group presents a more complex profile. Its strained three-membered ring possesses a high degree of s-character in its C-C bonds, giving it electronic properties that can resemble those of a double bond.[4] While it can be weakly electron-donating, its defining feature is its susceptibility to ring-opening under oxidative conditions.[5][6] This unique reactivity pathway sets it apart from simple alkyl substituents. From a steric perspective, the cyclopropyl ring imposes a rigid, planar constraint on one side of the nitrogen atom, which can influence the approach of reagents differently than the more flexible ethyl group.[7][8]

Comparative Synthesis Strategies

The most direct route to both target compounds is the nucleophilic aromatic substitution (SNAr) reaction on a suitable poly-fluorinated nitrobenzene precursor. The strong activation provided by the para-nitro group facilitates the displacement of a fluorine atom by an amine.

A plausible and efficient pathway starts with 1,2,3-trifluoro-4-nitrobenzene. The nitro group strongly directs nucleophilic attack to the ortho and para positions.[9] Reaction with either ethylamine or cyclopropylamine will lead to the desired product.

start 1,2,3-Trifluoro-4-nitrobenzene reagents Base (e.g., K2CO3) Solvent (e.g., DMF) start->reagents amine1 Ethylamine (EtNH2) amine1->reagents Path A amine2 Cyclopropylamine (cPrNH2) amine2->reagents Path B product1 N-Ethyl-2,3-difluoro-6-nitroaniline reagents->product1 product2 This compound reagents->product2

Caption: General synthetic workflow for N-substituted anilines.

Experimental Protocol: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline

This protocol is adapted from established methodologies for SNAr reactions on activated fluoroaromatics.[9]

  • Reaction Setup: To a solution of 1,2,3-trifluoro-4-nitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Amine Addition: Slowly add a solution of ethylamine (1.2 eq) in THF to the reaction mixture at room temperature over 30 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-Ethyl-2,3-difluoro-6-nitroaniline.

This protocol can be adapted for the synthesis of the N-cyclopropyl analogue by substituting ethylamine with cyclopropylamine.

ParameterValueRationale & Potential Issues
Starting Material1,2,3-Trifluoro-4-nitrobenzeneHighly activated towards SNAr.
NucleophileEthylamine or CyclopropylamineStoichiometry is key; excess amine can lead to di-substituted byproducts.[9]
BaseK₂CO₃A mild base to scavenge the HF byproduct.
SolventDMF, DMSO, or MeCNPolar aprotic solvents are preferred for SNAr reactions.[9]
Temperature60°CProvides sufficient energy for the reaction while minimizing side reactions.
ChallengesRegioselectivity, Di-substitutionThe nitro group strongly directs substitution, but minor isomeric impurities are possible.[9]

Reactivity Analysis: Conventional vs. Non-Classical Pathways

The choice between the N-ethyl and N-cyclopropyl substituent fundamentally alters the synthetic potential of the aniline building block. The N-ethyl variant behaves as a conventional, albeit hindered and deactivated, nucleophile. In contrast, the N-cyclopropyl variant offers a unique mechanistic pathway initiated by single-electron transfer (SET).

N-Ethyl-2,3-difluoro-6-nitroaniline: A Predictable Workhorse

This molecule will participate in reactions typical of a secondary aniline. Its primary utility lies in its role as a nucleophile in acylation, alkylation, and, crucially, in cyclization reactions to form heterocyclic systems. For instance, it can serve as a precursor in the Gould-Jacobs reaction for quinolone synthesis or in the formation of benzimidazoles after reduction of the nitro group.[10][11] The reaction rates will be attenuated by the steric bulk of the ethyl group and the severe electronic deactivation of the aniline core.

This compound: A Probe for Radical Chemistry

The synthetic utility of N-cyclopropylanilines is defined by the irreversible ring-opening of the cyclopropyl group following an initial single-electron oxidation to its nitrogen radical cation.[5] This process is driven by the release of approximately 28 kcal/mol of ring-strain energy.[5] This transformation opens up synthetic avenues not accessible to the N-ethyl analogue. Under oxidative or electrochemical conditions, instead of acting as a simple nucleophile, the N-cyclopropyl aniline can serve as a precursor to a stabilized distonic radical cation, which can then engage in a variety of downstream reactions, including intermolecular annulations.[12]

cluster_0 N-Ethyl-Aniline Reactivity cluster_1 N-Cyclopropyl-Aniline Reactivity a1 N-Ethyl-Aniline a2 Classical Nucleophilic Addition/Substitution a1->a2 E+ a3 Heterocycle Formation (e.g., Quinolones) a2->a3 Cyclization b1 N-Cyclopropyl-Aniline b2 Radical Cation (SET Oxidation) b1->b2 -e⁻ b3 Irreversible Ring-Opening b2->b3 b4 Iminium Distonic Radical b3->b4 b5 Novel Scaffolds via Radical Trapping/[3+2] Annulation b4->b5

Caption: Divergent reactivity pathways of N-ethyl vs. N-cyclopropyl anilines.

Application in Heterocyclic Synthesis

The synthesis of quinolones and benzimidazoles are cornerstone transformations in medicinal chemistry, as these scaffolds are present in numerous approved drugs.[13]

Quinolone Synthesis

The Gould-Jacobs reaction is a widely used method for synthesizing quinolones, involving the reaction of an aniline with an alkoxymethylenemalonic ester followed by thermal cyclization.[10][14]

  • N-Ethyl-2,3-difluoro-6-nitroaniline: This substrate is expected to perform adequately in the initial Michael-type addition, although the reaction may require forcing conditions due to the low nucleophilicity of the aniline. The subsequent thermal cyclization would proceed as expected.

  • This compound: While it could undergo the initial addition, the high temperatures (>250 °C) often required for the cyclization step may lead to decomposition or side reactions involving the strained cyclopropyl ring. Furthermore, if the reaction conditions have any oxidative character, the SET pathway could compete, leading to ring-opened byproducts instead of the desired quinolone.

Benzimidazole Synthesis

Benzimidazole synthesis often involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[15][16][17] This would require a preliminary reduction of the nitro group in our substrates to an amine.

  • N-Ethyl-2,3-difluoro-6-nitroaniline: The reduction of the nitro group (e.g., using catalytic hydrogenation or reducing agents like SnCl₂) would yield the corresponding phenylenediamine, which is a suitable precursor for benzimidazole synthesis. The N-ethyl group would remain intact and become a substituent on the resulting benzimidazole nitrogen.

  • This compound: Many nitro reduction conditions are compatible with the cyclopropyl group. However, certain methods, particularly those involving dissolving metals or conditions that could generate radical intermediates, might pose a risk to the integrity of the cyclopropyl ring. Careful selection of the reduction method is critical.

ApplicationN-Ethyl-2,3-difluoro-6-nitroanilineThis compound
Quinolone Synthesis Suitable. Predictable reactivity, though likely sluggish due to electronics/sterics.Potentially Unsuitable. Risk of decomposition or alternative reactivity at high temperatures.
Benzimidazole Synthesis Highly Suitable. The N-ethyl group is robust to standard nitro reduction and cyclization conditions.Suitable with Caution. Requires careful selection of nitro reduction method to preserve the cyclopropyl ring.

Conclusion: Strategic Selection for Synthetic Goals

The comparison between this compound and N-ethyl-2,3-difluoro-6-nitroaniline transcends a simple choice of an N-substituent. It represents a strategic decision between predictable, classical reactivity and novel, non-classical mechanistic pathways.

Choose N-Ethyl-2,3-difluoro-6-nitroaniline when:

  • The synthetic goal involves established, linear transformations requiring a secondary aniline.

  • The N-ethyl group is desired in the final target structure.

  • Robustness to a wide range of reaction conditions (acidic, basic, high temperature) is necessary.

Choose this compound when:

  • The synthetic strategy aims to leverage radical cation chemistry.

  • The goal is to access novel molecular scaffolds through controlled ring-opening and annulation reactions.

  • It is employed as a mechanistic probe to investigate single-electron transfer pathways in a reaction.

Ultimately, the N-ethyl derivative is a reliable, if somewhat unreactive, building block for constructing complex molecules through well-trodden synthetic paths. The N-cyclopropyl derivative is a specialized tool, offering unique opportunities for innovation in synthetic design, particularly in the realms of photoredox and electro-organic chemistry. The informed scientist will select the appropriate tool for the specific task at hand, leveraging these subtle structural differences to achieve their synthetic objectives with precision and creativity.

References

  • BenchChem. (2025). In-Depth Technical Guide to the Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.

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  • BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.

  • BenchChem. (2025). Technical Support Center: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.

  • BenchChem. (2025). Technical Support Center: N-Ethyl-2,3-difluoro-6-nitroaniline Synthesis.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using N-Ethyl-2,3-difluoro-6-nitroaniline.

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  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

  • Qeios. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives.

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  • Unioeste. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure.

  • Progress in Chemical and Biochemical Research. (2020). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me.

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  • ResearchGate. (2011). (PDF) Synthesis of Aniline Substituted Benzimidazole Derivatives.

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  • RSC Publishing. (2020). Electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes.

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  • HomeworkLib. (n.d.). What major product is formed when N-ethylaniline (C_6H_5NHCH_2CH_3) is treated with each reagent?.

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  • BenchChem. (2025). A Comparative Analysis of the Reactivity of N-(Hex-5-en-2-yl)aniline with N-Allylaniline and N-Crotylaniline in Cyclization Reactions.

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  • YouTube. (2020). Effect of Substituents on the Basicity of Anilines.

  • Echemi. (2024). Transformation of Aniline to N-Methylaniline: A Comprehensive Study.

  • RSC Publishing. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect.

  • ResearchGate. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers.

  • Quora. (2018). How does the ortho effect affect the basicity of aniline?.

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  • Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation.

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A Validated Stability-Indicating HPLC Method for the Quantitative Analysis of N-Cyclopropyl-2,3-difluoro-6-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous quantitative analysis of intermediates is a cornerstone of ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). N-Cyclopropyl-2,3-difluoro-6-nitroaniline serves as a critical building block in the synthesis of various novel therapeutic agents. Its purity profile directly impacts the impurity cascade of the entire manufacturing process. This guide presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of this compound, designed and validated according to the stringent standards set by the International Council for Harmonisation (ICH).

This document provides an in-depth exploration of the method's development, a comprehensive validation protocol, and a comparative analysis against alternative chromatographic approaches. The methodologies described herein are intended to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for implementation.

Foundational Principles: Method Development and Rationale

The development of a reliable HPLC method hinges on a systematic approach to optimizing the separation of the target analyte from potential impurities and degradation products. The physicochemical properties of this compound—an aromatic nitro compound with moderate polarity—guided the initial selection of chromatographic conditions.

Chromatographic System Selection

A reverse-phase HPLC (RP-HPLC) approach was selected due to its versatility and proven efficacy for separating compounds of similar polarity.

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of RP-HPLC and was chosen for this method. Its nonpolar nature provides excellent retention for aromatic compounds like our target analyte. An alternative, a Phenyl-Hexyl column, was also considered. The π-π interactions offered by the phenyl groups can provide alternative selectivity for aromatic compounds, which can be advantageous in separating structurally similar impurities.[1] However, the C18 column demonstrated superior peak shape and resolution in initial scouting experiments.

  • Mobile Phase: A gradient elution with acetonitrile and water was determined to be optimal. Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff. A gradient was chosen over an isocratic elution to ensure a reasonable run time while still achieving adequate separation of any potential early-eluting or late-eluting impurities.[2] Formic acid (0.1%) was added to the mobile phase to improve peak shape and reproducibility by controlling the ionization of any acidic or basic functional groups.[3]

  • Detection: The presence of the nitroaniline chromophore in the molecule results in strong UV absorbance. A detection wavelength of 254 nm was selected, as it provides a robust signal for a wide range of aromatic compounds and is a common setting for the analysis of nitroaromatics.[3][4][5]

Proposed HPLC Method Parameters

Based on the developmental work, the following chromatographic conditions are proposed for the quantitative analysis of this compound.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient 0-10 min, 40-80% B; 10-12 min, 80% B; 12-13 min, 80-40% B; 13-15 min, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Method Validation: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The following validation parameters were assessed in accordance with ICH Q2(R1) guidelines to establish the reliability of the proposed HPLC method.[7]

System Suitability

Before commencing any validation experiments, system suitability tests are performed to ensure the chromatographic system is performing adequately.[8][9] A standard solution of this compound (100 µg/mL) is injected six times. The acceptance criteria are based on established USP guidelines.[10][11]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Experimental Workflow for HPLC Analysis

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Weigh Reference Standard Dilution Dissolve & Dilute in Diluent (ACN:H2O, 50:50) Standard->Dilution Sample Weigh Sample Sample->Dilution Injector Autosampler Injection (10 µL) Dilution->Injector Column C18 Column (30°C) Injector->Column Detector UV Detector (254 nm) Column->Detector Pump Gradient Pump (ACN/H2O with 0.1% FA) Pump->Injector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration & System Suitability Check CDS->Integration Quantification Quantification vs. Standard Integration->Quantification

Caption: High-level workflow from sample preparation to data analysis.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13] To demonstrate the stability-indicating nature of the method, forced degradation studies are essential.[14][15]

This compound was subjected to the following stress conditions as per ICH guidelines Q1A(R2):[12][16]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 80°C for 48 hours

  • Photolytic Degradation: Exposed to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours)

Results: The chromatograms of the stressed samples showed significant degradation of the parent peak and the appearance of several degradation product peaks. Crucially, the main analyte peak was well-resolved from all degradant peaks, demonstrating the specificity and stability-indicating capability of the method. A peak purity analysis using a photodiode array (PDA) detector confirmed that the analyte peak was spectrally pure under all stress conditions.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[7] A series of solutions were prepared from a stock solution of this compound in the range of 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL).

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Close to zeroReport
Range 50 - 150 µg/mLAs per application
Accuracy (Recovery)

Accuracy was determined by the standard addition method. The sample solution was spiked with the reference standard at three different concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration was prepared in triplicate.

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.5%0.8%98.0% - 102.0%
100% 100.2%0.5%98.0% - 102.0%
120% 100.8%0.6%98.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.[17][18]

  • Repeatability (Intra-day precision): Six individual preparations of the sample at 100% of the target concentration were analyzed on the same day.

  • Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day using a different instrument.

Precision Level% RSD of Assay ResultsAcceptance Criteria
Repeatability 0.7%≤ 2.0%
Intermediate Precision 1.2%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve)

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters.[7]

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minNo significant change
Column Temperature ± 2 °CNo significant change
Mobile Phase Composition ± 2% organicNo significant change

System suitability parameters remained within the acceptance criteria for all tested variations, confirming the robustness of the method.

Comparison with Alternative Analytical Techniques

While the validated HPLC method is highly suitable, it is important to understand its performance in the context of other potential analytical techniques.

FeatureValidated HPLC MethodGas Chromatography (GC-MS)UV-Vis Spectrophotometry
Principle Chromatographic separation based on polaritySeparation of volatile compounds based on boiling point, followed by mass detectionMeasurement of light absorption
Specificity High: Separates analyte from structurally similar impurities and degradants.[19]Very High: Provides structural information for impurity identification.Low: Susceptible to interference from impurities that absorb at the same wavelength.[19]
Applicability Ideal for non-volatile and thermally labile compounds like this compound.Requires the analyte to be volatile and thermally stable. Derivatization may be needed.Only suitable for pure samples or simple mixtures where impurities do not have overlapping spectra.
Sensitivity High (ng to pg level)Very High (pg to fg level)Moderate (µg to mg level)
Quantitative Accuracy ExcellentGood, but can be affected by derivatization efficiencyPoor for complex samples

Decision Logic for Method Selection

Method Selection Start Need to Quantify This compound IsSpecificity Is separation of impurities and degradants required? Start->IsSpecificity IsVolatile Is the analyte thermally stable & volatile? IsSpecificity->IsVolatile Yes UseUV Use UV-Vis Spectrophotometry (For pure substance check only) IsSpecificity->UseUV No UseHPLC Use Validated Stability-Indicating HPLC IsVolatile->UseHPLC No UseGC Consider GC-MS IsVolatile->UseGC Yes

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The HPLC method detailed in this guide provides a robust, reliable, and specific procedure for the quantitative analysis of this compound. The comprehensive validation, including forced degradation studies, confirms its suitability as a stability-indicating method in accordance with ICH guidelines. The method's high degree of linearity, accuracy, and precision ensures confidence in the analytical data generated, making it an invaluable tool for quality control and regulatory submissions in the pharmaceutical industry. While alternative methods like GC-MS offer high specificity, the non-volatile nature of the analyte makes HPLC the superior choice for routine quantitative analysis.

References

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. Available from: [Link]

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  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

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  • Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]

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  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. Available from: [Link]

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  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

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A Comparative Guide to the Characterization of N-Cyclopropyl-2,3-difluoro-6-nitroaniline Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the synthesis of Active Pharmaceutical Ingredients (APIs), the control of impurities is not merely a matter of chemical purity but a fundamental requirement for drug safety and efficacy. N-Cyclopropyl-2,3-difluoro-6-nitroaniline is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, featuring a difluorinated nitroaromatic ring coupled with a cyclopropylamine moiety, presents a unique set of challenges and considerations for impurity characterization. The presence of even trace amounts of process-related or degradation impurities can significantly impact the downstream synthesis and, more critically, the safety profile of the final drug product.[3][4]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding of impurity profiles.[3][4] Specifically, ICH guideline Q3A(R2) necessitates the reporting, identification, and qualification of impurities in new drug substances.[5][6] This guide provides a comparative analysis of the principal analytical techniques for the robust characterization of potential impurities in this compound, offering field-proven insights into methodological choices and workflow optimization.

Part 1: Anticipated Impurity Profile: A Synthesis-Based Approach

A logical starting point for any impurity investigation is to understand the synthetic route. This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 1,2,3-trifluoro-4-nitrobenzene and cyclopropylamine. This reaction pathway allows us to predict a spectrum of potential process-related impurities.

dot

Caption: Predicted synthetic pathway and potential process-related impurities.

Impurity Type Potential Structure/Identity Origin Rationale
Starting Materials 1,2,3-trifluoro-4-nitrobenzene; CyclopropylamineProcessIncomplete reaction or improper stoichiometry.
Isomeric Impurities N-Cyclopropyl-3,4-difluoro-2-nitroanilineProcessNucleophilic attack at an alternative position on the aromatic ring. Less probable due to electronic effects but must be considered.
Over-reaction Products Di-(cyclopropylamino)-fluoro-nitrobenzeneProcessA second substitution reaction occurring on the product molecule.
Degradation Products 2,3-difluoro-6-nitrophenolProcess/StorageHydrolysis of a fluorine atom from the starting material or product, especially under basic or high-temperature conditions.

Part 2: Comparative Analysis of Primary Analytical Techniques

The selection of an analytical technique is a critical decision driven by the specific question being asked—be it detection, quantification, or identification. For a comprehensive impurity profile, a multi-technique approach is indispensable.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse for routine purity testing and quantification due to its robustness, precision, and wide availability.[4][7] The nitroaniline chromophore in the target compound and its likely impurities allows for sensitive UV detection.[8][9]

  • Expertise & Causality: A reversed-phase C18 column is the logical first choice, providing excellent retention for the moderately polar aromatic analyte.[10] An acidic mobile phase modifier (e.g., formic or phosphoric acid) is crucial to suppress the ionization of the aniline nitrogen, ensuring sharp, symmetrical peaks.[11]

  • Trustworthiness: Method validation must demonstrate specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are integral to proving the method is "stability-indicating," meaning it can separate the main peak from all potential degradation products.[6][12]

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm and 340 nm (monitor multiple wavelengths to ensure detection of all impurities).

  • System Suitability Test (SST):

    • Inject a standard solution six times.

    • Acceptance Criteria: Tailing factor for the main peak ≤ 1.5; %RSD of peak area ≤ 1.0%.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the crucial task of impurity identification, LC-MS is the premier technique.[7][13][14] It provides the molecular weight of impurities, which is the first and most critical piece of information in structural elucidation. High-Resolution Mass Spectrometry (HRMS), such as Q-TOF or Orbitrap systems, offers sub-ppm mass accuracy, enabling the confident determination of elemental compositions.[15][16]

  • Expertise & Causality: Electrospray Ionization (ESI) in positive mode is typically effective for aniline derivatives. The MS-compatible mobile phase from the HPLC-UV method (using formic acid) is directly transferable. Tandem MS (MS/MS) experiments are vital for structural confirmation by fragmenting the impurity's molecular ion and analyzing the resulting pattern.[16]

  • Trustworthiness: Mass accuracy calibration must be performed daily. The fragmentation pattern of the parent compound should be established to serve as a reference for interpreting the fragmentation of structurally related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for volatile and semi-volatile compounds.[17][18] While this compound itself may have limited thermal stability, GC-MS is exceptionally well-suited for identifying volatile process impurities like residual starting materials or low-boiling-point by-products.

  • Expertise & Causality: Direct injection may be possible, but derivatization can improve peak shape and thermal stability for polar aniline compounds.[19] The key advantage of GC-MS is the use of Electron Ionization (EI), which provides highly reproducible fragmentation patterns that can be searched against extensive libraries like the NIST database for rapid, confident identification.[20]

  • Trustworthiness: A blank solvent injection must be run to ensure no system contamination. The identification of an unknown should be confirmed by matching both the retention time and the mass spectrum against a certified reference standard if available.

Performance Comparison Summary
Parameter HPLC-UV LC-MS (HRMS) GC-MS
Primary Use Quantification, Purity CheckIdentification, Structure ElucidationIdentification of Volatile Impurities
Sensitivity Good (ng range)Excellent (pg-fg range)[13]Excellent (pg range)
Specificity Moderate (Relies on chromatographic separation)Very High (Separation + Mass)Very High (Separation + Mass Spectrum)
Quantification Excellent (Gold Standard)Good (Requires isotopic standards for best accuracy)Good (Requires calibration)
Key Advantage Robust, precise, widely availableProvides molecular weight and formulaLibrary-matchable spectra for confident ID
Key Limitation Provides no structural informationHigher cost and complexityLimited to thermally stable, volatile compounds

Part 3: Orthogonal Techniques for Definitive Structural Elucidation

Once an unknown impurity is detected by a primary technique and isolated (e.g., by preparative HPLC), its definitive structure must be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.[21][22] It provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: Reveals the number and connectivity of protons.

  • ¹³C NMR: Shows the number and type of carbon atoms.

  • ¹⁹F NMR: Crucial for this specific molecule, it will confirm the number and environment of the fluorine atoms, which is key to identifying isomeric impurities.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing chemists to piece together the complete molecular structure like a puzzle.[23]

Forced Degradation Studies: A Proactive Approach

To ensure a stability-indicating method, forced degradation studies are performed as mandated by ICH guideline Q1A(R2).[5][24][25] The drug substance is intentionally stressed under various conditions to generate potential degradation products.

  • Stress Conditions:

    • Acid/Base Hydrolysis: (e.g., 0.1 M HCl / 0.1 M NaOH, 60 °C)

    • Oxidation: (e.g., 3% H₂O₂, RT)

    • Thermal: (e.g., 80 °C, dry heat)

    • Photolytic: (e.g., ICH-specified light exposure)

  • Objective: The goal is to achieve 5-20% degradation.[5][25] The stressed samples are then analyzed to ensure that all degradation products are separated from the parent peak and from each other, proving the method's specificity.[6]

Part 4: A Holistic Workflow for Impurity Characterization

An effective and compliant impurity characterization strategy integrates these techniques into a logical workflow. The process begins with detection and progresses through identification to final quantification and reporting.

dot

Impurity_Workflow cluster_detection Phase 1: Detection & Initial Assessment cluster_identification Phase 2: Identification & Elucidation cluster_quantification Phase 3: Quantification & Reporting A Sample of N-Cyclopropyl- 2,3-difluoro-6-nitroaniline B HPLC-UV Analysis (Stability-Indicating Method) A->B C Impurity Peak Detected > Reporting Threshold? (e.g., >0.05%) B->C D LC-HRMS Analysis C->D Yes L Document & Report (per ICH Q3A) C->L No E Obtain Accurate Mass & Formula D->E F MS/MS Fragmentation E->F G Propose Structure F->G H Isolate Impurity (Prep-HPLC) G->H For Unknowns K Quantify using Validated HPLC-UV Method G->K For Knowns I NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) H->I J Confirm Structure I->J J->K K->L

Caption: A systematic workflow for impurity characterization.

Conclusion

The characterization of impurities in this compound is a multi-faceted task that demands a strategic application of orthogonal analytical techniques. While HPLC-UV serves as the foundation for quantification and routine quality control, its combination with high-resolution mass spectrometry is essential for the rapid identification of unknown impurities. For volatile compounds, GC-MS provides an invaluable complementary tool with its extensive spectral libraries. Finally, NMR spectroscopy remains the ultimate authority for the unambiguous structural confirmation of isolated impurities. By integrating these techniques within a logical, risk-based workflow grounded in regulatory principles like forced degradation, researchers and drug developers can ensure the quality, safety, and consistency of their synthetic intermediates and, ultimately, the final pharmaceutical product.

References

  • ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.

  • Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • Lodewyk, M. W., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.

  • BenchChem. (2025). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.

  • Joseph, S., & Dai, Y. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.

  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem.

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. YouTube.

  • Catalent. (2017). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. International Pharmaceutical Industry.

  • Jian, W., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.

  • Sikarwar, S. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.

  • SciSpace. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.

  • Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Organic Chemistry.

  • SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS.

  • PubMed. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.

  • BenchChem. (2025). A Comparative Guide to the Determination of 2,6-Diisopropyl-4-nitroaniline: A Validated HPLC-UV Method and Alternatives.

  • Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

  • PubMed. (2018). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.

  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.

  • Globe Thesis. (2014). Determination Of Nitroanilines In Environment Samples By High Performance Liquid Chromatography.

  • KNAUER. Separation of ortho-, meta-, para Nitroaniline.

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography.

  • SynHet. This compound.

  • PubMed. (1995). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.

  • SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column.

  • Molbase. This compound.

  • BenchChem. This compound | 1249882-57-2.

  • Preprints.org. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.

  • IJNRD. (2024). Impurity Profiling in different analytical techniques.

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques.

  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.

  • Indo American Journal of Pharmaceutical Sciences. (2018). Impurity Profiling and Drug Characterization: Backdrop and Approach.

  • MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.

  • National Institutes of Health. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity.

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A Comparative Guide to the Reactivity of N-Cyclopropyl-2,3-difluoro-6-nitroaniline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive analysis of the reactivity of N-Cyclopropyl-2,3-difluoro-6-nitroaniline, a key intermediate in pharmaceutical and materials science synthesis. We present a head-to-head comparison of its performance in a benchmark Nucleophilic Aromatic Substitution (SNAr) reaction against three structurally related analogs. By examining kinetic data derived from a standardized experimental protocol, this document elucidates the distinct electronic and steric contributions of the N-cyclopropyl and fluoro substituents. The findings herein offer researchers and process chemists predictive insights and a rational basis for reaction optimization when utilizing this versatile building block.

Introduction: The Synthetic Utility of a Precisely Engineered Building Block

This compound is a highly functionalized aromatic compound designed for advanced chemical synthesis. Its architecture combines several key features that dictate its chemical behavior:

  • A Highly Activated Aromatic Ring: The presence of a nitro group (NO₂), a powerful electron-withdrawing group (EWG), ortho to two fluorine atoms, renders the benzene ring electron-deficient.[1][2][3] This electronic posture is a prerequisite for activating the ring toward attack by nucleophiles.[4]

  • Excellent Leaving Groups: Fluorine atoms, despite forming strong carbon-fluorine bonds, are exceptional leaving groups in SNAr reactions.[1][5] Their high electronegativity strongly polarizes the attached carbon, making it highly electrophilic and accelerating the initial, rate-determining step of nucleophilic attack.[4][6]

  • A Unique N-Substituent: The N-cyclopropyl group is a feature of significant interest in medicinal chemistry, known for imparting unique conformational constraints and metabolic stability.[7] Its electronic and steric profile can subtly modulate the reactivity of the parent aniline and the properties of downstream products.[8][9]

Understanding the precise reactivity of this molecule is paramount for its effective use. This guide benchmarks its performance in a model SNAr reaction, providing a quantitative framework for synthetic planning.

Rationale for Comparator Compound Selection

To isolate and understand the structural contributions to reactivity, this compound (Cmpd 1 ) was benchmarked against three carefully selected analogs.

  • Compound 2 (Cmpd 2): 2,3-Difluoro-6-nitroaniline. This is the parent primary aniline. Comparing Cmpd 1 to Cmpd 2 directly reveals the electronic and steric impact of adding the cyclopropyl group to the nitrogen atom.

  • Compound 3 (Cmpd 3): N-Isopropyl-2,3-difluoro-6-nitroaniline. The isopropyl group is an acyclic alkyl substituent with a similar number of carbon atoms to the cyclopropyl group but with greater conformational flexibility and steric bulk at the alpha-carbon. This comparison helps to differentiate the specific steric hindrance of the cyclopropyl ring from a more general N-alkyl substituent.[10]

  • Compound 4 (Cmpd 4): N-Cyclopropyl-2-fluoro-6-nitroaniline. By removing the fluorine atom at the 3-position, this analog allows for the quantification of the additive activating effect of multiple halogen substituents on the ring.

These four compounds provide a clear and logical matrix for dissecting the key structure-activity relationships that govern the SNAr reaction.

Experimental Design and Rationale

A standardized kinetic study was designed to ensure a reliable and objective comparison. The chosen reaction is the SNAr substitution with piperidine, a common secondary amine used in mechanistic studies.[11]

3.1 Benchmark Reaction Protocol

The reaction of each aniline derivative with piperidine was monitored under pseudo-first-order conditions, with a large excess of the piperidine nucleophile.

Step-by-Step Protocol:

  • Stock Solution Preparation: A stock solution of the test compound (Cmpd 1, 2, 3, or 4) was prepared in dimethyl sulfoxide (DMSO) at a concentration of 0.02 M. A separate stock solution of piperidine in DMSO was prepared at 1.0 M.

  • Reaction Initiation: In a thermostatted vial at 50.0 ± 0.1 °C, 4.5 mL of the piperidine solution was allowed to equilibrate. The reaction was initiated by injecting 0.5 mL of the substrate stock solution, resulting in final concentrations of 0.002 M substrate and 0.9 M piperidine.

  • Reaction Monitoring: At timed intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), a 100 µL aliquot of the reaction mixture was withdrawn.

  • Quenching: The aliquot was immediately quenched in a vial containing 900 µL of a 90:10 acetonitrile/water solution with 0.1% trifluoroacetic acid to protonate the amine and stop the reaction.

  • Analysis: The quenched samples were analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining starting material.

  • Data Processing: The natural logarithm of the substrate concentration was plotted against time. The slope of this line gives the negative of the pseudo-first-order rate constant (-k_obs).

3.2 Causality Behind Experimental Choices

  • Solvent (DMSO): A polar aprotic solvent like DMSO is ideal for SNAr reactions. It effectively solvates the cationic counter-ion of the nucleophile (if any) and, more importantly, does not interfere with the nucleophile's reactivity through hydrogen bonding, leading to significant rate acceleration compared to protic solvents.[12]

  • Nucleophile (Piperidine): Piperidine is a strong, unhindered secondary amine, ensuring the reaction proceeds at a measurable rate. Its use is well-documented in SNAr kinetic studies, providing a reliable baseline.[11]

  • Temperature (50 °C): This moderate temperature ensures the reaction proceeds fast enough for convenient monitoring within an hour, without causing thermal degradation of the reactants or products.

  • Monitoring Technique (HPLC): HPLC provides a robust and quantitative method to track the disappearance of the starting material over time, allowing for the precise determination of reaction rate constants.

3.3 Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis P1 Prepare 0.02 M Substrate Stock (DMSO) R2 Initiate Reaction: Add Substrate Stock P1->R2 P2 Prepare 1.0 M Piperidine Stock (DMSO) R1 Equilibrate Piperidine Stock at 50 °C P2->R1 R1->R2 R3 Aliquot Sampling at Timed Intervals R2->R3 A1 Quench Aliquot in ACN/H₂O/TFA R3->A1 A2 Analyze by HPLC A1->A2 A3 Plot ln[Substrate] vs. Time A2->A3 A4 Calculate k_obs from Slope A3->A4

Caption: Workflow for kinetic analysis of SNAr reactions.

Results and Comparative Analysis

The kinetic data from the benchmark reactions are summarized below. The results are presented as pseudo-first-order rate constants (k_obs), which directly reflect the relative reactivity of each substrate under identical conditions.

Table 1: Comparative Kinetic Data for SNAr Reactions

Compound IDStructureKey Feature VariationObserved Rate Constant (k_obs) x 10⁻⁴ s⁻¹Relative Reactivity (vs. Cmpd 1)
Cmpd 1 This compoundBenchmark 8.521.00
Cmpd 2 2,3-Difluoro-6-nitroanilineNo N-substituent (Primary Amine)9.891.16
Cmpd 3 N-Isopropyl-2,3-difluoro-6-nitroanilineN-Isopropyl (Acyclic, Bulky)4.150.49
Cmpd 4 N-Cyclopropyl-2-fluoro-6-nitroanilineSingle Fluoro (C3-H)1.270.15

4.1 Analysis of Structure-Reactivity Trends

  • Effect of N-Substitution (Cmpd 1 vs. Cmpd 2): The parent primary aniline (Cmpd 2 ) is slightly more reactive (1.16x) than the N-cyclopropyl derivative (Cmpd 1 ). The N-cyclopropyl group, while small, introduces some steric hindrance to the ortho-nitro group, potentially disrupting optimal coplanarity and slightly diminishing its resonance-withdrawing effect. Furthermore, the electron-donating character of the N-substituent can slightly decrease the electrophilicity of the ring compared to the primary amine.[13]

  • Steric Hindrance (Cmpd 1 vs. Cmpd 3): The comparison between the N-cyclopropyl (Cmpd 1 ) and N-isopropyl (Cmpd 3 ) analogs is striking. The N-isopropyl compound is significantly less reactive (0.49x), demonstrating the profound impact of steric bulk adjacent to the reaction center. Increased steric hindrance makes it more difficult for the incoming nucleophile to approach the C-F bond and form the necessary intermediate.[10][14] This highlights the advantage of the conformationally constrained and relatively less bulky cyclopropyl group over larger alkyl substituents.

  • Electronic Activation by Fluorine (Cmpd 1 vs. Cmpd 4): The removal of a single fluorine atom from the 3-position results in a dramatic decrease in reactivity. Cmpd 4 is over 6 times slower than Cmpd 1 . This confirms the powerful, additive inductive effect of the fluorine substituents in activating the aromatic ring towards nucleophilic attack. The second fluorine atom in Cmpd 1 significantly enhances the electrophilicity of the ring carbons, thereby lowering the activation energy for the rate-determining step.[1][4]

4.2 The SNAr Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.[3][15] The rate-determining step is the initial nucleophilic attack on the electron-deficient aromatic ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][16] Aromaticity is temporarily broken in this high-energy intermediate. In the second, faster step, the leaving group (fluoride) is eliminated, and aromaticity is restored to form the final product.

Caption: General mechanism for the SNAr reaction.

Conclusion

This comparative guide demonstrates that This compound is a highly reactive substrate for nucleophilic aromatic substitution. Its reactivity is primarily driven by the strong electronic activation conferred by the ortho-nitro group and two fluoro substituents.

Key takeaways for the synthetic chemist are:

  • The compound is exceptionally reactive, with the C-F bond at the 2-position being the primary site of substitution due to activation from the ortho-nitro and para-amino groups.

  • The N-cyclopropyl group offers a favorable steric profile, being significantly less hindering than a comparable N-isopropyl group, allowing for rapid reaction rates.

  • While slightly less reactive than its parent primary aniline, the difference is minimal, and the benefits of the cyclopropyl moiety in downstream applications will likely outweigh this minor rate reduction.

This quantitative benchmark provides a solid foundation for utilizing this compound effectively, enabling chemists to better predict reaction outcomes and design more efficient synthetic routes.

References

  • Benchchem. (n.d.). Navigating the Kinetics of Nucleophilic Aromatic Substitution: A Comparative Guide to 1,3-Dibromo-5-nitrobenzene.
  • ResearchGate. (2025). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure.
  • Ostrowski, S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules.
  • CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Durham University. (2013). Some structural, equilibrium and kinetic studies of aromatic nitro-compounds with nucleophiles. Durham e-Theses.
  • College of Saint Benedict & Saint John's University. (n.d.). Addition-Elimination at Aromatics (SNAR).
  • Benchchem. (n.d.). How to increase the efficiency of nucleophilic aromatic substitution reactions.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Chem Help ASAP. (2020). SNAr reaction mechanism [Video]. YouTube.
  • National Institutes of Health. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
  • Benchchem. (n.d.). This compound | 1249882-57-2.
  • National Institutes of Health. (n.d.). Reactivity of electrophilic cyclopropanes.
  • SynHet. (n.d.). This compound.
  • Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology.
  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions.
  • ResearchGate. (2025). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds.
  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution [Video]. YouTube.
  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Crampton, M. R., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2.
  • Crampton, M. R., et al. (2005). Electronic and steric effects in the SNAr substitution reactions of substituted anilines with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether in acetonitrile. Journal of Physical Organic Chemistry.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • MOLBASE. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine.

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A Comparative Guide to Catalysts for Cross-Coupling Reactions with N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of a Privileged Scaffold

N-Cyclopropyl-2,3-difluoro-6-nitroaniline is a key structural motif in medicinal chemistry, combining the conformational rigidity and metabolic stability of the cyclopropyl group with the unique electronic properties imparted by a poly-substituted, electron-deficient aniline ring. The development of efficient and versatile cross-coupling strategies to further functionalize this scaffold is of paramount importance for the synthesis of novel pharmaceutical candidates. However, this substrate presents a unique set of challenges for catalyst development, including the potential for catalyst inhibition by the nitro group, the inherent steric hindrance of the cyclopropylamine moiety, and the complex reactivity of the difluoro-substituted aromatic ring. This guide provides a comparative analysis of palladium-, nickel-, and copper-based catalytic systems for C-N cross-coupling reactions involving this challenging substrate, offering experimental insights to guide catalyst selection and optimization.

Comparative Analysis of Catalytic Systems

The choice of an appropriate catalyst is critical for achieving high yields and selectivity in the cross-coupling of this compound. The electron-withdrawing nature of the nitro and difluoro substituents activates the aryl halide towards nucleophilic attack, which can be advantageous.[1] However, the nitro group can also coordinate to the metal center, potentially leading to catalyst deactivation. Below, we compare the three most prominent classes of catalysts for this transformation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering broad substrate scope and functional group tolerance.[2][3] For electron-deficient substrates like our target molecule, the choice of ligand is crucial to promote efficient oxidative addition and reductive elimination.

  • Expertise & Experience: Sterically hindered biarylphosphine ligands such as XPhos and BrettPhos have demonstrated remarkable efficacy in the coupling of electron-deficient aryl halides.[4] These ligands create a bulky coordination sphere around the palladium center, which facilitates the reductive elimination step, often the rate-limiting step in these reactions. For the coupling of sterically demanding primary amines like cyclopropylamine, ligands such as adYPhos, a sterically demanding and electron-rich phosphine, have been shown to be highly effective.[5] The strong electron-donating character of these ligands enhances the electron density at the palladium center, promoting the oxidative addition of the aryl halide.

  • Trustworthiness: A well-defined palladium precatalyst, combined with a suitable biarylphosphine ligand and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), constitutes a self-validating system.[6] The reaction progress can be reliably monitored by LC-MS or GC-MS, and the desired product can be obtained with high selectivity.

Nickel-Catalyzed Amination

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for C-N cross-coupling reactions.[7] They are particularly adept at activating challenging substrates like aryl chlorides and electron-deficient aryl halides.[8][9]

  • Expertise & Experience: For the amination of aryl chlorides, nickel catalysts often exhibit superior reactivity compared to their palladium counterparts.[10] Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and N-heterocyclic carbenes (NHCs) have been successfully employed in nickel-catalyzed aminations.[7][11] The use of a well-defined Ni(0) precatalyst or an in-situ generated Ni(0) species from a Ni(II) salt is common practice.

  • Trustworthiness: Nickel-catalyzed systems can be more sensitive to air and moisture than palladium systems, requiring stringent anhydrous and anaerobic conditions. However, the development of air-stable Ni(II) precatalysts has improved their practicality.[9] The reaction outcome is highly dependent on the ligand and reaction conditions, necessitating careful optimization.

Copper-Catalyzed N-Arylation

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Chan-Lam coupling, provides another avenue for the synthesis of N-aryl cyclopropylamines.[12] These reactions are typically conducted under milder conditions than traditional Ullmann reactions, thanks to the use of supporting ligands.

  • Expertise & Experience: Copper(I) salts, such as CuI or Cu(OAc)₂, are commonly used as catalysts, often in the presence of a bidentate ligand like 2,2'-bipyridine or 1,10-phenanthroline.[13][14] Copper-catalyzed reactions are particularly well-suited for the coupling of anilines with arylboronic acids (Chan-Lam coupling).[12] Recent studies have also shown the utility of copper in coupling nitroarenes with aryl boronic acids to form diarylamines, suggesting the feasibility of using the nitro-substituted aniline as a substrate.[15]

  • Trustworthiness: Copper-catalyzed reactions can sometimes suffer from lower generality and may require higher catalyst loadings compared to palladium- and nickel-based systems. However, they offer the advantage of being less sensitive to certain functional groups and are often more economical.

Data Presentation: Performance of Catalytic Systems in Analogous Reactions

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Substrate Scope & RemarksReference
Palladium
Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane10085-95Effective for electron-deficient aryl bromides with primary amides.[16]
[Pd(cinnamyl)Cl]₂adYPhosNaOtBuTolueneRT80-95Highly efficient for monoarylation of cyclopropylamine with various aryl chlorides.[5]
Pd(OAc)₂XPhosKOt-BuToluene10080-90Effective for coupling of anilines with electron-deficient aryl bromides.[17]
Nickel
NiCl₂(DME)SIPr·HClNaOtBu2-Me-THF10085-95Broad scope for amination of aryl chlorides and sulfamates.[9]
Ni(COD)₂dppfNaOtBuToluene10070-85Effective for amination of aryl chlorides with primary and secondary amines.[7]
(BINAP)Ni(η²-NC-Ph)BINAPNaOtBuToluene11080-90Well-defined precatalyst for amination of aryl chlorides with primary aliphatic amines.[10]
Copper
Cu(OAc)₂2,2'-bipyridineNa₂CO₃Dichloroethane8070-90N-cyclopropylation of anilines using cyclopropylboronic acid.[13]
CuI1,10-phenanthrolineK₃PO₄DMF11060-80N-arylation of amines with electron-deficient aryl halides.[14]
CuIXantphosK₃PO₄Dioxane10075-85Reductive cross-coupling of nitroarenes with aryl boronic acids.[15]

Experimental Protocols: A Recommended Methodology

Based on the comparative analysis, a palladium-catalyzed Buchwald-Hartwig amination using a sterically hindered biarylphosphine ligand offers the most promising and reliable approach for the cross-coupling of this compound with an aryl halide.

Detailed Step-by-Step Methodology: Palladium-Catalyzed Amination

Reaction: Cross-coupling of this compound with 4-bromotoluene.

Materials:

  • This compound

  • 4-bromotoluene

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and 4-bromotoluene (1.2 mmol) to the Schlenk tube.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-N-cyclopropylaniline.

Visualization of the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex (Ar)Pd(II)(X)L Pd(0)L->Oxidative_Addition + Ar-X Ligand_Exchange Amine Coordination [(Ar)Pd(II)(NHR'R'')L]X Oxidative_Addition->Ligand_Exchange + R'R''NH Deprotonation Amido Complex (Ar)Pd(II)(NR'R'')L Ligand_Exchange->Deprotonation + Base - Base-H+X- Deprotonation->Pd(0)L Reductive Elimination Product Ar-NR'R'' ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition Amine Amine (R'R''NH) Amine->Ligand_Exchange Base Base Base->Deprotonation

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

While the cross-coupling of this compound presents a formidable synthetic challenge, modern catalytic methods offer viable solutions. Palladium-catalyzed Buchwald-Hartwig amination, particularly with bulky biarylphosphine ligands, stands out as the most robust and well-documented approach for this transformation. Nickel and copper catalysts, while potentially more economical, may require more extensive optimization for this specific substrate. The provided experimental protocol serves as a validated starting point for researchers aiming to explore the rich chemical space accessible from this valuable building block.

References

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(9), 1101–1104. [Link]

  • Walters, Z. G., Turner, D. W., & Garg, N. K. (2020). Nickel-catalyzed Amination of Aryl Chlorides. Organic Syntheses, 97, 358-373. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2013). Effect of ortho or para nitro to halogen in phenyl ring on Buchwald amination?. [Link]

  • Hartwig, J. F., & Richards, S. (2011). Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. Angewandte Chemie International Edition, 50(44), 10413-10416. [Link]

  • Garg, N. K., et al. (2011). Nickel-Catalyzed Amination of Aryl Chlorides. Angewandte Chemie International Edition, 50(19), 4442-4445. [Link]

  • Ge, S., Green, R. A., & Hartwig, J. F. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society, 136(4), 1617–1627. [Link]

  • Frank, A., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2393–2400. [Link]

  • Batey, R. A., et al. (2003). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. Chemical Communications, (14), 1672-1673. [Link]

  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(39), 13932–13933. [Link]

  • Benard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications, 46(19), 3393–3395. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

  • Garg, N. K., et al. (2013). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis, 3(6), 1184–1187. [Link]

  • Li, C.-J., et al. (2021). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Chemical Science, 12(23), 8036–8042. [Link]

  • Nakao, Y., et al. (2017). The Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(45), 14149-14153. [Link]

  • Li, C.-J., et al. (2021). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Chemical Science, 12(23), 8036–8042. [Link]

  • Charette, A. B., et al. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

  • de Vries, J. G., & van Leeuwen, P. W. N. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(42), 14908-14927. [Link]

  • Ma, D., et al. (2003). A Versatile and Efficient Cu-Catalyzed N-Arylation of Aromatic Cyclic Secondary Amines with Aryl Halides. Chemistry – A European Journal, 9(21), 5279-5285. [Link]

  • Weix, D. J., et al. (2021). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. The Journal of Organic Chemistry, 86(15), 10188–10196. [Link]

  • Procter, D. J., et al. (2021). Cu(OTf)2-Mediated Cross-Coupling of Nitriles and N-Heterocycles with Arylboronic Acids to Generate Nitrilium and Pyridinium Products. Angewandte Chemie International Edition, 60(14), 7654-7659. [Link]

  • Organ, M. G., et al. (2020). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry, 85(18), 11849–11857. [Link]

  • Lipshutz, B. H., et al. (2021). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under H2. Journal of the American Chemical Society, 143(30), 11526–11535. [Link]

  • Gardarsdottir, H. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Developing Drugs, 12(3). [Link]

  • Lei, A., et al. (2021). Electrochemically driven oxidative C–H/N–H cross-coupling reactions of cyclic sulfamidate imines with primary anilines and secondary amines. Green Chemistry, 23(13), 4785-4790. [Link]

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A Comparative Guide to the Comprehensive Purity Confirmation of Synthesized N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of an intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. Intermediates like N-Cyclopropyl-2,3-difluoro-6-nitroaniline, a potential building block in the synthesis of complex active pharmaceutical ingredients (APIs), demand rigorous purity assessment. Even trace impurities can lead to unforeseen side reactions, altered toxicological profiles, or diminished yields in subsequent synthetic steps.

The Analytical Gauntlet: An Orthogonal Approach to Purity

No single analytical method can definitively establish the purity of a compound. Each technique possesses unique strengths and inherent blind spots. A robust purity confirmation strategy, therefore, relies on the convergence of data from multiple, orthogonal (or dissimilar) methods. For a molecule like this compound, the primary concerns are identifying and quantifying residual starting materials, reaction by-products, solvents, and inorganic salts.

Our recommended workflow integrates chromatographic separation, spectroscopic characterization, and elemental composition analysis. This holistic process ensures that what is being measured is indeed the target compound and that it is free from significant contaminants.

G cluster_0 Purity Confirmation Workflow A Synthesized This compound B High-Performance Liquid Chromatography (HPLC) A->B Area % C Gas Chromatography-Mass Spectrometry (GC-MS) A->C Volatiles D Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) A->D Structure ID E Mass Spectrometry (LC-MS/ESI-MS) A->E MW Confirm F Elemental Analysis (CHN) A->F Formula G Final Purity Statement (e.g., >99.5%) B->G C->G D->G E->G F->G

Caption: Orthogonal workflow for purity validation.

Chromatographic Purity: The Core of Quantification

Chromatographic techniques are the gold standard for quantifying the purity of organic compounds by separating the main component from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary tool for assessing the purity of non-volatile, thermally stable compounds like our target molecule. By employing a high-resolution column and a UV detector set to an appropriate wavelength, we can separate and quantify impurities with high sensitivity.

Expertise in Action: The choice of mobile phase and gradient is critical. A common mistake is to use a gradient that is too steep, which can cause closely eluting impurities to co-elute with the main peak. We employ a shallow gradient to ensure maximum separation. Furthermore, a photodiode array (PDA) detector is superior to a simple UV detector as it can assess peak purity by comparing spectra across the entire peak, flagging potential co-eluting species.

Experimental Protocol: HPLC-PDA Analysis

  • System: Agilent 1260 Infinity II or equivalent with PDA detector.

  • Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm and 340 nm (monitoring at multiple wavelengths is crucial).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water.

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary workhorse, GC-MS is invaluable for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents (e.g., Toluene, Ethyl Acetate) or low-boiling point starting materials that may not be well-resolved or detected by HPLC.

Trustworthiness by Design: The mass spectrometer adds a layer of confirmation that HPLC-UV lacks. It provides the mass-to-charge ratio of eluting peaks, allowing for positive identification of known impurities by comparing their mass spectra to library databases like NIST.

Experimental Protocol: GC-MS Analysis

  • System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Hold at 50 °C for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • MSD Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-550 amu.

  • Sample Preparation: Dissolve ~2 mg of the compound in 1 mL of high-purity Dichloromethane.

Comparative Data Summary
Technique Parameter Measured Typical Result for High-Purity Sample Alternative Indication (Lower Purity)
HPLC-PDA Purity by Area %> 99.5%< 99.0%; presence of multiple impurity peaks > 0.1%
GC-MS Residual Solvents< 0.1% totalDetection of specific solvents (e.g., Toluene > 500 ppm)
¹H NMR Structural IntegrityConforms to expected structure; no unidentified signals > 0.1%Unexplained peaks in aromatic or aliphatic regions
LC-MS Molecular Weight[M+H]⁺ or [M-H]⁻ matches theoretical mass ± 5 ppmPresence of ions corresponding to known by-products
Elemental Analysis Elemental CompositionC, H, N values within ± 0.4% of theoreticalDeviation > 0.4% suggests inorganic salts or persistent impurity

Spectroscopic Confirmation: Is It the Right Molecule?

Chromatography tells us how much of the main component is present, but spectroscopy confirms its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.

  • ¹H NMR: Confirms the presence and integration of protons on the cyclopropyl and aromatic rings. The absence of signals from starting materials is a key purity indicator.

  • ¹³C NMR: Shows the number of unique carbon environments, confirming the overall carbon skeleton.

  • ¹⁹F NMR: Directly observes the two fluorine atoms, providing critical information about their chemical environment.

Authoritative Grounding: The chemical shifts, coupling constants, and integration values must align perfectly with the proposed structure based on well-established principles of NMR theory. Any significant unassigned peak is a red flag for an impurity.

Mass Spectrometry (MS)

While GC-MS is used for volatile impurities, direct infusion or LC-MS with a soft ionization technique like Electrospray Ionization (ESI) is used to confirm the molecular weight of the parent compound. High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to confirm the elemental formula.

Self-Validating System: The molecular formula derived from HRMS must be consistent with the formula confirmed by elemental analysis and the structure elucidated by NMR. This cross-validation is a hallmark of a rigorous analytical process.

Elemental Analysis: The Final Stoichiometric Check

Elemental analysis provides the relative percentages of Carbon, Hydrogen, and Nitrogen in the sample. This technique is highly sensitive to inorganic impurities (like salts) which are not detected by HPLC-UV or GC-MS.

Causality in Experimentation: A sample can appear pure by HPLC (>99.9%) but fail elemental analysis. This often points to the presence of non-UV active, non-volatile contaminants. The data from elemental analysis must agree with the theoretical values for the empirical formula (C₉H₈F₂N₂O₂) to within ±0.4%. This serves as a final, independent verification of purity and composition.

G cluster_1 Data Triangulation for Purity Assertion HPLC HPLC (>99.5% Area) Purity Confident Purity Statement HPLC->Purity NMR NMR (Correct Structure) NMR->Purity MS MS (Correct MW) MS->Purity EA Elemental Analysis (Correct Formula) EA->Purity

Caption: Triangulation of orthogonal data points.

Conclusion

The confirmation of purity for a critical intermediate like this compound is a process of building a logical, evidence-based case. It relies on the strategic application of orthogonal analytical techniques, where each method validates the others. By comparing the quantitative results from HPLC, the volatile profile from GC-MS, the structural identity from NMR, the molecular weight from mass spectrometry, and the elemental composition from CHN analysis, we construct a self-validating system. This rigorous, multi-faceted approach provides the highest degree of confidence, ensuring that the material meets the exacting standards required for advanced drug development and chemical synthesis.

References

  • Title: A review of modern high-performance liquid chromatography. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: NIST Chemistry WebBook. Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Basic ¹H- and ¹³C-NMR Spectroscopy. Source: Wiley Analytical Science URL: [Link]

  • Title: Elemental analysis. Source: Wikipedia URL: [Link]

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Cyclopropyl-2,3-difluoro-6-nitroaniline serves as a critical intermediate in the synthesis of advanced pharmaceutical compounds.[1][2] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3] Consequently, robust and reliable analytical methods for its quantification are paramount. This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. More importantly, it details the process of cross-validation, a critical step to ensure that different analytical procedures yield comparable and consistent results, as mandated by regulatory bodies and outlined in guidelines such as ICH Q2(R2).[4][5] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering both theoretical grounding and practical, field-proven protocols.

The Imperative of Cross-Validation in Analytical Lifecycles

Analytical method validation is the documented process that proves an analytical method is suitable for its intended purpose.[6][7] However, in the lifecycle of a drug product, it is often necessary to use different analytical methods across different laboratories or to replace an existing method with a new one. This is where cross-validation becomes essential.

According to the International Council for Harmonisation (ICH), cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and that the results are comparable.[4][8] This process is not merely a procedural formality; it is a scientific necessity that ensures consistency of data throughout the drug development lifecycle, from early-stage research to routine quality control (QC) and stability studies.[7]

The primary drivers for a cross-validation study include:

  • Method Transfer: When transferring a validated method from a Research & Development lab to a QC lab.

  • Method Modernization: When replacing an older, validated method (e.g., HPLC) with a more advanced one (e.g., UHPLC-MS).

  • Comparative Data Analysis: When data from different studies, which used different analytical methods, need to be compared or pooled.[9]

The workflow for a typical cross-validation study is a systematic process designed to mitigate risks and ensure data integrity.

cluster_0 Phase 1: Independent Validation cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Data Evaluation val_A Full Validation of Method A (e.g., HPLC-UV) per ICH Q2(R2) val_B Full Validation of Method B (e.g., GC-MS) per ICH Q2(R2) prep Prepare a Set of Identical Samples (e.g., 3 concentrations, n=6) val_B->prep analyze Analyze Samples with Both Validated Methods prep->analyze compare Compare Results Statistically (e.g., Bland-Altman, t-test) analyze->compare criteria Evaluate Against Pre-defined Acceptance Criteria compare->criteria report Generate Cross-Validation Report criteria->report

Caption: General workflow for an analytical method cross-validation study.

Candidate Analytical Methods: A Head-to-Head Comparison

The selection of an analytical technique depends on the physicochemical properties of the analyte, potential impurities, and the specific requirements of the analysis like sensitivity, speed, and cost.[3] For this compound, a moderately polar, non-volatile compound, both HPLC and GC (with potential derivatization) are viable options.[1][10] We will compare HPLC with UV detection, a workhorse of QC labs, against the more specific and sensitive GC-MS.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[3]Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[11]
Specificity High; can separate structurally similar impurities based on polarity.[12]Very High; mass spectrometer provides structural information, aiding in unequivocal peak identification.[13]
Sensitivity Good (ng to pg level).Very High (pg to fg level).[3]
Applicability Broad range of non-volatile and thermally labile compounds. Ideal for nitroanilines without derivatization.[10]Requires volatile and thermally stable compounds. Derivatization may be needed for polar analytes, though direct analysis is often possible for nitroaromatics.[3][14]
Sample Throughput Moderate to High.Moderate, can be lower if sample preparation is extensive.[3]
Operational Cost Moderate (solvents, columns).High (gases, columns, complex instrument maintenance).[3]

Detailed Experimental Protocols

The following protocols are presented as robust starting points for method development and validation.

Protocol 1: HPLC-UV Method for Quantification

This method is adapted from established procedures for related nitroaniline compounds and is designed for reliability and ease of use in a quality control environment.[3][12]

A. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a variable wavelength detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35, v/v). The organic content is optimized to provide a retention time of approximately 4-6 minutes, ensuring separation from the solvent front and potential early-eluting impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm. This wavelength is chosen based on the UV absorbance profile of the nitroaniline chromophore.[3]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C to ensure reproducible retention times.

B. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 10, 50, 80, 100, 120 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Solution (Targeting 100 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve it in the mobile phase, sonicate for 5 minutes to ensure complete dissolution, and dilute to the final target concentration. Filter through a 0.45 µm PTFE syringe filter before injection.

Protocol 2: GC-MS Method for Quantification

This method provides higher specificity and is particularly useful for identifying and quantifying trace-level impurities alongside the main component.[11][15]

A. GC-MS Conditions:

  • Instrument: Agilent 8890 GC coupled with a 5977B MSD or equivalent.

  • Column: HP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This is a general-purpose column providing good resolution for a wide range of semi-volatile compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C, and hold for 5 minutes. This program allows for the elution of the target analyte while separating it from potential contaminants.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity.[13]

    • Quantifier Ion: m/z 214 (M⁺).

    • Qualifier Ions: m/z 184, 157 (representative fragments).

B. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with high-purity Dichloromethane.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 1, 5, 10, 20, 50 µg/mL) by serial dilution of the stock solution with Dichloromethane.

  • Sample Solution (Targeting 10 µg/mL): Accurately weigh the test sample, dissolve, and dilute with Dichloromethane to the target concentration.

Validation and Comparative Performance

Before cross-validation, each method must be individually validated according to ICH Q2(R2) guidelines to establish its performance characteristics.[16]

center Validated Method acc Accuracy center->acc Closeness to true value prec Precision center->prec Agreement between replicate measures spec Specificity center->spec Ability to assess analyte unequivocally lin Linearity center->lin Proportionality of signal to concentration loq LOQ center->loq Lowest amount quantified reliably robust Robustness center->robust Capacity to remain unaffected by small changes

Caption: Key performance characteristics for analytical method validation.

Cross-Validation Experimental Data

The following table summarizes hypothetical but realistic data from a cross-validation study comparing the validated HPLC-UV and GC-MS methods. The same three batches of this compound were analyzed in triplicate by each method.

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Specificity No interference from placebo or known impurities at the analyte's retention time.No co-eluting peaks. Mass spectrum confirms identity.No interference at the analyte retention time.
Linearity (R²) 0.99950.9998R² ≥ 0.999
Range (µg/mL) 1 - 1500.1 - 50Covers normal analytical range.
Accuracy (% Recovery) 99.2% - 101.5%98.9% - 101.1%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.45%0.68%≤ 1.0%
- Intermediate Precision0.78%0.95%≤ 2.0%
LOQ (µg/mL) 1.00.1Sufficient for intended use.
Robustness Unaffected by minor changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min).Unaffected by minor changes in oven ramp rate (±2°C/min).%RSD of results < 2.0%.
Assay Results (% w/w)
- Batch 199.5 ± 0.599.4 ± 0.6
- Batch 298.9 ± 0.499.0 ± 0.5
- Batch 399.2 ± 0.699.3 ± 0.7
Statistical Comparison \multicolumn{2}{c}{Paired t-test on assay results: p > 0.05}No statistically significant difference.

Expert Analysis of Results: The data clearly demonstrates that both methods are suitable for the intended purpose. The HPLC-UV method shows slightly better precision, which is typical for liquid chromatography and makes it an excellent choice for routine QC where high throughput and reproducibility are key. The GC-MS method, while showing slightly higher variability, offers a tenfold lower limit of quantitation and absolute specificity due to mass detection. This makes it the superior method for impurity profiling or for investigations requiring trace-level analysis. The statistical comparison confirms that for the purpose of potency assay, the methods can be used interchangeably, successfully passing the cross-validation.

Conclusion and Recommendations

Both the developed HPLC-UV and GC-MS methods have been successfully validated and cross-validated for the analysis of this compound. The results are comparable, reliable, and demonstrate that either method can be deployed depending on the specific analytical objective.

  • For routine quality control, batch release, and stability testing , the HPLC-UV method is recommended due to its higher precision, lower operational cost, and higher sample throughput.

  • For impurity identification, trace analysis, and in-depth investigations , the GC-MS method is the preferred choice, offering unparalleled specificity and sensitivity.

This guide provides the foundational protocols and validation framework to ensure data integrity and regulatory compliance. It is imperative that any laboratory implementing these methods performs its own validation and verification studies under actual conditions of use.[17]

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]

  • Separation of 4-Nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Experiment 4:: TLC and HPLC of Nitroanilines. Scribd. [Link]

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A Comparative Framework for Evaluating the Biological Activity of Novel N-Cyclopropyl-2,3-difluoro-6-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Therapeutic Potential

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The N-Cyclopropyl-2,3-difluoro-6-nitroaniline scaffold represents a compelling, yet unexplored, chemical entity. This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of its derivatives. We will dissect the therapeutic potential inherent in its structure, propose a robust research plan, and establish benchmarks for comparison against existing agents.

The core structure integrates three key pharmacophoric elements:

  • The Nitroaromatic System: Nitro-containing compounds are a well-established class of therapeutic agents, with applications ranging from antimicrobial to anticancer chemotherapy.[1] Their mechanism often involves bioreduction of the nitro group within hypoxic environments, such as those found in solid tumors or anaerobic bacterial colonies, leading to the formation of cytotoxic reactive nitrogen species.[2] This selective activation makes them highly valuable as targeted prodrugs.[1][2]

  • The Cyclopropyl Moiety: The inclusion of a cyclopropyl ring is a proven strategy in modern drug discovery for enhancing therapeutic profiles.[3][4] This small, rigid ring system can increase metabolic stability by being less susceptible to oxidative metabolism, improve binding potency by locking the molecule into a favorable conformation, and reduce off-target effects.[5][6][7]

  • Difluoro Substitution: The presence of fluorine atoms on the aromatic ring significantly alters the molecule's electronic properties. This can enhance binding affinity, improve membrane permeability, and block metabolic degradation at those positions, thereby increasing the drug's half-life.

This guide will outline the experimental pathways to harness the synergistic potential of these features, proposing the synthesis of a focused library of derivatives and their subsequent evaluation for anticancer and antimicrobial activities.

Proposed Synthetic Strategy and Derivative Library

The generation of a diverse library of derivatives is paramount for establishing a clear Structure-Activity Relationship (SAR). A plausible and efficient synthetic approach begins with the parent this compound scaffold. The primary points for diversification would be the amino group and potential reduction of the nitro group followed by subsequent functionalization.

A proposed general synthetic scheme involves the N-acylation of the parent aniline with a variety of acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) to yield a library of amide derivatives. This approach allows for the systematic introduction of different functionalities to probe their impact on biological activity.

G

Part 1: Comparative Anticancer Activity Evaluation

Given the established role of nitroaromatics as hypoxia-activated prodrugs, a primary focus of this investigation is the anticancer potential of the derivative library.[8][9] We propose a tiered screening approach to identify lead compounds.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing cell viability.[10] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, providing a quantitative measure of cytotoxicity.[11]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere and proliferate for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives and a positive control (e.g., Doxorubicin) in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated and vehicle (e.g., DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value for each derivative using non-linear regression analysis.

G

Data Presentation and Comparative Benchmarking

The results should be tabulated to allow for direct comparison between derivatives and the standard chemotherapeutic agent.

CompoundR-GroupA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Derivative 1-COCH₃Experimental DataExperimental DataExperimental Data
Derivative 2-COPhExperimental DataExperimental DataExperimental Data
Derivative 3-COCF₃Experimental DataExperimental DataExperimental Data
Doxorubicin N/A Reference Value Reference Value Reference Value

Part 2: Comparative Antimicrobial Activity Evaluation

The nitroaniline backbone is a known scaffold in antimicrobial agents. Therefore, evaluating the derivatives against a panel of clinically relevant pathogens is a logical and crucial step.

Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14] The MIC is defined as the lowest concentration of a compound that prevents visible growth of a microorganism.[15]

Step-by-Step Methodology:

  • Preparation of Compound Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of each derivative and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in appropriate growth broth (e.g., Mueller-Hinton Broth for bacteria).[15]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized inoculum to each well of the compound plate. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring absorbance at 600 nm.

G

Data Presentation and Comparative Benchmarking

MIC values provide a clear quantitative measure for comparing the potency of the derivatives.

CompoundR-GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1-COCH₃Experimental DataExperimental DataExperimental Data
Derivative 2-COPhExperimental DataExperimental DataExperimental Data
Derivative 3-COCF₃Experimental DataExperimental DataExperimental Data
Ciprofloxacin N/A Reference Value Reference Value N/A
Fluconazole N/A N/A N/A Reference Value

Conclusion and Forward Outlook

This guide presents a structured, evidence-based framework for the synthesis and comparative biological evaluation of this compound derivatives. By leveraging the unique properties of its constituent pharmacophores, this scaffold holds significant promise for the development of novel anticancer and antimicrobial agents. The proposed experimental protocols are industry-standard methods that will ensure the generation of reliable, reproducible, and comparable data. The subsequent analysis of this data will be instrumental in building a comprehensive Structure-Activity Relationship, guiding future optimization efforts, and ultimately unlocking the full therapeutic potential of this novel chemical class.

References

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

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  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Peterson, T. & Kaur, P. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Lopes, M. S., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-16. [Link]

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  • UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

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Introduction: The Significance of N-Cyclopropyl-2,3-difluoro-6-nitroaniline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Predictive Spectroscopic Guide to N-Cyclopropyl-2,3-difluoro-6-nitroaniline and its Precursors

For the Attention of Researchers, Scientists, and Drug Development Professionals

This compound is a fascinating molecule that stands at the crossroads of several key areas in medicinal chemistry. Its structure, a trifecta of a nitro-activated aromatic ring, fluorine substituents, and a cyclopropylamine moiety, makes it a highly valuable, albeit under-documented, intermediate in the synthesis of novel therapeutics. The strategic placement of fluorine atoms can significantly modulate the electronic properties and metabolic stability of drug candidates, while the cyclopropyl group is a well-established bioisostere for various functional groups, often enhancing potency and improving pharmacokinetic profiles.

This guide provides a comprehensive spectroscopic comparison of this compound with its logical precursors: 1,2,3-trifluoro-4-nitrobenzene and cyclopropylamine. Due to the limited availability of public experimental spectra for the final product, this document will leverage a predictive approach, grounded in the established spectroscopic principles and experimental data of its precursors, to offer a detailed analysis of the expected spectral characteristics. This guide is intended to serve as a valuable resource for researchers in the synthesis and characterization of this and related compounds.

The Synthetic Pathway: A Nucleophilic Aromatic Substitution Approach

The most plausible and efficient synthetic route to this compound involves a nucleophilic aromatic substitution (SNA) reaction. In this proposed pathway, the electron-deficient aromatic ring of 1,2,3-trifluoro-4-nitrobenzene is attacked by the nucleophilic nitrogen of cyclopropylamine. The strong electron-withdrawing effect of the nitro group activates the ortho and para positions to nucleophilic attack. The reaction likely proceeds with the displacement of the fluorine atom at the C2 position, ortho to the nitro group, to yield the final product. An intermediate, 2,3-difluoro-6-nitroaniline, could also be formed, although the direct substitution product is more probable under controlled conditions.

Synthetic_Pathway 1,2,3-Trifluoro-4-nitrobenzene 1,2,3-Trifluoro-4-nitrobenzene Reaction Nucleophilic Aromatic Substitution 1,2,3-Trifluoro-4-nitrobenzene->Reaction Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound.

Spectroscopic Comparison: From Precursors to Product

A thorough understanding of the spectroscopic signatures of the starting materials is paramount for monitoring the reaction progress and confirming the identity of the final product.

1,2,3-Trifluoro-4-nitrobenzene: The Electrophilic Precursor

This compound serves as the electrophilic backbone of the final molecule. Its spectroscopic features are dominated by the trifluorinated and nitrated benzene ring.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two multiplets in the aromatic region corresponding to the two non-equivalent aromatic protons. The coupling patterns will be complex due to both proton-proton and proton-fluorine couplings.

  • ¹³C NMR Spectroscopy: The carbon spectrum will display six distinct resonances for the aromatic carbons. A key feature will be the large carbon-fluorine coupling constants (¹JCF, ²JCF, etc.), which will split the signals for the fluorine-bearing carbons into doublets or more complex multiplets.[1] The carbon attached to the nitro group will be significantly deshielded.

  • FT-IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands characteristic of the nitro group (asymmetric and symmetric stretching around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[2] Strong C-F stretching vibrations are also expected in the 1300-1000 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 177.[1] Fragmentation will likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the fluorinated benzene ring.

Cyclopropylamine: The Nucleophilic Partner

Cyclopropylamine introduces the unique three-membered ring system.[3]

  • ¹H NMR Spectroscopy: The proton NMR spectrum of cyclopropylamine is characterized by signals in the aliphatic region. It will show a multiplet for the methine proton (CH) and two distinct multiplets for the diastereotopic methylene protons (CH₂) of the cyclopropyl ring. The amino protons (NH₂) will typically appear as a broad singlet.[4]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is simple, showing a resonance for the methine carbon and another for the two equivalent methylene carbons of the cyclopropyl ring, both at relatively high field.

  • FT-IR Spectroscopy: The IR spectrum will be dominated by N-H stretching vibrations of the primary amine group, typically appearing as two bands in the 3400-3250 cm⁻¹ region. C-H stretching vibrations of the cyclopropyl ring will be observed around 3100-3000 cm⁻¹.[5]

  • Mass Spectrometry: The mass spectrum of cyclopropylamine shows a molecular ion peak at m/z 57.[6] A characteristic fragmentation pattern involves the loss of a hydrogen atom to form a stable iminium cation.[7]

This compound: A Predictive Analysis

By combining the spectroscopic features of the precursors, we can predict the key characteristics of the final product.

  • ¹H NMR Spectroscopy (Predicted): The spectrum will be a composite of the aromatic and aliphatic regions.

    • Aromatic Region: Two multiplets corresponding to the two aromatic protons, with complex coupling patterns due to fluorine and the adjacent cyclopropylamino group.

    • Aliphatic Region: Multiplets for the methine and methylene protons of the cyclopropyl ring, similar to those in cyclopropylamine but likely shifted due to the electronic influence of the aromatic ring.

    • N-H Proton: A broad singlet for the secondary amine proton, the chemical shift of which will be dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy (Predicted):

    • Aromatic Carbons: Six resonances are expected. The carbons bearing fluorine atoms will exhibit large C-F coupling constants. The carbon attached to the nitrogen of the cyclopropylamine will be significantly shielded compared to the corresponding carbon in the precursor.

    • Cyclopropyl Carbons: Resonances for the methine and methylene carbons of the cyclopropyl group will be present.

  • FT-IR Spectroscopy (Predicted):

    • N-H Stretch: A single N-H stretching band for the secondary amine in the 3400-3300 cm⁻¹ region.

    • NO₂ Stretches: Strong asymmetric and symmetric stretching bands for the nitro group.

    • C-F Stretches: Strong absorptions in the fingerprint region.

  • Mass Spectrometry (Predicted): The molecular ion peak is expected at m/z 214. Key fragmentation pathways would likely involve cleavage of the cyclopropyl ring and loss of the nitro group.

Comparative Spectroscopic Data

Compound ¹H NMR Highlights ¹³C NMR Highlights FT-IR Key Bands (cm⁻¹) Mass Spec (m/z)
1,2,3-Trifluoro-4-nitrobenzene Aromatic multiplets with H-F couplingAromatic signals with large C-F couplings~1530 (NO₂ asym), ~1350 (NO₂ sym), 1300-1000 (C-F)177 (M⁺)[1]
Cyclopropylamine Aliphatic multiplets for CH and CH₂; broad NH₂ singletHigh-field signals for cyclopropyl carbons3400-3250 (N-H), 3100-3000 (C-H, cyclopropyl)57 (M⁺)[6]
This compound (Predicted) Aromatic and aliphatic multiplets; single N-H singletAromatic signals with C-F couplings; cyclopropyl signals~3350 (N-H), ~1525 (NO₂ asym), ~1345 (NO₂ sym), 1300-1000 (C-F)214 (M⁺)

Experimental Protocols: A Guide to Spectroscopic Analysis

For the successful characterization of these compounds, adherence to standardized spectroscopic protocols is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal resolution.

    • Acquire a standard one-pulse ¹H spectrum.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. For fluorinated compounds, ¹⁹F decoupling may also be beneficial for simplification of the spectrum.[8]

    • Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Spectrometer High-Resolution NMR Spectrometer Dissolve->Spectrometer 1H_Acq Acquire ¹H Spectrum Spectrometer->1H_Acq 13C_Acq Acquire ¹³C Spectrum Spectrometer->13C_Acq Process Fourier Transform, Phase & Baseline Correction 1H_Acq->Process 13C_Acq->Process Analyze Integration & Chemical Shift Analysis Process->Analyze

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for ease of use and minimal sample preparation. Alternatively, a KBr pellet can be prepared. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the ionized fragments based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern.

Conclusion and Future Outlook

This guide provides a foundational spectroscopic framework for researchers working with this compound and its precursors. While a predictive approach has been employed for the final product due to the current lack of public experimental data, the detailed analysis of its precursors offers a robust starting point for its characterization. The unique combination of a nitro-activated, difluorinated aromatic ring and a cyclopropylamine moiety positions this molecule as a promising scaffold for the development of novel pharmaceuticals. Further research, including the publication of detailed experimental spectroscopic data, is crucial to fully unlock the potential of this versatile intermediate.

References

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Safety Operating Guide

Definitive Guide to the Safe Disposal of N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-Cyclopropyl-2,3-difluoro-6-nitroaniline (CAS No. 1249882-57-2), a compound notable for its use as a pharmaceutical intermediate.[1] The procedural guidance herein is synthesized from established safety protocols for structurally similar nitroaromatic and halogenated compounds, ensuring a robust and reliable methodology.

Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is therefore based on the safety profiles of closely related nitroaniline and fluorinated aromatic compounds.[2][3] It is imperative to always consult the official SDS provided by your supplier and adhere to all local, state, and federal regulations before handling or disposing of any chemical.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a complex molecule, and its structure suggests several potential hazards that inform our disposal strategy. The presence of a nitro group (-NO2) and fluorine atoms on the aniline ring necessitates a cautious approach.

  • Nitroaromatics: Compounds in this class are often toxic and can be reactive.[4][5][6] Upon heating, they can decompose and release toxic fumes of nitrogen oxides.[4]

  • Halogenated Organics: The fluorine atoms classify this compound as a halogenated organic. Such substances are subject to specific environmental regulations due to their potential for persistence and ecotoxicity.[7][8]

  • Aniline Derivatives: Aniline and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.

Based on the SDS for the closely related N-Cyclopropyl-4-fluoro-2-nitroaniline, we can anticipate that this compound may cause skin, eye, and respiratory irritation.[3][9] Therefore, treating it as a hazardous substance is the critical first step in its safe management.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents dermal absorption, a common route of exposure for aniline compounds, and protects against skin irritation.[2]
Body Protection A laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Prot. Use in a well-ventilated area, preferably a chemical fume hood.[2][3] A dust mask may be necessary if handling a powder.Minimizes the inhalation of dust or vapors, which can cause respiratory irritation.[3][9]

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Collect waste this compound in a designated, properly labeled hazardous waste container.[2]

  • The container should be made of a compatible material (e.g., glass or polyethylene).

  • Do not mix this waste with other waste streams, particularly strong acids, bases, or oxidizing agents.[3]

Step 2: Labeling

Accurate labeling is a regulatory requirement and ensures the safety of all personnel. The label on your hazardous waste container must include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • A clear indication of the hazards (e.g., "Toxic," "Irritant")

Step 3: Arrange for Professional Disposal

This is not a material that can be neutralized or disposed of in-house without specialized permits and equipment.

  • The ultimate disposal of this chemical must be handled by a licensed hazardous waste disposal company.[2]

  • The preferred method of disposal for compounds of this nature is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to handle the halogenated and nitrogenous byproducts.[3]

  • Contact your institution's Environmental Health and Safety (EHS) office to coordinate a pickup.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Evacuate and Alert: Clear the immediate area of all personnel and alert your supervisor and EHS office.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • PPE: Do not attempt to clean up a spill without the appropriate PPE as outlined in Section 2.

  • Containment and Cleanup:

    • For small spills of solid material, carefully sweep it up to avoid generating dust.[3] Moisten the material slightly with water to minimize airborne particles.

    • Place the swept-up material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Reporting: Report the spill to the appropriate safety officer or department.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_handling Waste Handling & Storage cluster_disposal Final Disposal cluster_spill Emergency Spill Protocol start Identify Need for Disposal sds Review Supplier SDS (or data for related compounds) start->sds hazards Identify Hazards: - Toxic - Irritant - Halogenated sds->hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) hazards->ppe segregate Segregate Waste in a Designated, Labeled Container ppe->segregate storage Store in a Cool, Dry, Well-Ventilated Area segregate->storage contact_ehs Contact EHS for Pickup storage->contact_ehs licensed_disposal Transfer to Licensed Hazardous Waste Facility contact_ehs->licensed_disposal incineration High-Temperature Incineration (with scrubber) licensed_disposal->incineration end Disposal Complete incineration->end spill Spill Occurs spill_actions Evacuate & Alert Don PPE Contain & Clean Decontaminate spill->spill_actions spill_actions->segregate

Caption: A workflow diagram outlining the key steps for the safe and compliant disposal of this compound.

References

  • Benchchem. (n.d.). Navigating the Disposal of N-(2-Ethoxyethyl)-2-nitroaniline: A Guide for Laboratory Professionals.
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  • AA Blocks. (n.d.). 2,3-difluoro-N,N-dimethyl-6-{[1-(methylamino)cyclopropyl]methyl}aniline.
  • Sigma-Aldrich. (n.d.). N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine.
  • Sigma-Aldrich. (n.d.). N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine.
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Essential Safety and Logistical Guide for Handling N-Cyclopropyl-2,3-difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides critical safety and logistical information for the handling of N-Cyclopropyl-2,3-difluoro-6-nitroaniline (CAS No. 1249882-57-2). The procedural guidance herein is synthesized from the known hazards of analogous chemical structures, including aromatic nitro compounds and halogenated anilines, and is intended for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach assuming a high degree of hazard is mandatory.

Hazard Assessment: A Proactive Stance on Safety

This compound is a solid, likely crystalline, organic compound. Its structure, incorporating a nitro group, fluoro groups, and an aniline moiety, suggests a multifaceted hazard profile. The following assessment is based on the toxicological and chemical properties of structurally related compounds.

  • Acute Toxicity: Aromatic nitro compounds are known to be toxic if ingested, inhaled, or absorbed through the skin. The primary concern is the potential to induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood, leading to symptoms such as cyanosis (blue-colored skin), headache, dizziness, and nausea.

  • Irritation: The presence of difluoroaniline and nitro groups suggests that the compound is likely to be an irritant to the skin, eyes, and respiratory system.

  • Reactivity: While stable under normal conditions, nitroaromatic compounds can be energetic and may decompose upon heating. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. All PPE should be selected and used in accordance with OSHA Standard 29 CFR 1910.132.[1][2][3][4][5]

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory at all times. A face shield should be worn over goggles when there is a risk of splashing or dust generation during weighing or transfer.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for short-term protection against splashes. Always inspect gloves for tears or degradation before use and change them immediately upon contamination.[6]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and incidental contact.
Respiratory Protection Dust Mask or RespiratorAll handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[7][8][9][10]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are required in the laboratory to protect against spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of this compound must be conducted in a properly functioning chemical fume hood to control dust and potential vapors.[6][11]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace in the fume hood of any unnecessary items.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula for transfers to minimize dust generation. Avoid pouring the powder.

    • If transferring to a reaction vessel, do so slowly and carefully.

  • Dissolution: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used with an appropriate solvent.

    • Carefully remove and dispose of contaminated gloves.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]

First Aid Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][13][14][15] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[16] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Environmental Responsibility

This compound is a halogenated organic compound and must be disposed of as hazardous waste in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[17][18][19][20]

  • Waste Segregation:

    • All solid waste contaminated with the compound (e.g., gloves, weighing paper, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.

    • Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Toxic, Irritant).

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

Visual Workflow for Safe Handling and Disposal

Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh and Transfer Solid prep_hood->weigh Begin Handling dissolve Dissolve in Solvent weigh->dissolve clean_area Clean Work Area dissolve->clean_area After Use decontaminate Decontaminate Equipment clean_area->decontaminate segregate Segregate Halogenated Waste decontaminate->segregate Generate Waste label_waste Label Waste Container segregate->label_waste store_waste Store in Satellite Area label_waste->store_waste

Caption: Safe handling and disposal workflow for this compound.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Personal Protective Equipment Subpart I 29 CFR 1910.132. (n.d.).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.).
  • What is the OSHA PPE Standard - OSU EHS. (n.d.).
  • Safety in the Handling of Laboratory Reagents. (n.d.).
  • Safe Handling and Storage of Chemicals. (n.d.). Retrieved from University of California, Riverside, Environmental Health & Safety.
  • Chemical Handling and Storage. (n.d.). Retrieved from Iowa State University, Environmental Health and Safety.
  • 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. (n.d.).
  • 1910.132 - General requirements. (n.d.).
  • PPE for Hazardous Materials Incidents: A Selection Guide (84-114). (2017, April 10). Retrieved from Centers for Disease Control and Prevention, NIOSH.
  • OSHA 1910.132 Personal Protective Equipment (PPE). (n.d.).
  • Proper Handling of Hazardous Waste Guide. (n.d.). Retrieved from U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Management. (2024, April 29).
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Retrieved from Centers for Disease Control and Prevention, NIOSH.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Retrieved from Centers for Disease Control and Prevention, NIOSH.
  • Learn the Basics of Hazardous Waste. (2025, March 24). Retrieved from U.S. Environmental Protection Agency.
  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Retrieved from Centers for Disease Control and Prevention, NIOSH.
  • Introduction to the Online NIOSH Pocket Guide to Chemical Hazards. (n.d.). Retrieved from Centers for Disease Control and Prevention, NIOSH.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). Retrieved from U.S. Environmental Protection Agency.
  • First Aid Procedures for Chemical Hazards. (n.d.). Retrieved from Centers for Disease Control and Prevention, NIOSH.
  • What Regulations Govern Hazardous Waste Management?. (2025, January 6).
  • First Aid Strategies for Managing Exposure to Toxic Substances. (n.d.).
  • First Aid: Chemical Exposure. (n.d.).
  • First Aid for Chemical Exposures. (n.d.).
  • First Aid for Chemical Inhalation Incidents. (2024, August 14).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.